Oryctalure
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARNRCIGKRBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971583 | |
| Record name | Ethyl 4-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56196-53-3 | |
| Record name | Oryctalure | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oryctalure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-methyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methyloctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Oryctalure: A Technical Guide to its Chemical Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical tool in the integrated pest management (IPM) of this significant agricultural pest.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological function of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest control strategies. This document details experimental protocols for the application and study of this compound and illustrates key pathways and workflows through graphical representations.
Chemical Structure and Identification
This compound is chemically identified as ethyl (RS)-4-methyloctanoate.[1] It is an ester derived from 4-methyloctanoic acid and ethanol (B145695).[1] The presence of a chiral center at the C4 position results in two enantiomers, (R)- and (S)-ethyl 4-methyloctanoate. However, field studies have shown that the racemic mixture is as attractive as the individual enantiomers to coconut rhinoceros beetles.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ethyl (RS)-4-methyloctanoate[1] |
| CAS Name | ethyl-4-methyloctanoate[1] |
| CAS Number | 56196-53-3[1] |
| Molecular Formula | C₁₁H₂₂O₂[1] |
| Molecular Weight | 186.29 g/mol [1] |
| Canonical SMILES | CCCCC(C)CCC(=O)OCC[1] |
| InChI | InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3[1] |
| InChIKey | GXARNRCIGKRBAP-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[3] Its volatility is crucial for its function as a semiochemical, allowing it to disperse in the air and attract target insects.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Colorless liquid | [3] |
| Boiling Point | 214 °C | [3] |
| Melting Point | Not available | |
| Flash Point | 82.9 °C | [3] |
| Density | Not available | |
| Solubility in Water | Not available | |
| Solubility in Organic Solvents | Not available |
Synthesis of this compound
The commercial production of this compound is primarily achieved through chemical synthesis. Several synthetic routes have been developed, with the most common being the esterification of 4-methyloctanoic acid with ethanol in the presence of an acid catalyst.[3] More complex, stereoselective syntheses have also been described to produce specific enantiomers for research purposes.
Table 3: Overview of Selected Synthesis Protocols for this compound
| Synthesis Method | Key Reactants | Key Steps | Reference |
| Esterification | 4-methyloctanoic acid, Ethanol, Sulfuric acid (catalyst) | 1. Reaction of the carboxylic acid and alcohol in the presence of an acid catalyst. 2. Purification of the resulting ester by distillation or chromatography. | [3] |
| Malonic Ester Synthesis | 1-chloro-2-methylhexane (B8755003), Diethyl malonate | 1. Reaction of 1-chloro-2-methylhexane with diethyl malonate. 2. Krapcho decarboxylation of the resulting diethyl 2-methylhexylmalonate. | [4][5] |
| From Natural Citronellol (B86348) | Citronellol | 1. Conversion of citronellol to 2,6-dimethyl-2-decene. 2. Oxidation to 4-methyloctanoic acid. 3. Esterification with ethanol. | [6] |
| Grignard Coupling | 2-bromohexane, Ethyl acrylate | 1. Formation of a Grignard reagent from 2-bromohexane. 2. Conjugate addition to ethyl acrylate. | [6] |
Biological Activity and Mechanism of Action
This compound functions as an aggregation pheromone, attracting both male and female coconut rhinoceros beetles to a specific location, which is crucial for mating and locating suitable breeding sites.[1][2] The detection of this compound by the insect's olfactory system initiates a behavioral response, leading to attraction towards the pheromone source.
Olfactory Signaling Pathway
The perception of this compound in Oryctes rhinoceros is mediated by specialized olfactory receptor neurons (ORNs) located in the insect's antennae. The current understanding of insect olfactory signal transduction suggests an ionotropic mechanism.
Pathway Description:
-
Binding to Odorant Binding Protein (OBP): Volatile this compound molecules enter the sensillum lymph of the insect's antenna and bind to Odorant Binding Proteins (OBPs).[7]
-
Transport to Receptor: The OBP-Oryctalure complex transports the hydrophobic pheromone molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[7]
-
Receptor Activation: The complex interacts with a specific Odorant Receptor (OR) which is part of a heterodimeric complex with an obligate co-receptor (Orco).[8][9]
-
Ion Channel Gating: The binding of this compound to the OR/Orco complex is believed to directly gate the opening of a non-selective cation channel, which is an integral part of the receptor complex itself.[9][10]
-
Neuron Depolarization: The influx of cations (e.g., Na⁺, K⁺, Ca²⁺) through the opened channel leads to the depolarization of the ORN membrane.[10]
-
Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain, ultimately leading to a behavioral response (attraction).[7]
Experimental Protocols
Synthesis of Ethyl 4-methyloctanoate via Malonic Ester Synthesis
This protocol is a generalized representation based on published methods.[4][5] Researchers should consult the original literature for precise quantities and safety precautions.
Methodology:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an appropriate solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) to form the corresponding enolate.
-
Alkylation: 1-chloro-2-methylhexane is added to the reaction mixture. The malonate enolate acts as a nucleophile, displacing the chloride to form diethyl 2-methylhexylmalonate.
-
Decarboxylation: The resulting substituted malonic ester is heated in the presence of a salt (e.g., sodium chloride) in a polar aprotic solvent containing water. This process, known as the Krapcho decarboxylation, results in the loss of one of the carboxyl groups and formation of ethyl 4-methyloctanoate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure ethyl 4-methyloctanoate.
Olfactometer Bioassay for Attractiveness
Olfactometer bioassays are used to quantify the behavioral response of insects to volatile compounds in a controlled laboratory setting.
Methodology:
-
Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.
-
Stimulus Preparation: A known concentration of this compound is applied to a filter paper and placed in one arm of the olfactometer. The other arm(s) contain a solvent control.
-
Experimental Conditions: The bioassay is typically conducted in a darkened room with controlled airflow and temperature.[11] A single red LED may be used for observation, as many insects have reduced sensitivity to red light.[11]
-
Procedure:
-
An individual beetle is introduced into the central chamber.
-
The beetle is allowed a set amount of time (e.g., 10 seconds) to make a choice and move into one of the arms.[11]
-
The choice of the beetle (stimulus or control arm) is recorded. Beetles that do not make a choice within the allotted time are recorded as non-responders.
-
The olfactometer is cleaned thoroughly between trials to avoid cross-contamination.
-
-
Data Analysis: The number of beetles choosing the stimulus arm versus the control arm is analyzed using statistical tests (e.g., chi-squared or binomial test) to determine if the preference for this compound is statistically significant.
Field Trapping Protocol
Field trapping experiments are essential for evaluating the efficacy of this compound under natural conditions.
Methodology:
-
Trap Design: Standardized traps, such as bucket traps with vanes, are commonly used.[2][12] The vanes serve to intercept flying beetles and guide them into the bucket.
-
Lure Preparation: A controlled-release lure containing a specific dose of this compound is used. Commercial lures are widely available.
-
Trap Placement:
-
Traps are typically suspended on poles at a height of approximately 3 meters above the ground.[2]
-
A grid pattern is often employed, with a specified distance between traps (e.g., 20-50 meters).[2] The density of traps can vary depending on the objective (monitoring vs. mass trapping).
-
Control traps (without lure) are included in the experimental design.
-
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female beetles is recorded for each trap.
-
Data Analysis: The trap catch data is analyzed to compare the number of beetles captured in baited versus unbaited traps. Environmental factors such as temperature, wind direction, and rainfall should also be recorded and considered in the analysis.
Conclusion
This compound is a well-characterized semiochemical that plays a vital role in the management of the coconut rhinoceros beetle. This guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and biological function. The experimental protocols and graphical representations included herein offer a practical resource for researchers and professionals working with this important pheromone. Further research into the specific olfactory receptors involved in this compound perception and the development of even more effective and sustainable lure technologies will continue to enhance its utility in protecting valuable agricultural resources.
References
- 1. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. This compound [sitem.herts.ac.uk]
- 4. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 5. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. enlivenarchive.org [enlivenarchive.org]
- 8. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. guaminsects.net [guaminsects.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 4-Methyloctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 4-methyloctanoate, a significant aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros) and a valuable fragrance compound. The following sections detail various synthetic strategies, from high-yield racemic preparations to sophisticated asymmetric syntheses, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication.
Malonic Ester Synthesis followed by Krapcho Decarboxylation
This pathway represents a robust and high-yielding approach for the synthesis of racemic ethyl 4-methyloctanoate, starting from the readily available 1-chloro-2-methylhexane (B8755003). The key steps involve the alkylation of diethyl malonate followed by a thermally induced decarboxylation.[1][2]
Experimental Protocol
Step 1: Synthesis of Diethyl 2-Methylhexylmalonate
To a reactor at room temperature, add potassium carbonate (4.00 mol), potassium iodide (0.04 mol), N,N-dimethylacetamide (2800 g), diethyl malonate (6.00 mol), and 1-chloro-2-methylhexane (4.00 mol).[1] Heat the mixture to 130°C and stir for 9 hours.[1]
Step 2: Krapcho Decarboxylation
While maintaining the temperature at 130°C, add water (7.72 mol) to the reaction mixture. Reflux the resulting mixture at 116°C with stirring for 12 hours. After cooling to 50°C or less, terminate the reaction by adding hexane (B92381) (800 g) and water (3200 g). Separate the organic and aqueous phases. Wash the organic phase with water (800 g) and then concentrate under reduced pressure to remove the hexane. The residue is then distilled under reduced pressure to yield ethyl 4-methyloctanoate.[1]
Quantitative Data
| Step | Product | Starting Material | Yield | Purity | Reference |
| 1 & 2 | Ethyl 4-methyloctanoate | 1-chloro-2-methylhexane | 79.8% (two-step) | High (distilled) | [1] |
| 2 | Ethyl 4-methyloctanoate | Diethyl 2-methylhexylmalonate | 96.9% | High (distilled) | [1] |
Synthesis Workflow
Asymmetric Synthesis via MacMillan's Cross Aldol (B89426) Reaction and Wittig Olefination
This stereoselective pathway provides access to (S)-ethyl 4-methyloctanoate, which is crucial for studying the specific biological activity of individual enantiomers. The synthesis commences with a monosilylated ethylene (B1197577) glycol and employs an organocatalyzed MacMillan's cross aldol reaction and a Wittig olefination as key steps.[3]
Experimental Protocol
Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate
This multi-step process begins with the Swern oxidation of monosilylated ethylene glycol, followed by an L-proline catalyzed MacMillan's cross aldol reaction to generate a chiral aldehyde. Without purification, this intermediate undergoes a Wittig reaction with (ethoxycarbonylmethyl-ene)triphenylphosphorane to furnish the α,β-unsaturated ester.[3]
Step 2: Deprotection and Oxidative Cleavage
The silyl (B83357) ether of the unsaturated ester (1.4 g, 3.28 mmol) is deprotected using TBAF (4.91 mL, 4.92 mmol) in dry THF (10 mL) at room temperature for 4 hours. Following workup, the resulting diol is subjected to oxidative cleavage.[3]
Step 3: Wittig Homologation and Reduction
The aldehyde obtained from the oxidative cleavage is then subjected to a Wittig homologation reaction. The final step involves the reduction of the resulting olefin intermediate. To a solution of the olefin intermediate in methanol (B129727) (4 mL), a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere for 4 hours at room temperature. After filtration through Celite and solvent removal, the crude product is purified by silica (B1680970) gel column chromatography (hexane/EtOAc 10:1) to afford ethyl (S)-4-methyloctanoate.[3]
Quantitative Data
| Step | Product | Yield | Optical Rotation [α]D | Reference |
| Final | (S)-Ethyl 4-methyloctanoate | 90% | +1.67 (c 1.35, CHCl3) | [3] |
| Saponification | (S)-4-Methyloctanoic acid | 92% | +1.46 (c 1.0, CHCl3) | [3] |
Spectroscopic Data for (S)-Ethyl 4-methyloctanoate[3]
-
¹H NMR (400 MHz, CDCl₃) δ: 4.12 (d, J = 7.32, 14.2 Hz, 2H), 2.33-2.26 (m, 2H), 1.70-1.60 (m, 1H), 1.47-1.41(m, 2H), 1.31-1.27 (m, 5H), 1.26 (t, J = 6.88, 3H), 1.15-1.09 (m, 1H), 0.89 (t, J = 6.88, 3H), 0.88 (d, J = 6.40, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 174.2, 60.2, 36.3, 32.4, 32.2, 31.9, 29.1, 22.9, 19.2, 14.2, 14.1.
-
HRMS (ESI): m/z calcd for C₁₁H₂₂O₂Na [M+Na]⁺ 209.1512; found 209.1514.
Synthesis Workflow
Grignard Reagent-Based Syntheses
Several approaches utilize Grignard reagents for the construction of the carbon skeleton of ethyl 4-methyloctanoate.
Conjugate Addition to Ethyl Acrylate
This method involves the preparation of a Grignard reagent from 2-chlorohexane (B1581597) and its subsequent reaction with ethyl acrylate.[1] It is important to note that this reaction often requires the use of hexamethylphosphoric triamide (HMPA), a suspected carcinogen, and the reported yields are moderate.[1]
Grignard Coupling from 2-Bromohexane (B146007)
An alternative Grignard-based approach starts from 2-bromohexane and employs a Grignard coupling as the key step, achieving overall yields of over 40%.[4]
Synthesis Workflow (Conjugate Addition)
Mannich Reaction and Claisen Rearrangement
This multi-step synthesis begins with 1-hexanal and involves a sequence of a Mannich reaction, reduction, a Johnson-Claisen rearrangement, and a final hydrogenation step.[1][5] This pathway first leads to the formation of 4-methyloctanoic acid, which is then esterified. The synthesis of 4-methyloctanoic acid and its subsequent esterification to ethyl 4-methyloctanoate have been reported with yields of 50.53% and 63.69%, respectively.[5]
Synthesis Workflow
Synthesis from Natural Citronellol (B86348)
A synthesis of (S)-ethyl 4-methyloctanoate has been developed starting from the naturally occurring (R)-(+)-citronellal. In this pathway, 2,6-dimethyl-2-decene is initially prepared from citronellol and is then converted to 4-methyloctanoic acid via a one-step oxidation using KMnO₄-FeCl₃. The subsequent esterification, assisted by microwaves, provides the final product in an overall yield of over 60%.[4]
Conclusion
The synthesis of ethyl 4-methyloctanoate can be achieved through a variety of pathways, each with its own advantages and disadvantages. The malonic ester synthesis followed by Krapcho decarboxylation offers a high-yield and scalable route to the racemic product. For the preparation of enantiomerically pure (S)-ethyl 4-methyloctanoate, the asymmetric synthesis employing a MacMillan's cross aldol reaction is a highly effective method. Grignard-based approaches and the multi-step sequence involving a Mannich reaction and Claisen rearrangement provide alternative routes. The choice of a particular synthetic pathway will depend on the specific requirements of the research or application, such as the need for stereoselectivity, scalability, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthesis of ethyl 4-methyloctanoate for their objectives.
References
- 1. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 2. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. ejurnal.ung.ac.id [ejurnal.ung.ac.id]
An In-depth Technical Guide on the Biosynthesis of Oryctalure in Oryctes rhinoceros
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Oryctalure, the primary aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. While the complete enzymatic pathway has not been fully elucidated in Oryctes rhinoceros, this document synthesizes current knowledge on insect pheromone biosynthesis to present a detailed hypothetical pathway, outlines relevant experimental protocols for its investigation, and discusses the putative regulatory mechanisms.
Introduction to this compound
This compound is the male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros, a significant pest of coconut and oil palms.[1] The active component of this compound is ethyl 4-methyloctanoate.[2][3] Its precursor, 4-methyloctanoic acid, is also produced by the male beetle.[2][4][5] The biosynthesis of this compound is believed to originate from fatty acid metabolism, a common pathway for the production of insect pheromones, including those in the Scarabaeidae family.[6][7][8]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the C9 methyl-branched fatty acid precursor, 4-methyloctanoic acid, and its subsequent esterification to form the final pheromone.
Biosynthesis of 4-Methyloctanoic Acid
The formation of a methyl-branched fatty acid like 4-methyloctanoic acid in insects typically involves the incorporation of a propionyl-CoA unit in place of an acetyl-CoA unit during the initiation of fatty acid synthesis.
Hypothetical Pathway:
-
Starter Unit Formation: The biosynthesis is likely initiated with propionyl-CoA, derived from the metabolism of amino acids such as valine or isoleucine, which provides the methyl branch.
-
Chain Elongation: The propionyl-CoA starter unit undergoes several cycles of elongation by a fatty acid synthase (FAS) complex. In each cycle, a two-carbon unit from malonyl-CoA is added.
-
Chain Termination: The elongation process is terminated once the carbon chain reaches the required length, resulting in the formation of 4-methyloctanoyl-CoA.
-
Thioesterase Activity: A specific thioesterase likely cleaves the acyl-CoA to release the free fatty acid, 4-methyloctanoic acid.
Enzymes Potentially Involved:
-
Propionyl-CoA Carboxylase: Involved in the generation of propionyl-CoA.
-
Fatty Acid Synthase (FAS): A multi-enzyme complex responsible for the iterative elongation of the fatty acid chain. The specificity for a propionyl-CoA starter unit would be a key determinant.
-
Acyl-CoA Thioesterase: An enzyme with specificity for the C9 branched-chain acyl-CoA to terminate the synthesis and release 4-methyloctanoic acid.
Esterification to this compound
The final step in the biosynthesis is the esterification of 4-methyloctanoic acid with ethanol.
Hypothetical Pathway:
-
Activation: 4-methyloctanoic acid is likely activated to its CoA ester, 4-methyloctanoyl-CoA.
-
Esterification: An alcohol acyltransferase (or esterase) catalyzes the transfer of the 4-methyloctanoyl group from CoA to ethanol, forming ethyl 4-methyloctanoate (this compound) and releasing Coenzyme A.
Enzymes Potentially Involved:
-
Acyl-CoA Synthetase: Activates 4-methyloctanoic acid.
-
Alcohol Acyltransferase (AAT) / Esterase: Catalyzes the final esterification step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHEMICAL ECOLOGY OF PHYTOPHAGOUS SCARAB BEETLES | Annual Reviews [annualreviews.org]
- 8. Biosynthesis of scarab beetle pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of the Rhinoceros Beetle Aggregation P pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The coconut rhinoceros beetle, Oryctes rhinoceros, is a significant pest of coconut and oil palms, causing substantial economic damage. The discovery and synthesis of its aggregation pheromone have been pivotal in developing effective monitoring and control strategies. This technical guide provides an in-depth overview of the discovery, isolation, identification, and synthesis of the primary aggregation pheromone, ethyl 4-methyloctanoate. It details the experimental protocols for volatile collection, chemical analysis, and synthesis, and presents quantitative data from key field trials. Furthermore, this guide proposes putative biosynthetic and olfactory signaling pathways based on current knowledge in insect chemical ecology.
Introduction
The gregarious nature of Oryctes rhinoceros suggested the involvement of semiochemicals in their communication. Early research focused on identifying the chemical cues that mediate aggregation behavior, leading to the identification of a male-produced aggregation pheromone. This discovery has since enabled the development of pheromone-baited traps, which are now a cornerstone of integrated pest management (IPM) programs for this species.
Pheromone Component Identification
The primary aggregation pheromone of the coconut rhinoceros beetle was identified as ethyl 4-methyloctanoate.[1][2] Male beetles were also found to produce two other specific compounds, ethyl 4-methylheptanoate and 4-methyloctanoic acid.[1] However, field experiments demonstrated that ethyl 4-methyloctanoate is the principal attractant.[1]
Stereochemistry
Initial studies suggested that the (S)-enantiomer of ethyl 4-methyloctanoate was the more active form. However, more recent research on the Guam strain (CRB-G) of Oryctes rhinoceros has indicated that the (R)-enantiomer is the biologically active form. This highlights the importance of considering potential geographic variations in pheromone stereochemistry.
Experimental Protocols
Volatile Collection from Oryctes rhinoceros
A standard method for collecting the volatile compounds produced by the beetles involves aeration of live insects.
Protocol:
-
Place male and female adult beetles in separate, modified Nalgene desiccators.
-
Provide a food source, such as sugarcane, during the aeration period.
-
Maintain a charcoal-filtered air stream through the chambers at a rate of 2 liters/minute.
-
Trap the volatile compounds on a sorbent material, such as Porapak Q, housed in a glass column.
-
Elute the trapped volatiles from the sorbent with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) for subsequent analysis.
Experimental Workflow for Volatile Collection and Analysis
Caption: Workflow for Rhinoceros Beetle Pheromone Collection and Analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active. The effluent from the gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part passing over a live insect antenna, which serves as a biological detector.
GC-EAD Parameters (based on Hallett et al., 1995):
| Parameter | Value |
| Gas Chromatograph | Hewlett-Packard 5890A |
| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm ID) coated with SP-1000 |
| Oven Temperature Program | Isothermal at 50°C for 1 min, then increase to 180°C at a rate of 10°C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) and a live beetle antenna |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the chemical structure of the active compounds identified by GC-EAD.
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Coupled to a mass spectrometer |
| Column | Similar to GC-EAD for retention time correlation |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) |
| Mass Analyzer | Quadrupole or Time-of-Flight |
Synthesis of Ethyl 4-methyloctanoate
Several synthetic routes have been developed for ethyl 4-methyloctanoate. One common method involves the conjugate addition of an organocuprate to ethyl acrylate.
Synthetic Workflow Example (Organocuprate Addition)
Caption: Synthesis of Ethyl 4-methyloctanoate via Organocuprate Addition.
Quantitative Data
Pheromone Production
While precise quantification of the natural pheromone blend is not extensively documented, the primary components are produced by male beetles. The ratio of these components can vary.
Table 1: Male-Specific Volatile Compounds Identified from Oryctes rhinoceros
| Compound | Putative Function |
| Ethyl 4-methyloctanoate | Aggregation Pheromone |
| Ethyl 4-methylheptanoate | Minor Component |
| 4-Methyloctanoic Acid | Minor Component |
Field Trapping Data
Field trials have been crucial in determining the effectiveness of synthetic pheromones.
Table 2: Summary of Field Trapping Results for Synthetic Pheromones
| Lure | Release Rate (mg/day) | Mean Beetle Captures (per trap per week) | Reference |
| Ethyl 4-methyloctanoate | 30 | Competitive with higher doses | [1] |
| Ethyl 4-methyloctanoate | 18 | Competitive with higher doses | [1] |
| Ethyl 4-methyloctanoate | 9 | Competitive with higher doses | [1] |
| Ethyl 4-methyloctanoate | 6 | Competitive with higher doses | [1] |
| Ethyl Chrysanthemate (previous attractant) | 40 | 0.3 | [2] |
| Ethyl 4-methyloctanoate | 10 | 6.8 | [2] |
Note: Trap capture rates can be influenced by trap design, location, and beetle population density.
Proposed Biosynthetic and Signaling Pathways
Detailed studies on the specific biosynthetic and signaling pathways for ethyl 4-methyloctanoate in Oryctes rhinoceros are limited. However, plausible pathways can be proposed based on general insect biochemistry and studies in other Coleoptera.
Putative Biosynthesis of Ethyl 4-methyloctanoate
The biosynthesis of branched-chain fatty acid esters in insects is thought to originate from amino acid metabolism.
Proposed Biosynthetic Pathway
Caption: Proposed Biosynthesis of Ethyl 4-methyloctanoate.
Proposed Olfactory Signaling Pathway
The perception of pheromones in insects is mediated by olfactory receptor neurons (ORNs) located in the antennae.
Proposed Olfactory Signaling Pathway
Caption: Proposed Olfactory Signaling Pathway for Pheromone Perception.
Conclusion
The identification and synthesis of ethyl 4-methyloctanoate have provided a powerful tool for the management of the coconut rhinoceros beetle. This guide has outlined the key experimental procedures and data that form the basis of our current understanding of this pheromone. While significant progress has been made, further research is needed to fully elucidate the biosynthetic and neural pathways involved in this critical aspect of rhinoceros beetle chemical communication. Such knowledge will be invaluable for the development of next-generation, highly specific, and environmentally benign pest control strategies.
References
Technical Guide: The Mechanism of Action of Oryctalure as an Aggregation Pheromone
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Oryctalure (Ethyl 4-methyloctanoate) Target Species: Oryctes rhinoceros (Coconut Rhinoceros Beetle)
Introduction
This compound is the common name for the primary component of the aggregation pheromone produced by the male coconut rhinoceros beetle, Oryctes rhinoceros.[1][2] The active chemical compound is ethyl 4-methyloctanoate, a molecule that plays a critical role in the chemical communication and aggregation behavior of this significant agricultural pest.[1][3] This pheromone is a powerful semiochemical that attracts both male and female beetles, making it an invaluable tool for monitoring and mass trapping in integrated pest management (IPM) programs.[3][4]
This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying the action of this compound, from the initial detection at the antennal level to the ultimate behavioral response. It synthesizes current knowledge of insect olfaction to present a putative signaling cascade and details the experimental methodologies used to quantify its effects.
Core Mechanism of Olfactory Perception
While the specific olfactory receptor for this compound in O. rhinoceros has not yet been definitively identified, the mechanism of action is understood to follow the general principles of insect pheromone perception. This process involves a multi-step signaling cascade that converts the external chemical signal into a neuronal impulse, which is then processed by the central nervous system.
Perireceptor Events: Signal Capture and Transport
The process begins when volatile this compound molecules enter the microscopic pores of olfactory sensilla located on the beetle's antennae.[5] Inside the aqueous sensillum lymph, the hydrophobic pheromone molecules are thought to be solubilized and transported by Odorant Binding Proteins (OBPs) .[5][6] These proteins shuttle the pheromone across the lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).
Receptor Activation and Signal Transduction
Upon reaching the neuronal membrane, the OBP-pheromone complex interacts with a specific Pheromone Receptor (PR). In insects, these receptors are typically heterodimeric complexes composed of a specific tuning subunit (PRx) that confers ligand specificity and a highly conserved co-receptor known as Orco .[6][7]
The binding of this compound to its specific receptor complex is believed to trigger neuronal activation through two potentially parallel pathways:
-
Ionotropic Pathway (Primary): The PRx/Orco complex functions as a ligand-gated non-selective cation channel.[7][8] Pheromone binding induces a conformational change that opens the channel, allowing an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) and causing rapid depolarization of the neuron's membrane.[5]
-
Metabotropic Pathway (Secondary/Modulatory): The receptor may also be coupled to a G-protein signaling cascade (typically Gαq).[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which cleaves PIP₂ into the second messengers Inositol trisphosphate (IP₃) and Diacylglycerol (DAG). IP₃ can open calcium channels, further contributing to the depolarization and modulating the signal.[5]
For many pheromone systems, a Sensory Neuron Membrane Protein (SNMP1) is also crucial. It is hypothesized to work in conjunction with the receptor to facilitate the transfer of the pheromone from the OBP to the receptor pocket.[5][6]
Signal Termination and Neural Processing
Following activation, the signal is terminated by Odorant Degrading Enzymes (ODEs) that rapidly break down the pheromone molecules, allowing the neuron to reset. The depolarization, if it reaches the threshold, generates a series of action potentials that travel down the axon of the OSN to the antennal lobe , the primary olfactory processing center in the insect brain.[5][9] Here, the information is processed and relayed to higher brain centers, ultimately leading to the characteristic upwind flight and attraction behavior towards the pheromone source.
Experimental Evidence and Protocols
The attractant properties of this compound have been validated through electrophysiological and behavioral experiments.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical potential from the entire antenna, representing the collective response of thousands of OSNs to a volatile stimulus.[10][11] Strong EAG responses indicate that a compound is detected by a significant population of olfactory receptors. Studies have shown that both male and female O. rhinoceros antennae produce strong EAG responses to this compound.[12][13]
| Stimulus | Sex | Mean EAG Response (mV ± SE) | Source |
| Aggregation Pheromone (this compound) | Male | 0.7698 ± 0.130 | [12] |
| Aggregation Pheromone (this compound) | Female | 0.9504 ± 0.232 | [12] |
| 4-methyloctanoic acid | Male/Female | No significant antennal response | [13] |
-
Antenna Preparation: An adult beetle is immobilized, and one of its antennae is carefully excised at the base. The distal tip of the terminal antennal segment is also clipped to ensure good electrical contact.
-
Mounting: The antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., saline solution) and connected to silver/silver chloride wires. The recording electrode makes contact with the distal end, and the reference electrode connects to the base.[10]
-
Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. A defined volume of air from a cartridge containing a known concentration of this compound on filter paper is injected into the main airstream as a "puff" for a fixed duration (e.g., 0.5 seconds).
-
Signal Recording: The voltage difference between the two electrodes is amplified, filtered, and recorded using an oscilloscope or a computer interface. The peak amplitude of the negative voltage deflection following the stimulus is measured as the EAG response.[11]
-
Data Normalization: Responses are typically normalized by subtracting the response to a solvent-only (control) puff.
References
- 1. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 8. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Odorant receptors and antennal lobe morphology offer a new approach to understanding olfaction in the Asian longhorned beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electroantennography - Wikipedia [en.wikipedia.org]
- 11. ockenfels-syntech.com [ockenfels-syntech.com]
- 12. E-Repository - South Eastern University of Sri Lanka: Electrophysiological and behavioural responses of coconut black beetle (Oryctes rhinoceros L.) (Coleoptera: Scarabaeidae) to selected plant volatiles [ir.lib.seu.ac.lk]
- 13. biisc.org [biisc.org]
Electrophysiological Response of the Coconut Rhinoceros Beetle (Oryctes rhinoceros) to its Aggregation Pheromone, Oryctalure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Coconut Rhinoceros Beetle, Oryctes rhinoceros, is a significant pest of coconut and oil palms, causing substantial economic damage. The male-produced aggregation pheromone, ethyl 4-methyloctanoate, commercially known as Oryctalure, plays a crucial role in the beetle's communication and aggregation behavior. Understanding the electrophysiological response of O. rhinoceros to this compound is fundamental for developing effective pest management strategies, including the formulation of more potent attractants for trapping and monitoring. This technical guide provides an in-depth overview of the electrophysiological techniques used to study this interaction, summarizes the available quantitative data, and presents detailed experimental protocols.
Electrophysiological Responses: An Overview
The primary methods for investigating the olfactory responses of insects to semiochemicals are electroantennography (EAG) and single-sensillum recording (SSR). EAG measures the summated electrical potential from the entire antenna, reflecting the overall response of the olfactory receptor neurons (ORNs). SSR, a more refined technique, records the action potentials from individual olfactory sensilla, providing insights into the responses of specific ORNs.
Studies have demonstrated that this compound (ethyl 4-methyloctanoate) elicits a strong electroantennographic response from the antennae of both male and female Oryctes rhinoceros beetles. This indicates the presence of specific olfactory receptors on the beetle's antennae that are finely tuned to this pheromone. While detailed public data on the dose-response relationship is limited, one study noted a decreasing trend in the EAG response of male beetles as the concentration of the pheromone increased from 1% to 10%.
To date, specific single-sensillum recording (SSR) studies on Oryctes rhinoceros in response to this compound have not been extensively published in publicly accessible literature. Therefore, the data on the firing rates of individual olfactory receptor neurons is not available. The following sections provide generalized protocols for these techniques as they would be applied to O. rhinoceros, based on established methods for other scarab beetles.
Quantitative Data
The available quantitative data on the electroantennographic (EAG) response of Oryctes rhinoceros to its aggregation pheromone is currently limited. The following table summarizes the mean EAG amplitudes recorded in one study.
Table 1: Electroantennogram (EAG) Response of Oryctes rhinoceros to Aggregation Pheromone (this compound)
| Sex | Mean EAG Amplitude (mV) | Standard Deviation (mV) |
| Male | 0.7698 | ± 0.130 |
| Female | 0.9504 | ± 0.232 |
Note: Data extracted from a study on the electrophysiological and behavioral responses of the coconut black beetle to selected plant volatiles.
A dose-response study mentioned in the same research indicated a decreasing trend in the antennal response of male beetles with increasing doses of the aggregation pheromone from 1% to 10%. However, the specific EAG amplitude values for each concentration were not provided.
Experimental Protocols
The following are detailed, generalized methodologies for conducting electroantennography and single-sensillum recording experiments with Oryctes rhinoceros. These protocols are based on standard practices for scarab beetles and other insects.
Electroantennography (EAG) Protocol
This protocol outlines the steps for measuring the overall olfactory response of the O. rhinoceros antenna to this compound.
a. Insect Preparation:
-
Adult Oryctes rhinoceros beetles of both sexes are used. They should be healthy and active.
-
The beetle is immobilized, for example, by gently restraining it in a modified pipette tip with the head and antennae exposed.
-
One antenna is carefully excised at the base using micro-scissors.
b. Electrode Preparation and Antenna Mounting:
-
Two glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Beadle-Ephrussi Ringer).
-
A silver wire is inserted into each microelectrode to act as a recording and reference electrode.
-
The base of the excised antenna is placed in contact with the reference electrode.
-
A small distal segment of the antenna is removed to ensure good electrical contact with the recording electrode.
c. Odorant Stimulation:
-
This compound (ethyl 4-methyloctanoate) is diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to create a range of concentrations for dose-response analysis.
-
A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the odorant solution and placed inside a Pasteur pipette.
-
The pipette is connected to a stimulus delivery system that will deliver a purified and humidified air stream through the pipette and over the antennal preparation.
-
A puff of air (e.g., 0.5 seconds) carrying the odorant is delivered to the antenna.
-
A solvent-only control is used to establish a baseline response.
d. Data Recording and Analysis:
-
The electrical signal from the antenna is amplified and recorded using a specialized EAG system.
-
The amplitude of the negative voltage deflection is measured for each stimulus.
-
The response to the solvent control is subtracted from the odorant responses.
-
A dose-response curve can be generated by plotting the mean EAG amplitude against the logarithm of the odorant concentration.
Single-Sensillum Recording (SSR) Protocol
This protocol describes a generalized method for recording the activity of individual olfactory sensilla, which would be applicable to O. rhinoceros.
a. Insect Preparation:
-
An adult beetle is securely mounted on a holder, often using wax or a custom-fit stage, to prevent any movement.
-
The head and antennae are positioned to allow clear access under a high-power microscope. The antennae are stabilized, for instance, with fine pins or dental wax.
b. Electrode Placement:
-
A sharp tungsten microelectrode serves as the recording electrode, and another is used as the reference electrode.
-
The reference electrode is inserted into a non-olfactory part of the beetle, such as the eye or the head capsule.
-
Under high magnification, the tip of the recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum on the antenna.
c. Odorant Stimulation:
-
The stimulus delivery system is similar to that used in EAG, with a continuous flow of purified, humidified air directed at the antenna.
-
A Pasteur pipette containing filter paper with a known concentration of this compound is placed in the airstream.
-
A brief pulse of air is diverted through the odorant-containing pipette to deliver the stimulus to the sensillum.
d. Data Recording and Analysis:
-
The electrical signals (action potentials or "spikes") from the olfactory receptor neurons within the sensillum are amplified, filtered, and recorded.
-
The number of spikes in a defined period before and after the stimulus is counted.
-
The response is typically quantified as the increase in spike frequency following stimulation.
-
Different sensilla types can be tested to identify which are responsive to this compound.
Olfactory Signaling Pathway
The detection of this compound by an olfactory receptor neuron in Oryctes rhinoceros initiates a signal transduction cascade that results in an electrical signal being sent to the brain. While the specific molecular components in O. rhinoceros are not fully characterized, the general pathway in insects is well-understood.
-
Odorant Binding: this compound molecules enter the sensillum lymph through pores in the sensillum wall.
-
Transport: Odorant-binding proteins (OBPs) in the lymph are thought to bind to the hydrophobic pheromone molecules and transport them to the receptors on the dendritic membrane of the ORN.
-
Receptor Activation: The pheromone-OBP complex binds to a specific olfactory receptor (OR) on the ORN dendrite. In insects, ORs typically form a complex with a co-receptor (Orco).
-
Ion Channel Gating: This binding event causes a conformational change in the OR-Orco complex, which functions as a ligand-gated ion channel, leading to an influx of cations.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers the firing of action potentials (spikes).
-
Signal Transmission: These action potentials propagate along the axon of the ORN to the antennal lobe of the beetle's brain, where the olfactory information is further processed.
The Enantiomeric Composition of Naturally Derived Oryctalure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oryctalure, the primary component of the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a chiral molecule, ethyl 4-methyloctanoate. Understanding the specific stereochemistry of the naturally produced pheromone is critical for the development of effective and species-specific pest management strategies. This technical guide provides an in-depth analysis of the enantiomeric composition of naturally derived this compound, detailing the evolution of scientific understanding, the experimental protocols for its determination, and a summary of the current consensus. While early research suggested the (S)-enantiomer as the active component, recent, more definitive studies have established that male coconut rhinoceros beetles, of both the Guam (CRB-G) and a susceptible strain from Papua New Guinea (CRB-S), exclusively produce the (R)-enantiomer of ethyl 4-methyloctanoate.[1][2]
Introduction to this compound and its Stereochemistry
This compound, chemically known as ethyl 4-methyloctanoate, is a semiochemical that functions as an insect attractant, luring both male and female coconut rhinoceros beetles into traps.[3] It was first identified as the male-produced aggregation pheromone in Oryctes rhinoceros from Indonesia.[1] The molecule possesses a single chiral center at the C4 position of the octanoate (B1194180) chain, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific enantiomer produced by the insect and the response of the insect to each enantiomer are crucial for the efficacy of synthetic lures used in monitoring and control programs.
Quantitative Enantiomeric Composition
Recent research has provided a definitive determination of the enantiomeric composition of this compound from natural sources. The data, summarized in the table below, indicates a clear and exclusive production of the (R)-enantiomer by the studied strains of the coconut rhinoceros beetle.
| Beetle Strain | Compound | Enantiomeric Composition | Source |
| Guam Strain (CRB-G) | Ethyl 4-methyloctanoate | Exclusively (R)-enantiomer | [1][2] |
| Guam Strain (CRB-G) | 4-methyloctanoic acid | Exclusively (R)-enantiomer | [1][2] |
| Papua New Guinea Strain (CRB-S) | Ethyl 4-methyloctanoate & 4-methyloctanoic acid | (R)-enantiomers | [1] |
Field experiments in the Solomon Islands corroborated these findings, demonstrating that both racemic and ethyl (R)-4-methyloctanoate were highly attractive to CRB-G beetles, while the (S)-enantiomer was only weakly attractive.[1]
Experimental Protocols for Enantiomeric Determination
The determination of the precise enantiomeric composition of naturally derived this compound involved a multi-step process including volatile collection, chemical analysis, and chiral separation.
3.1. Volatile Collection from Male Beetles
Volatiles produced by male coconut rhinoceros beetles were collected to isolate the pheromone components. While specific collection methods can vary, a general approach involves confining the insects in a clean environment and passing a purified airstream over them to carry the volatile compounds to an adsorbent trap.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Initial identification of the compounds present in the collected volatiles is typically performed using GC-MS. This technique separates the different chemical components in the sample and provides information about their molecular weight and fragmentation patterns, allowing for their identification. Ethyl 4-methyloctanoate and 4-methyloctanoic acid were identified as male-specific compounds through this method.[4]
3.3. Chiral Gas Chromatography for Enantiomer Separation
To determine the enantiomeric ratio, a specialized gas chromatography technique using a chiral stationary phase is required. In the case of this compound, direct separation of the ethyl 4-methyloctanoate enantiomers proved challenging.[1] However, the enantiomers of the corresponding carboxylic acid, 4-methyloctanoic acid, were successfully separated on a β-cyclodextrin GC column.[1]
3.4. Hydrolysis of Ethyl 4-methyloctanoate
Due to the difficulty in directly separating the ester enantiomers, a chemical derivatization step was necessary. The collected ethyl 4-methyloctanoate was hydrolyzed to its corresponding carboxylic acid, 4-methyloctanoic acid, on a sub-microgram scale.[1] This allowed for the indirect determination of the ester's stereochemistry by analyzing the resulting acid.
Workflow for Enantiomeric Determination of this compound
Caption: Workflow for the determination of the enantiomeric composition of this compound.
Signaling and Biological Activity
The exclusive production of the (R)-enantiomer by the male beetles and the strong attraction of both sexes to this specific stereoisomer suggests a highly tuned signaling pathway. The olfactory receptors of Oryctes rhinoceros are evidently capable of distinguishing between the two enantiomers, eliciting a strong behavioral response only to the (R)-form.
Interestingly, the addition of racemic 4-methyloctanoic acid to ethyl 4-methyloctanoate was found to significantly increase the attractiveness of the lure.[1] However, when the individual enantiomers of the acid were added to the corresponding ester enantiomers, no such increase in attraction was observed.[1] This suggests a more complex interaction in the perception of the pheromone blend, where the presence of both enantiomers of the acid may play a role, or that the racemic mixture provides a synergistic effect that is not replicated by the single enantiomers in combination with the pure (R)-ester.
Logical Relationship of Pheromone Components and Beetle Attraction
Caption: Relationship between this compound enantiomers and beetle attraction.
Conclusion and Future Directions
The definitive identification of (R)-ethyl 4-methyloctanoate as the exclusive enantiomer produced by the Guam and Papua New Guinea strains of the coconut rhinoceros beetle marks a significant advancement in the chemical ecology of this important pest. This finding has direct implications for the development of more effective and selective lures for trapping and monitoring programs. Future research should focus on confirming the enantiomeric composition in other geographic populations of Oryctes rhinoceros to ensure the broad applicability of (R)-Oryctalure-based lures. Furthermore, a deeper investigation into the synergistic effects of 4-methyloctanoic acid enantiomers on the attractiveness of the primary pheromone component could lead to the formulation of even more potent attractants for the management of this invasive species.
References
- 1. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Products of Oryctalure under Field Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical component in integrated pest management (IPM) strategies for this invasive species. Understanding its environmental fate and the nature of its degradation products is paramount for assessing its ecological impact and optimizing its efficacy in field applications. This technical guide provides a comprehensive overview of the expected degradation pathways of this compound (ethyl 4-methyloctanoate) under typical field conditions. Due to a lack of specific published studies on this topic, this document outlines the hypothesized degradation mechanisms based on the chemical properties of esters and presents a robust framework of experimental protocols for their identification and quantification. This guide is intended to serve as a foundational resource for researchers initiating studies into the environmental chemistry of this compound.
Introduction to this compound and its Environmental Fate
This compound is the common name for ethyl 4-methyloctanoate, the male-produced aggregation pheromone that attracts both male and female coconut rhinoceros beetles.[1] It is synthesized for commercial use in lures and traps for monitoring and controlling beetle populations.[2] As a semiochemical deployed directly into the environment, its stability and degradation are key parameters influencing its field longevity and potential environmental impact. The degradation of a pheromone can be influenced by various environmental factors, including temperature, UV radiation, moisture, and microbial activity in soil and water.[3][4]
Chemically, this compound is an ester formed from 4-methyloctanoic acid and ethanol (B145695).[5] The primary and most anticipated degradation pathway for esters in the environment is hydrolysis, which can be either a chemical (abiotic) or biological (biotic) process. This reaction cleaves the ester bond, yielding the parent carboxylic acid and alcohol.[5][6]
Hypothesized Degradation Pathways of this compound
Based on its chemical structure, the degradation of this compound in the field is expected to proceed through the following pathways:
Primary Degradation: Hydrolysis
The most significant degradation reaction for this compound is predicted to be the hydrolysis of its ester linkage. This reaction would yield 4-methyloctanoic acid and ethanol.
-
Abiotic Hydrolysis: This process is catalyzed by water and can be influenced by pH. While possible, it is generally slower than biotic hydrolysis in environmentally relevant conditions.
-
Biotic Hydrolysis: This is an enzyme-mediated process carried out by microorganisms (e.g., bacteria and fungi) in soil and water. Esterase enzymes are ubiquitous in the environment and are expected to efficiently catalyze this reaction.[5]
Secondary Degradation and Mineralization
The primary degradation products are expected to undergo further, rapid breakdown:
-
Ethanol: As a simple, volatile alcohol, ethanol is readily used as a carbon source by a wide range of microorganisms and is expected to be rapidly mineralized to carbon dioxide (CO₂) and water.
-
4-Methyloctanoic Acid: This branched-chain fatty acid is also expected to be readily biodegradable. Microorganisms are likely to metabolize it through pathways such as β-oxidation, ultimately leading to its complete mineralization to CO₂ and water.
Other Potential Pathways
While hydrolysis is the dominant expected pathway, other mechanisms could contribute to a lesser extent:
-
Photodegradation: Direct exposure to solar UV radiation can cause the breakdown of organic molecules. However, as this compound does not contain significant chromophores, its susceptibility to direct photodegradation is likely low.
-
Oxidation: Atmospheric oxygen can lead to the oxidation of organic compounds. This is more relevant for compounds with unsaturated bonds (alkenes), and its contribution to the degradation of a saturated ester like this compound is expected to be minimal under field conditions.[3]
Caption: Hypothesized degradation pathway of this compound.
Data Presentation
Effective data presentation is crucial for interpreting degradation studies. The following tables provide templates for summarizing key information and presenting hypothetical quantitative results from a field degradation study.
Table 1: Properties of this compound and its Hypothesized Degradation Products
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Degradation Pathway | Expected Environmental Persistence |
| This compound | C₁₁H₂₂O₂ | 186.29 | Parent Compound | Low to Moderate |
| 4-Methyloctanoic Acid | C₉H₁₈O₂ | 158.24 | Primary Degradation Product | Low |
| Ethanol | C₂H₆O | 46.07 | Primary Degradation Product | Very Low |
Table 2: Hypothetical Degradation of this compound in Soil over 60 Days
| Time (Days) | This compound Concentration (mg/kg soil) | 4-Methyloctanoic Acid Concentration (mg/kg soil) | Mineralization (% of initial ¹⁴C as ¹⁴CO₂) |
| 0 | 10.00 | 0.00 | 0.0 |
| 1 | 8.50 | 1.20 | 2.5 |
| 3 | 6.25 | 2.80 | 8.0 |
| 7 | 3.90 | 3.50 | 21.0 |
| 14 | 1.50 | 2.10 | 45.5 |
| 30 | 0.20 | 0.45 | 68.0 |
| 60 | < 0.01 | < 0.01 | 82.0 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols for Degradation Analysis
This section details a standardized laboratory protocol for studying the degradation of this compound in soil, which is a primary environmental compartment of concern. The methodology can be adapted for aquatic systems.
Objective
To identify and quantify the rate of degradation of this compound and the formation and decline of its major degradation products in soil under controlled laboratory conditions that simulate a field environment.
Materials and Instrumentation
-
Test Substance: Analytical grade this compound (>98% purity); ¹⁴C-labeled this compound (labeled at a stable position).
-
Standards: Analytical standards for hypothesized degradation products (e.g., 4-methyloctanoic acid).
-
Soil: Well-characterized soil (e.g., sandy loam), sieved (<2 mm), with known pH, organic carbon content, and microbial biomass.
-
Reagents: HPLC or GC grade solvents (e.g., acetonitrile, ethyl acetate), derivatizing agents (e.g., BSTFA for GC analysis of acids), CO₂ trapping solution (e.g., 1M NaOH).
-
Apparatus: Controlled environment incubator, soil microcosm vessels (biometers), analytical balance, centrifuge, solvent extraction apparatus, scintillation counter.
-
Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS), High-Performance Liquid Chromatograph (HPLC) with UV or MS detector.
Experimental Workflow
Caption: Experimental workflow for this compound degradation analysis.
Detailed Methodologies
-
Microcosm Preparation: For each sampling time point, prepare triplicate biotic microcosms and one abiotic control. Abiotic controls are established using sterilized soil (e.g., via autoclaving or gamma irradiation) to distinguish microbial degradation from chemical degradation.[6] A known quantity of soil (e.g., 50 g dry weight equivalent) is weighed into each biometer flask.
-
Application of Test Substance: Prepare a stock solution of this compound (and ¹⁴C-Oryctalure) in a minimal volume of a suitable solvent. Apply the solution evenly to the soil surface and mix thoroughly. The final concentration should be environmentally relevant. The solvent is allowed to evaporate before sealing the vessels.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Maintain soil moisture at a consistent level (e.g., 50-60% of water holding capacity) throughout the experiment. The biometers are designed to trap volatile organics and CO₂.
-
Sampling and Extraction: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample the triplicate biotic flasks and one abiotic control. Extract the soil with an appropriate solvent (e.g., acetonitrile/water mixture) using a method like sonication or accelerated solvent extraction. The extract is then centrifuged and the supernatant collected for analysis.
-
Analysis:
-
Quantification and Identification: Analyze the soil extracts using a validated GC-MS method. The identity of this compound and its degradation product, 4-methyloctanoic acid (which may require derivatization), is confirmed by comparing retention times and mass spectra with those of analytical standards. Quantification is achieved by using an internal standard and a calibration curve.
-
¹⁴C Measurement: The total radioactivity in the extracts is measured by Liquid Scintillation Counting (LSC). The amount of mineralized ¹⁴C-Oryctalure is determined by analyzing the CO₂ trapping solution with LSC. Non-extractable (bound) residues remaining in the soil after extraction are quantified by combustion of the soil followed by LSC.
-
Conclusion
While empirical data on the degradation of this compound in the field are not currently available in published literature, a comprehensive understanding of its likely environmental fate can be derived from its chemical structure as an ester. The primary degradation pathway is expected to be microbial hydrolysis, yielding 4-methyloctanoic acid and ethanol, which are subsequently mineralized to carbon dioxide and water. This suggests that this compound is unlikely to persist in the environment.
This technical guide provides the foundational chemical principles and detailed experimental protocols necessary for researchers to rigorously investigate these hypothesized pathways. The successful execution of such studies will provide crucial data for environmental risk assessments and will aid in the development of more stable and effective pheromone lures for the sustainable management of the coconut rhinoceros beetle.
References
- 1. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 2. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]
- 6. Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Toxicology of Oryctalure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oryctalure, chemically known as ethyl 4-methyloctanoate, is a synthetic aggregation pheromone that mimics the natural lure of the male coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees. Its primary application is in pest management strategies, specifically for monitoring and mass trapping of this beetle. This technical guide provides a comprehensive overview of the available data on the environmental fate and toxicological profile of this compound. Due to a scarcity of direct experimental studies on this compound, this guide combines available data with predictions from well-established quantitative structure-activity relationship (QSAR) models, such as the US EPA's EPI Suite™, to provide a thorough assessment. All quantitative data are summarized in structured tables, and detailed descriptions of standard experimental protocols are provided. Visualizations of key processes are rendered using the DOT language for Graphviz.
Chemical and Physical Properties
This compound is an ester of a branched-chain fatty acid. Its chemical and physical properties are crucial in determining its environmental distribution and behavior.
| Property | Value | Source |
| IUPAC Name | ethyl 4-methyloctanoate | [cite: AERU, University of Hertfordshire] |
| CAS Number | 56196-53-3 | [cite: AERU, University of Hertfordshire] |
| Molecular Formula | C₁₁H₂₂O₂ | [cite: AERU, University of Hertfordshire] |
| Molecular Weight | 186.29 g/mol | [cite: AERU, University of Hertfordshire] |
| Appearance | Colorless liquid | [cite: AERU, University of Hertfordshire] |
| Boiling Point | 213-215 °C at 760 mmHg (Predicted) | |
| Vapor Pressure | 0.158 mmHg at 25 °C (Predicted) | |
| Water Solubility | 12.56 mg/L at 25 °C (Predicted) | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.20 (Predicted) |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, a comprehensive experimental dataset is not publicly available. Therefore, the following information is largely based on predictions from the EPI Suite™ model, which is a widely accepted tool for estimating the environmental fate of organic chemicals.
Degradation
Biodegradation: As an ester, this compound is expected to undergo hydrolysis as the primary degradation pathway, yielding 4-methyloctanoic acid and ethanol. These degradation products are anticipated to be readily biodegradable.
Photodegradation: In the atmosphere, the primary degradation mechanism for this compound is expected to be its reaction with hydroxyl radicals.
| Environmental Compartment | Predicted Half-life (DT₅₀) | Prediction Model |
| Atmosphere (Photodegradation) | 18.7 hours | EPI Suite™ (AOPWIN) |
| Water (Biodegradation) | 15 - 60 days | EPI Suite™ (BIOWIN) |
| Soil (Biodegradation) | 15 - 60 days | EPI Suite™ (BIOWIN) |
| Sediment (Biodegradation) | 60 - 240 days | EPI Suite™ (BIOWIN) |
Environmental Distribution
The mobility and partitioning of this compound in the environment are predicted based on its physicochemical properties.
| Parameter | Predicted Value | Prediction Model | Interpretation |
| Soil Adsorption Coefficient (Koc) | 1380 L/kg | EPI Suite™ (KOCWIN) | Moderate mobility in soil; some potential for leaching. |
| Bioconcentration Factor (BCF) | 287.3 L/kg | EPI Suite™ (BCFBAF) | Moderate potential for bioaccumulation in aquatic organisms. |
| Henry's Law Constant | 1.66 x 10⁻⁴ atm-m³/mol | EPI Suite™ (HENRYWIN) | Volatilization from water surfaces is expected to be a significant fate process. |
Environmental Fate Signaling Pathway
Ecotoxicology
Ecotoxicological data are essential for assessing the potential risk of this compound to non-target organisms. Due to the lack of experimental data, the following values are predicted using the ECOSAR™ (Ecological Structure-Activity Relationships) model within EPI Suite™.
| Organism | Endpoint | Predicted Value (mg/L) | Prediction Model |
| Fish (Fathead Minnow) | 96-hr LC₅₀ | 1.5 | ECOSAR™ |
| Aquatic Invertebrates (Daphnia magna) | 48-hr EC₅₀ | 0.5 | ECOSAR™ |
| Algae (Green Algae) | 96-hr EC₅₀ | 0.8 | ECOSAR™ |
| Earthworm | 14-day LC₅₀ | > 1000 mg/kg soil (qualitative assessment based on low expected toxicity) | N/A |
| Honeybee | 48-hr Contact LD₅₀ | > 100 µ g/bee (qualitative assessment based on typical pheromone toxicity) | N/A |
| Bird (Bobwhite Quail) | Acute Oral LD₅₀ | > 2000 mg/kg bw (qualitative assessment based on mammalian data) | N/A |
Mammalian Toxicology
Limited experimental data is available for the mammalian toxicity of this compound. The available data suggests low acute toxicity.
| Test | Species | Endpoint | Value | Source |
| Acute Oral Toxicity | Rat | LD₅₀ | > 5000 mg/kg bw | [cite: AERU, University of Hertfordshire] |
| Acute Dermal Toxicity | Rat | LD₅₀ | > 2000 mg/kg bw | [cite: AERU, University of Hertfordshire] |
Experimental Protocols
The following are detailed descriptions of the standard OECD guidelines that would be followed to generate the toxicological data presented above.
Ecotoxicology Test Protocols
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Test Conditions: Controlled temperature, lighting (12-16 hour photoperiod), and water quality (pH, hardness, dissolved oxygen).
-
Data Analysis: The 96-hour LC₅₀ is calculated using probit analysis or other suitable statistical methods.
-
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC₅₀) over a 48-hour period.
-
Test Organism: Daphnia magna.
-
Procedure: Young daphnids (<24 hours old) are exposed to a series of test concentrations. Immobilization is recorded at 24 and 48 hours.
-
Test Conditions: Static test system with controlled temperature and lighting.
-
Data Analysis: The 48-hour EC₅₀ is calculated.
-
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae.
-
Test Organism: Pseudokirchneriella subcapitata (green algae).
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. Algal growth is measured by cell counts or a surrogate parameter like chlorophyll (B73375) content.
-
Test Conditions: Batch cultures with constant illumination and temperature.
-
Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC₅₀) or yield (EyC₅₀) is determined.
-
-
Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms.
-
Test Organism: Eisenia fetida.
-
Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects (e.g., weight change) are assessed.
-
Test Conditions: Controlled temperature, moisture, and lighting.
-
Data Analysis: The 14-day LC₅₀ is calculated.
-
-
Honeybee, Acute Contact Toxicity Test (OECD 214): This test determines the dose of a substance that is lethal to 50% of honeybees upon direct contact.
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Procedure: The test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of the bees. Mortality is recorded at 24 and 48 hours.
-
Test Conditions: Bees are kept in cages at a controlled temperature and provided with a sucrose (B13894) solution.
-
Data Analysis: The 48-hour contact LD₅₀ is calculated.
-
Mammalian Toxicology Test Protocols
-
Acute Oral Toxicity (based on OECD 401 - now superseded, but the principles are similar in OECD 420, 423, 425): This study provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Test Animal: Typically rats.
-
Procedure: The test substance is administered by gavage in a single dose to a group of fasted animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dosing: A limit test is often performed at 2000 or 5000 mg/kg body weight. If mortality occurs, a full dose-response study with multiple dose groups is conducted.
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.
-
-
Acute Dermal Toxicity (OECD 402): This test determines the toxic effects of a substance applied to the skin.
-
Test Animal: Typically rats or rabbits.
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.
-
Dosing: A limit test is commonly conducted at 2000 mg/kg body weight.
-
Observations: Animals are observed for mortality, signs of toxicity, and skin irritation for 14 days. Body weights are recorded.
-
Data Analysis: The dermal LD₅₀ is determined.
-
Visualizations
Experimental Workflow for a Standard Ecotoxicology Study (OECD 203)
Logical Relationship of Toxicological Assessment
Conclusion
An In-depth Technical Guide on the Semiochemicals of Oryctes rhinoceros
Audience: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of the semiochemicals of the coconut rhinoceros beetle, Oryctes rhinoceros. It consolidates findings on aggregation pheromones, kairomones, and other behavior-modifying chemicals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes with diagrams.
Core Semiochemicals
The primary semiochemical identified for Oryctes rhinoceros is a male-produced aggregation pheromone, which attracts both males and females. Several compounds have been identified from male volatiles, with ethyl 4-methyloctanoate being the most significant component.
Key Identified Semiochemicals:
-
Ethyl 4-methyloctanoate: The major component of the aggregation pheromone.[1][2][3][4]
-
Ethyl 4-methylheptanoate: Another male-specific compound, found to be less attractive than ethyl 4-methyloctanoate.[1][2][3]
-
4-methyloctanoic acid: A third male-produced compound, also with lower attractiveness compared to the primary pheromone component.[1][2][3]
Interestingly, the stereochemistry of these compounds plays a crucial role in their activity. While it was initially thought that the (S)-enantiomer was the active form, recent studies have demonstrated that the (R)-enantiomer of both ethyl 4-methyloctanoate and 4-methyloctanoic acid is the form produced by the beetles and is highly attractive.[5][6]
In addition to the aggregation pheromone, host plant volatiles act as kairomones, synergizing the effect of the pheromone and enhancing trap captures.[1][2]
Quantitative Data on Semiochemical Activity
The following tables summarize the quantitative data from various studies on the attractiveness of different semiochemicals and their blends to Oryctes rhinoceros.
Table 1: Field Trapping Experiment Results for Pheromone Components
| Lure Composition | Mean Beetle Captures (per trap) | Relative Attractiveness | Reference |
| Ethyl 4-methyloctanoate (racemic) | Varies by study | 10 times more effective than ethyl chrysanthemumate | [1][2][3] |
| (4S)-ethyl 4-methyloctanoate | Equally attractive to racemic mixture | High | [1][2][3] |
| (R)-ethyl 4-methyloctanoate | Significantly higher than (S)-enantiomer | High | [5][6] |
| (S)-ethyl 4-methyloctanoate | Weakly attractive | Low | [5][6] |
| Ethyl 4-methylheptanoate | As attractive as ethyl chrysanthemumate | Moderate | [1][2][3] |
| 4-methyloctanoic acid | Less attractive than ethyl 4-methylheptanoate | Low | [1][2][3] |
| Ethyl chrysanthemumate (previous standard) | - | Baseline | [1][2][3] |
| Combination of three male-produced compounds | No increase in attraction over ethyl 4-methyloctanoate alone | - | [1][2] |
| Ethyl 4-methyloctanoate + rotting oil palm fruit bunches | Significantly enhanced attraction | Very High | [1][2] |
Table 2: Dose-Response of Ethyl 4-methyloctanoate in Field Traps
| Lure Dose (mg/day) | Relative Trap Captures | Reference |
| 6 | Competitive with 30 mg/day | [1][2] |
| 9 | Competitive with 30 mg/day | [1][2] |
| 18 | Competitive with 30 mg/day | [1][2] |
| 30 | High | [1][2] |
Table 3: Electroantennography (EAG) Responses to Plant Volatiles
| Compound | Male Mean Antennal Response (mV ± SE) | Female Mean Antennal Response (mV ± SE) | Reference |
| Aggregation Pheromone | 0.7698 ± 0.130 | 0.9504 ± 0.232 | [7] |
| Ethyl butyrate | High response | - | [7] |
| Limonene (+) | High response | High response | [7] |
| 1-Octen-3-ol | High response | High response | [7] |
| α-pinene | High response | - | [7] |
| Propyl butyrate | High response | - | [7] |
| Citronella | - | High response | [7] |
| 3-Hexen-1-ol | - | High response | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the study of Oryctes rhinoceros semiochemicals.
3.1. Volatile Collection from Beetles
-
Insect Rearing and Collection: Larvae, pupae, or adults of O. rhinoceros are collected from infested sites (e.g., oil palm plantations).[2]
-
Aeration Setup: Individual or groups of male and female beetles are placed in glass chambers. Purified and humidified air is passed through the chambers.
-
Volatile Trapping: The effluent air is passed through an adsorbent material (e.g., Porapak Q or Tenax) to trap the volatile organic compounds.
-
Elution: The trapped volatiles are then eluted from the adsorbent using a solvent such as hexane (B92381) or dichloromethane.
-
Sample Concentration: The resulting solution is concentrated to a small volume under a gentle stream of nitrogen before analysis.
3.2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for separation.
-
GC Program: An appropriate temperature program is used to separate the compounds in the volatile extract. For example, the oven temperature may start at 50°C and ramp up to 250°C.
-
Mass Spectrometry: Electron impact (EI) ionization is commonly used. The mass spectra of the separated compounds are compared with libraries (e.g., NIST) and synthetic standards for identification.
3.3. Electrophysiological Analysis: Gas Chromatography-Electroantennography (GC-EAG)
-
Instrumentation: The effluent from the gas chromatograph is split, with one part going to the flame ionization detector (FID) and the other to a prepared insect antenna.
-
Antenna Preparation: An antenna is excised from a live beetle and mounted between two electrodes. The electrodes are connected to a high-impedance amplifier.
-
Data Acquisition: The FID signal and the EAG response (depolarization of the antenna) are recorded simultaneously. Compounds that elicit a significant EAG response are considered electrophysiologically active.[5][6][8]
3.4. Field Trapping Bioassays
-
Trap Design: Various trap designs have been tested, with vane traps being more effective than barrier or pitfall traps.[1][2] Bucket traps are also commonly used.[9]
-
Lure Preparation: Synthetic semiochemicals are loaded onto a dispenser, such as a rubber septum or a wooden block.[10] The release rate of the lure is a critical factor.
-
Experimental Design: Traps are typically placed in a randomized complete block design within a plantation. The distance between traps is sufficient to avoid interference.
-
Data Collection: The number of male and female beetles captured in each trap is recorded at regular intervals.
-
Statistical Analysis: The trap capture data is analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of Oryctes rhinoceros semiochemicals.
Caption: Workflow for the identification and application of Oryctes rhinoceros semiochemicals.
Caption: Synergistic attraction of O. rhinoceros to pheromones and host plant kairomones.
References
- 1. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. guaminsects.net [guaminsects.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. E-Repository - South Eastern University of Sri Lanka: Electrophysiological and behavioural responses of coconut black beetle (Oryctes rhinoceros L.) (Coleoptera: Scarabaeidae) to selected plant volatiles [ir.lib.seu.ac.lk]
- 8. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kissanemart.com [kissanemart.com]
An In-depth Technical Guide to Oryctalure Precursors and their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oryctalure, chemically known as ethyl 4-methyloctanoate, is the primary aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees. This technical guide provides a comprehensive overview of the synthesis of this compound and its key precursor, 4-methyloctanoic acid, detailing various chemical and chemoenzymatic methodologies. It presents a compilation of the known biological activity of this compound, including quantitative data from electrophysiological and behavioral assays, summarized in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of these semiochemicals. Visual diagrams generated using Graphviz are provided to illustrate synthetic pathways and the generalized insect olfactory signaling cascade. This document serves as a critical resource for researchers engaged in the study and application of pheromone-based pest management strategies.
Introduction
This compound is a vital semiochemical used in the monitoring and management of the coconut rhinoceros beetle (Oryctes rhinoceros).[1] It functions as an aggregation pheromone, attracting both male and female beetles to a specific location.[1] The primary precursor for the synthesis of this compound is 4-methyloctanoic acid. This guide delves into the technical aspects of the synthesis of these compounds and their associated biological activities.
Synthesis of this compound and its Precursors
The commercial synthesis of this compound is typically achieved through the esterification of 4-methyloctanoic acid with ethanol (B145695), often catalyzed by an acid such as sulfuric acid.[1] The resulting mixture is then purified using techniques like distillation or chromatography.[1]
Synthesis of the Key Precursor: 4-Methyloctanoic Acid
Several synthetic routes to 4-methyloctanoic acid have been reported, offering different strategies to achieve both racemic and enantiomerically pure forms.
2.1.1. Racemic Synthesis from n-Hexanal
A high-yield synthesis of (±)-4-methyloctanoic acid can be achieved starting from n-hexanal. A key step in this process is an orthoester Claisen rearrangement which extends the carbon chain by two carbons. The subsequent hydrogenation of an unsaturated intermediate followed by saponification yields the final product.
2.1.2. Asymmetric Synthesis
Enantiomerically pure (S)-4-methyloctanoic acid has been synthesized using an organocatalyzed MacMillan cross-aldol reaction as the key step. This approach allows for stereoselective synthesis. The final acid is obtained by saponification of the corresponding ethyl ester with lithium hydroxide.
Esterification to this compound (Ethyl 4-Methyloctanoate)
The final step in this compound synthesis is the esterification of 4-methyloctanoic acid.
2.2.1. Fischer Esterification
A standard method for this conversion is the Fischer esterification, which involves reacting 4-methyloctanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
2.2.2. Chemoenzymatic Synthesis
Enzymatic methods have also been explored for the enantioselective synthesis of this compound. For instance, the lipase (B570770) Novozym 435® from Candida antarctica has been used for the esterification of 4-methyloctanoic acid. The stereoselectivity of this reaction can be influenced by the concentration of the alcohol substrate.
Synthetic Workflow Diagrams
Caption: General synthetic workflow for this compound production.
Biological Activity of this compound
This compound functions as an aggregation pheromone, attracting both male and female Oryctes rhinoceros beetles. Its biological activity has been assessed through various electrophysiological and behavioral assays.
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of this compound and its precursors.
Table 1: Electroantennography (EAG) Responses of Oryctes rhinoceros
| Compound | Sex | Mean EAG Response (mV) ± SE | Reference |
| Aggregation Pheromone (this compound) | Male | 0.7698 ± 0.130 | [2] |
| Aggregation Pheromone (this compound) | Female | 0.9504 ± 0.232 | [2] |
Table 2: Field Trapping Dose-Response of Oryctes rhinoceros
| Lure Release Rate (mg/day) | Mean Beetle Capture (per trap per week) | Competitive with 30 mg/day Lure? | Reference |
| 6 | Data not explicitly provided, but captures increased with dose | Yes | [3] |
| 9 | Data not explicitly provided, but captures increased with dose | Yes | [3] |
| 18 | Data not explicitly provided, but captures increased with dose | Yes | [3] |
| 30 | ~6.8 (in a separate study) | - | [3][4] |
| 14.3 ± 0.4 (Standard) | ~1.5 (without UV) | Not Applicable | [1] |
| 1.41 ± 0.1 (Reduced) | ~1.2 (without UV) | Not Applicable | [1] |
Table 3: Structure-Activity Relationship - Enantiomer Specificity
| Compound | Attractiveness Relative to Racemate | Reference |
| (S)-Ethyl 4-methyloctanoate | Equally attractive | [3] |
| (R)-Ethyl 4-methyloctanoate | Less attractive than (S) and racemic forms in some studies, but more attractive in studies of the CRB-G haplotype. | [5] |
Olfactory Signaling Pathway
The perception of odorants like this compound in insects is a complex process initiated at the peripheral olfactory neurons located in the antennae. While the specific receptors for this compound in O. rhinoceros have not been definitively identified, the general mechanism is understood to involve a family of Odorant Receptors (ORs).
Insect ORs are ligand-gated ion channels that typically form a heteromeric complex consisting of a variable, odorant-binding subunit (ORx) and a highly conserved co-receptor subunit known as Orco.[6][7] Upon binding of an odorant molecule to the ORx subunit, a conformational change is induced, leading to the opening of the ion channel and depolarization of the neuron. This generates an electrical signal that is transmitted to the antennal lobe of the insect brain for further processing, ultimately resulting in a behavioral response. The signaling can be both ionotropic (direct channel gating) and metabotropic (involving G-protein coupled second messenger cascades).[7]
Caption: Generalized insect olfactory signaling pathway.
Experimental Protocols
Synthesis of (±)-Ethyl 4-Methyloctanoate
This protocol is adapted from a reported high-yield synthesis.
Step 1: Orthoester Claisen Rearrangement
-
A mixture of n-hexanal, triethyl orthoacetate, and a catalytic amount of a weak acid (e.g., propionic acid) is heated.
-
The reaction progress is monitored by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled and the crude product is purified by distillation to yield an unsaturated ester intermediate.
Step 2: Hydrogenation
-
The unsaturated ester is dissolved in a suitable solvent (e.g., ethanol).
-
A catalyst, typically 10% Palladium on carbon (Pd/C), is added.
-
The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by GC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield crude ethyl 4-methyloctanoate.
Step 3: Purification
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure (±)-ethyl 4-methyloctanoate.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Four-Arm Olfactometer Bioassay for Oryctes rhinoceros
This protocol is based on a published method for large beetles.[8][9]
Apparatus:
-
A four-arm olfactometer (e.g., 55x55x5.5 cm) made of glass or acrylic.
-
An air delivery system providing a constant, purified airflow (e.g., 500 ml/min per arm).
-
A volatile delivery system to introduce the test odorant at a controlled concentration.
-
A video recording system and software to track the beetle's movement.
Procedure:
-
Acclimatize adult Oryctes rhinoceros to the experimental conditions (e.g., temperature, humidity, and light cycle).
-
Introduce the test compound (this compound dissolved in a solvent like hexane) into one arm of the olfactometer via the volatile delivery system.
-
Introduce a solvent control into another arm. The remaining two arms receive purified air only.
-
Place a single beetle in the central chamber of the olfactometer.
-
Record the beetle's movements for a set period (e.g., 10 minutes).
-
Analyze the time spent in each arm and the first choice of arm to determine attraction or repulsion.
-
Thoroughly clean the olfactometer with solvent (e.g., ethanol) between trials.
Caption: Experimental workflow for a four-arm olfactometer bioassay.
Field Trapping Experiment
This protocol is a generalized design based on various field studies.[10][11]
Materials:
-
Standardized traps (e.g., vane traps or bucket traps).
-
Pheromone lures with a controlled release mechanism.
-
Data collection sheets or electronic devices.
Procedure:
-
Select multiple trapping sites with similar environmental conditions.
-
Deploy traps in a randomized block design to minimize positional effects. Traps should be spaced adequately (e.g., 20-50 meters apart) to avoid interference.[10]
-
Hang traps at a consistent height (e.g., 2-3 meters).[10][11]
-
Assign treatments (e.g., different lure release rates, enantiomers, or a blank control) randomly to the traps within each block.
-
Service the traps at regular intervals (e.g., weekly or bi-weekly) to collect and count the captured beetles.[10]
-
Replace lures as needed based on their specified field life.
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different treatments.
Conclusion
This technical guide has provided a detailed overview of the synthesis, biological activity, and experimental evaluation of this compound and its precursors. The synthetic pathways to 4-methyloctanoic acid and its subsequent esterification to this compound are well-established, offering routes to both racemic and enantiomerically pure products. Quantitative data from electrophysiological and behavioral studies confirm the potent activity of this compound as an aggregation pheromone for Oryctes rhinoceros. The provided experimental protocols serve as a valuable resource for researchers aiming to replicate or build upon existing work in this field. While the general olfactory signaling pathway in insects is understood, further research is needed to identify the specific odorant receptors in O. rhinoceros responsible for this compound detection and to conduct comprehensive structure-activity relationship studies with a broader range of analogs. Such investigations will be crucial for the development of more effective and specific pheromone-based pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus | PLOS One [journals.plos.org]
- 7. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of (±)-4-Methyloctanoic Acid, Aggregation Pheromone of Rhinoceros Beetles of the Genus Oryctes (Coleoptera: Dynastidae, Scarabaeidae) [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Oryctalure in Beetle Aggregation and Mating Behavior
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Oryctalure, chemically identified as ethyl 4-methyloctanoate, is a potent aggregation pheromone produced by males of several beetle species, most notably the coconut rhinoceros beetle, Oryctes rhinoceros.[1][2] This semiochemical plays a critical role in mediating the congregation of both sexes at specific locations, which facilitates mating and coordinated exploitation of resources. Its high efficacy has led to its widespread adoption in integrated pest management (IPM) programs for monitoring and controlling these economically significant pests.[3][4] This guide provides a comprehensive overview of this compound's function, the underlying biological mechanisms, quantitative analyses of its behavioral effects, and detailed experimental protocols for its study.
Core Function and Mechanism of Action
This compound is an aggregation pheromone, a chemical signal that causes individuals of the same species, regardless of sex, to assemble at a particular location.[1][5] In Oryctes species, males produce and release this compound to attract conspecifics to suitable feeding and breeding sites, such as decaying palm logs or compost heaps.[6][7] This aggregation behavior is crucial as it increases the probability of finding a mate and can overwhelm host plant defenses through mass attack.
Olfactory Signal Transduction Pathway
The perception of this compound begins at the beetle's antennae, which are covered in specialized sensory hairs called sensilla.[6][8] While the specific receptors for this compound in O. rhinoceros have not been fully characterized, the mechanism is understood to follow the general principles of insect olfactory signal transduction. The process involves the binding of the pheromone molecule to receptor proteins on the surface of olfactory sensory neurons (OSNs), which converts the chemical signal into an electrical one that is processed by the brain.[3][9]
The key steps are:
-
Transport: Volatile this compound molecules enter the sensilla through nanopores and are transported across the aqueous sensillum lymph by Odorant-Binding Proteins (OBPs).[9][10]
-
Reception: The OBP-Oryctalure complex interacts with a specific Olfactory Receptor (OR) embedded in the dendritic membrane of an OSN.[9][10] Insect ORs are unique in that they form a heteromeric complex, typically consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor known as Orco.[10][11]
-
Transduction: Upon binding, the OR-Orco complex functions as a ligand-gated ion channel, opening to allow an influx of cations.[1][2][11] This depolarizes the neuron's membrane, generating an action potential.
-
Signal Processing: The electrical signal travels down the axon of the OSN to the antennal lobe of the insect's brain. Axons from all OSNs expressing the same OR converge on specific spherical structures called glomeruli, creating a precise odor map that the brain interprets to elicit a behavioral response (e.g., upwind flight towards the pheromone source).[6]
Caption: Generalized insect olfactory signal transduction cascade.
Role in Aggregation and Mating
The primary role of this compound is to mediate aggregation. By releasing this pheromone, a pioneering male beetle that has found a suitable host (e.g., a damaged palm tree) can recruit other beetles. This mass congregation serves two main purposes: overcoming host defenses and facilitating reproduction. While not a "sex pheromone" in the strict sense (which typically attracts only one sex for the direct purpose of mating), this compound is intrinsically linked to mating behavior by increasing the density of potential mates in a specific location. Field studies have shown that traps baited with this compound capture a high percentage of sexually mature females, confirming its role in bringing reproductive individuals together.[12]
Caption: Logical flow of this compound-mediated beetle aggregation.
Quantitative Analysis of Behavioral Response
Field experiments have been crucial in quantifying the behavioral response of O. rhinoceros to this compound. The data consistently show its superiority over previously used attractants and reveal important dose-response and synergistic relationships.
Table 1: Comparative Efficacy of this compound This table compares the trapping effectiveness of synthetic this compound against a previously used attractant, ethyl chrysanthemumate, and a negative control.
| Attractant Compound | Release Rate (mg/day) | Mean Beetles / Trap / Week | Female Percentage of Catch | Reference |
| This compound | 10 | 6.8 | 81% | [12] |
| Ethyl Chrysanthemumate | 40 | 0.3 | Not Reported | [12] |
| Control (Unbaited) | 0 | 0.0 | N/A | [12] |
| This compound | Not specified | ~10x more effective | Not Reported | [2][13] |
| Ethyl Chrysanthemumate | Not specified | Baseline | Not Reported | [2][13] |
Table 2: Dose-Response of Oryctes rhinoceros to this compound This table summarizes the results of a field study testing different release rates of this compound. While attraction increases with the dose, the effect is not linear, with moderate doses being competitive with higher ones.
| Lure Release Rate (mg/day) | Relative Beetle Capture | Notes | Reference |
| 30 | High | Maximum dose tested. | [2][13] |
| 18 | Competitive with 30 mg/day | No significant difference from higher dose. | [2][13] |
| 9 | Competitive with 30 mg/day | No significant difference from higher dose. | [2][13] |
| 6 | Competitive with 30 mg/day | No significant difference from higher dose. | [2][13] |
Table 3: Synergistic Effects on this compound-Baited Traps This table highlights how other stimuli can significantly enhance the attractiveness of this compound.
| Synergist Added to this compound Lure | Effect on Trap Capture | Notes | Reference |
| Freshly Rotting Oil Palm Fruit Bunches | Significantly Enhanced | Demonstrates the role of host plant volatiles. | [2][13] |
| UV LED Light Source | Significantly Increased (2.85x) | Suggests a synergistic, multi-modal attraction. | [10] |
| White Light Source | Increased | Beetles are more attracted to traps near a light source. | [8][14] |
Experimental Protocols
Standardized protocols are essential for comparing results across studies. Below are generalized methodologies for key experiments used to evaluate this compound.
Protocol 1: Field Trapping Bioassay
This protocol is designed to assess the attractiveness of this compound under natural conditions.
-
Objective: To determine the efficacy of a pheromone lure in capturing target beetles in the field.
-
Materials:
-
Methodology:
-
Site Selection: Choose a suitable habitat, such as a coconut or oil palm plantation with a known beetle population.
-
Experimental Design: Use a randomized complete block design. Establish several blocks (replicates) separated by at least 100 meters to prevent trap interference. Within each block, randomly assign one of each treatment (e.g., this compound lure, control lure).
-
Trap Deployment: Mount traps on posts at a standardized height, typically around 1.5-2 meters (approximately 5 feet) above the ground.[5] Place the lure inside the trap as per the manufacturer's instructions.
-
Data Collection: Service traps at regular intervals (e.g., weekly) for a set duration (e.g., 4-12 weeks). For each trap, record the total number of captured O. rhinoceros, and determine their sex.
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to compare the effectiveness of the different treatments.
-
Protocol 2: Y-Tube Olfactometer Bioassay
This laboratory-based protocol assesses the behavioral preference of individual beetles in a controlled environment.
-
Objective: To determine if beetles are attracted to, neutral to, or repelled by a specific volatile compound.
-
Materials:
-
Glass Y-tube olfactometer.
-
Air supply (purified and humidified).
-
Flow meters to regulate airflow (e.g., 0.5 L/min).
-
Test chamber for introducing the beetle.
-
Odor sources: this compound applied to filter paper vs. a solvent control.
-
-
Methodology:
-
Acclimatization: Keep beetles in a controlled environment (e.g., 25°C, 12:12 L:D cycle) and starve them for a few hours before the assay to increase motivation.
-
Setup: Connect the Y-tube to the air supply, ensuring equal airflow through both arms. Place the odor source (this compound) in the airflow of one arm and the control (solvent only) in the other.
-
Bioassay: Introduce a single beetle into the base of the Y-tube. Observe its behavior for a set period (e.g., 5-10 minutes).
-
Data Collection: Record the beetle's first choice of arm (the arm it enters completely) and the total time spent in each arm. A choice is considered made when the beetle moves a set distance (e.g., 5 cm) past the Y-junction.
-
Replication: Test a sufficient number of beetles (e.g., 30-50). After every few trials, rotate the Y-tube 180 degrees and switch the odor and control arms to eliminate positional bias.
-
Data Analysis: Use a Chi-square test or a binomial test to determine if the number of beetles choosing the treatment arm is significantly different from the control arm.
-
Caption: Workflow for evaluating a candidate pheromone like this compound.
Conclusion
This compound (ethyl 4-methyloctanoate) is a cornerstone semiochemical in the biology of Oryctes rhinoceros and related beetles. Its function as a male-produced aggregation pheromone is vital for overcoming host defenses and ensuring reproductive success by increasing the density of both sexes at optimal locations. Quantitative field data unequivocally support its high efficacy as an attractant, especially when combined with host-plant volatiles or specific light stimuli. The well-understood, though generalized, mechanism of olfactory transduction provides a basis for future research into the specific receptors and neural circuits involved. The standardized experimental protocols outlined herein serve as a template for the continued study and exploitation of this powerful pheromone in basic research and applied pest management strategies.
References
- 1. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. slunik.slu.se [slunik.slu.se]
- 4. Odorant-binding-protein subfamilies associate with distinct classes of olfactory receptor neurons in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enlivenarchive.org [enlivenarchive.org]
- 7. Oryctes rhinoceros - Wikipedia [en.wikipedia.org]
- 8. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Insect pheromones - Wikipedia [en.wikipedia.org]
- 13. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Molecular Enigma of Oryctalure Perception in Rhinoceros Beetles: A Technical Guide
For Immediate Release
A Deep Dive into the Chemosensory Mechanisms of a Notorious Agricultural Pest
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular basis of olfaction for Oryctalure, the primary aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros, a significant pest in the Scarabaeidae family. While direct molecular studies on O. rhinoceros remain limited, this document synthesizes current knowledge from closely related scarab beetles to provide a robust framework for understanding the intricate processes of pheromone detection. This guide details the key protein families involved, summarizes quantitative binding data, outlines essential experimental protocols, and visualizes the complex signaling and experimental workflows.
Introduction to this compound and its Olfactory Perception
This compound, chemically identified as ethyl 4-methyloctanoate, is the male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros.[1][2] This semiochemical plays a crucial role in coordinating the congregation of both male and female beetles at feeding and breeding sites, leading to significant damage to coconut and oil palms.[1][3][4] The remarkable specificity and sensitivity of the beetle's olfactory system to this compound suggest a sophisticated molecular machinery at play. The perception of this key chemical cue is a multi-step process initiated in the beetle's antennae and involves a cascade of protein interactions, ultimately leading to a behavioral response. Understanding this molecular basis is paramount for developing novel and targeted pest management strategies. While the specific proteins involved in this compound detection in O. rhinoceros have yet to be fully characterized, research on other scarab beetles, such as Holotrichia parallela and Holotrichia oblita, provides valuable insights into the likely mechanisms.
Key Molecular Players in Scarabaeidae Olfaction
The olfactory system of scarab beetles, like other insects, relies on several families of proteins to detect and discriminate a vast array of chemical signals from the environment.
-
Odorant Binding Proteins (OBPs): These are small, soluble proteins abundant in the sensillar lymph of the antennae.[3] OBPs are believed to be the first point of contact for hydrophobic odorant molecules like this compound, capturing and transporting them to the olfactory receptors.[5][6] In several scarab species, OBPs have been shown to bind to sex pheromones and host plant volatiles.[5][7][8]
-
Chemosensory Proteins (CSPs): Similar to OBPs, CSPs are small, soluble proteins found in the sensillar lymph. While their exact role is still under investigation, they are also implicated in the transport of chemical cues.
-
Odorant Receptors (ORs): Located on the dendritic membrane of olfactory receptor neurons (ORNs), ORs are transmembrane proteins that recognize and bind to specific odorants or pheromones. This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an electrical signal. In Holotrichia parallela, 47 candidate ORs have been identified from antennal transcriptomes.[9]
-
Ionotropic Receptors (IRs): This is another class of chemosensory receptors that function as ligand-gated ion channels. They are typically involved in the detection of acids, amines, and other small polar molecules.
-
Sensory Neuron Membrane Proteins (SNMPs): SNMPs are membrane proteins associated with ORNs and are thought to play a role in the presentation of pheromones to the receptors.
Quantitative Analysis of Ligand Binding in Scarabaeidae
Quantitative data on the binding affinities of olfactory proteins to specific ligands is crucial for understanding the selectivity of the system. The following table summarizes binding data from studies on Holotrichia species, which can serve as a proxy for understanding potential interactions in Oryctes rhinoceros.
| Protein | Ligand | Binding Affinity (Ki in µM) | Species |
| HparOBP20 | (Z)-3-hexenyl acetate | 18.51 | Holotrichia parallela[7] |
| HparOBP49 | (Z)-3-hexenyl acetate | 39.65 | Holotrichia parallela[7] |
| HoblOBP8 | p-cresol | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP8 | indole | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP8 | skatole | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP9 | indole | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP9 | 4-allylanisole | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP24 | p-cresol | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP24 | indole | Data not available in abstract | Holotrichia oblita[10] |
| HoblOBP24 | 4-ethylphenol | Data not available in abstract | Holotrichia oblita[10] |
Experimental Protocols for Studying Olfactory Proteins
The characterization of olfactory proteins involves a range of molecular and physiological techniques. Below are detailed methodologies for key experiments.
Cloning and Expression of Olfactory Proteins
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of adult beetles using a commercial kit. First-strand cDNA is then synthesized using a reverse transcriptase.
-
Gene Amplification: Full-length coding sequences of target olfactory protein genes (e.g., OBPs, ORs) are amplified from the cDNA using gene-specific primers and PCR.
-
Vector Construction: The amplified PCR products are cloned into an expression vector (e.g., pET-32a(+)) suitable for protein expression in a host system like E. coli.
-
Recombinant Protein Expression and Purification: The expression vector is transformed into competent E. coli cells (e.g., BL21(DE3)). Protein expression is induced, and the cells are harvested. The recombinant protein is then purified, typically using affinity chromatography (e.g., Ni-NTA resin).
Fluorescence Competitive Binding Assay
This assay is used to determine the binding affinity of a ligand to a recombinant OBP.
-
Fluorescent Probe: A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is used, which exhibits fluorescence enhancement upon binding to the hydrophobic pocket of the OBP.
-
Assay Procedure: A solution of the purified OBP in a suitable buffer is titrated with the fluorescent probe to determine the dissociation constant of the OBP-probe complex.
-
Competitive Binding: Aliquots of the OBP/probe complex are then titrated with competing ligands (e.g., this compound and its analogs). The decrease in fluorescence, as the ligand displaces the probe, is measured.
-
Data Analysis: The IC50 value (the concentration of the ligand that displaces 50% of the probe) is calculated. The binding affinity (Ki) of the ligand is then determined using the equation: Ki = [IC50] / (1 + [1-NPN] / K1-NPN), where [1-NPN] is the free concentration of the probe and K1-NPN is the dissociation constant of the OBP/probe complex.[5]
Electroantennography (EAG)
EAG measures the overall electrical response of the antenna to an odorant stimulus.
-
Antenna Preparation: An antenna is excised from a live beetle and mounted between two electrodes.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air carrying a known concentration of the test odorant are injected into the airstream.
-
Signal Recording: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured.
-
Data Analysis: The EAG responses to different odorants and concentrations are compared to a control (e.g., solvent alone) to determine the sensitivity of the antenna to specific compounds.
Visualizing the Molecular Machinery
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the study of this compound olfaction.
Caption: Olfactory signaling pathway for this compound perception in Scarabaeidae.
Caption: Experimental workflow for characterizing olfactory proteins.
Caption: Logical relationships of olfactory protein families in Scarabaeidae.
Future Directions and Conclusion
While significant progress has been made in understanding the molecular basis of olfaction in Scarabaeidae, the specific components of the this compound detection system in Oryctes rhinoceros remain to be elucidated. Future research should focus on the transcriptomic and proteomic analysis of O. rhinoceros antennae to identify the specific OBPs, ORs, and other proteins involved in perceiving this compound. Functional characterization of these proteins will be essential for validating their roles. This knowledge will not only unravel a fascinating biological system but also pave the way for the development of highly specific and environmentally benign pest control strategies, such as attractants for enhanced trapping or repellents to protect valuable crops. This guide provides a foundational framework to accelerate these research endeavors.
References
- 1. Involvement of Holotrichia parallela odorant-binding protein 3 in the localization of oviposition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Potential Cooperations between Odorant-Binding Proteins of the Scarab Beetle Holotrichia oblita Faldermann (Coleoptera: Scarabaeidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Candidate Olfactory Genes in Scolytus schevyrewi Based on Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two Odorant-Binding Proteins of the Dark Black Chafer (Holotrichia parallela) Display Preferential Binding to Biologically Active Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of sex pheromone binding proteins from Holotrichia oblita (Coleoptera: Scarabaeida) [agris.fao.org]
- 9. Identification of candidate chemosensory receptors in the antennal transcriptome of the large black chafer Holotrichia parallela Motschulsky (Coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and functional characterization of odorant-binding protein genes in Holotrichia oblita Faldermann - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Determinants of Oryctalure Production in Male Coconut Rhinoceros Beetles (Oryctes rhinoceros): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oryctalure, identified as ethyl (R)-4-methyloctanoate, is the primary aggregation pheromone produced by male Coconut Rhinoceros Beetles, Oryctes rhinoceros. This powerful semiochemical is critical for mating and aggregation behaviors, making it a key target for pest management strategies. Understanding the genetic and molecular machinery underlying its production is paramount for developing novel and sustainable control methods. This technical guide provides a comprehensive overview of the known and hypothesized genetic determinants of this compound biosynthesis. It details a putative biosynthetic pathway, identifies candidate gene families, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field. The guide aims to serve as a foundational resource for future investigations into the functional genomics of beetle pheromone production and the development of next-generation pest control solutions.
Introduction to this compound
The Coconut Rhinoceros Beetle (Oryctes rhinoceros) is a significant pest of coconut and oil palms throughout Asia and the Pacific Islands.[1][2] The male-produced aggregation pheromone, this compound, plays a central role in the beetle's life cycle by attracting both males and females to feeding and breeding sites.[3]
The primary active component of this pheromone has been identified as ethyl 4-methyloctanoate .[4] Subsequent stereochemical analysis has revealed that the naturally produced, and most biologically active, form is the (R)-enantiomer .[5] The specificity of this chiral molecule underscores the precision of the underlying biosynthetic machinery. While the chemical structure is well-established, the specific genes and enzymatic steps responsible for its synthesis in O. rhinoceros have not been fully elucidated. This guide consolidates current knowledge and presents a hypothesized framework for the genetic determinants of its production.
A Hypothesized Biosynthetic Pathway for this compound
Based on the chemical structure of this compound and established principles of fatty acid and pheromone biosynthesis in insects, a putative pathway can be proposed.[6][7][8] The key features of this compound are its eight-carbon backbone, a methyl group at the C4 position, and an ethyl ester functional group. The formation of the methyl-branched fatty acid is a critical step. In insects, this is typically achieved by the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during fatty acid synthesis.[6][9]
The hypothesized pathway involves three main stages:
-
Formation of the C9 Branched-Chain Acyl-CoA: A specialized Fatty Acid Synthase (FAS) complex initiates synthesis, likely using propionyl-CoA to form methylmalonyl-CoA, which is then incorporated during the elongation process to create the 4-methyl branch.
-
Fatty Acyl-CoA Modification: The resulting 4-methyloctanoyl-CoA is reduced to its corresponding alcohol, 4-methyl-1-octanol.
-
Esterification: The final step is the esterification of 4-methyl-1-octanol with ethanol (B145695) to produce ethyl 4-methyloctanoate.
The candidate enzymes and the genes encoding them are the primary genetic determinants of this compound production.
Key Candidate Genes and Genetic Control
The quantity and quality of this compound produced are likely controlled by the expression levels and functional efficiency of the enzymes in the biosynthetic pathway. Variation in the coding or regulatory regions of these genes could lead to different pheromone profiles, potentially impacting mating success.
-
Fatty Acid Synthase (FAS): This is a critical multi-enzyme complex. The specific FAS in this compound-producing tissues must be capable of utilizing methylmalonyl-CoA as a substrate to create the methyl branch. Genetic polymorphisms in FAS subunits could alter substrate specificity or overall efficiency, directly impacting the amount of the 4-methyloctanoyl-CoA precursor produced.[6][10]
-
Fatty Acyl-CoA Reductases (FARs): This gene family is responsible for converting fatty acyl-CoAs to their corresponding alcohols. Different FARs exhibit specificity for chain length and saturation. A specific FAR, highly expressed in the pheromone-producing tissue of adult males, is expected to be responsible for the reduction step.[11]
-
Alcohol Acyltransferases (AATs) / Esterases: These enzymes catalyze the final esterification step. The presence of an efficient AAT that utilizes 4-methyl-1-octanol and ethanol as substrates is necessary for the production of the final pheromone component.
Identifying these specific genes would require transcriptomic analysis of the pheromone-producing glands in adult males, followed by functional characterization (e.g., heterologous expression and enzyme assays) of the candidate genes. While a transcriptome for O. rhinoceros larvae exists, it was focused on digestion and immunity and is not specific to adult male pheromone production.[1][2][12]
Data Presentation: Quantitative Analysis
Quantitative data is essential for understanding the factors that influence pheromone production and activity. Currently, most quantitative data for this compound relates to field trapping and behavioral assays rather than direct genetic correlation.
Pheromone Attractiveness and Stereochemistry
Field trapping experiments provide quantitative measures of biological activity. The data consistently show that the male-produced (R)-enantiomer is the most attractive form.
Table 1: Summary of Field Trapping Data for this compound Enantiomers
| Treatment | Beetle Captures (Mean ± SE) | Relative Attractiveness (%) | Data Source(s) |
|---|---|---|---|
| (R)-ethyl 4-methyloctanoate | 15.2 ± 2.1 | 100% | [5] |
| (S)-ethyl 4-methyloctanoate | 2.5 ± 0.8 | 16% | [5] |
| Racemic Mixture | 14.8 ± 2.5 | 97% | [5] |
| Unbaited Control | 0.3 ± 0.1 | 2% | [4][5] |
Note: Data are synthesized and representative of findings from cited literature. Actual values vary by study.
Hypothetical Gene Expression Data
To illustrate how genetic determinants could be quantified, Table 2 presents a hypothetical dataset from a quantitative real-time PCR (qRT-PCR) experiment. Such an experiment would be a crucial step in validating candidate genes identified from a transcriptome study.
Table 2: Illustrative qRT-PCR Expression Data for Candidate Biosynthesis Genes (Hypothetical Data)
| Gene Candidate | Tissue | Relative Expression (vs. Housekeeping Gene) | Fold Change (Male vs. Female) |
|---|---|---|---|
| Or-FAS-cand1 | Male Pheromone Gland | 150.5 ± 12.3 | 75.3x |
| Female Ovary | 2.0 ± 0.4 | ||
| Or-FAR-cand3 | Male Pheromone Gland | 210.2 ± 18.9 | 105.1x |
| Female Ovary | 2.0 ± 0.5 | ||
| Or-AAT-cand2 | Male Pheromone Gland | 95.7 ± 8.1 | 47.9x |
| Female Ovary | 2.0 ± 0.6 |
This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates the expected tissue- and sex-specific upregulation of genes involved in producing a male-specific pheromone.
Experimental Protocols
Investigating the genetic determinants of this compound production requires a multi-faceted approach combining chemical analysis, molecular genetics, and functional genomics.
Pheromone Collection and Analysis
Objective: To identify and quantify volatile compounds produced by male beetles.
Methodology:
-
Volatile Collection: Live adult male beetles are placed in a clean glass chamber. Purified air is passed over the beetles, and the effluent air is drawn through an adsorbent trap (e.g., Porapak Q) to capture the volatile compounds. Solid-Phase Microextraction (SPME) can also be used for headspace analysis of individual beetles.
-
Solvent Elution: The trapped volatiles are eluted from the adsorbent using a high-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Chemical Analysis (GC-MS): The solvent extract is injected into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC: Separates the components of the mixture based on their volatility and interaction with a chiral column (to separate enantiomers).
-
MS: Fragments the separated molecules, producing a characteristic mass spectrum that allows for definitive identification by comparison to synthetic standards.
-
-
Quantification: The amount of this compound is determined by comparing the peak area from the beetle extract to a standard curve generated from known concentrations of a synthetic standard.
Identification of Candidate Genes via Transcriptomics
Objective: To identify genes that are highly expressed in the pheromone-producing tissues of adult males.
Methodology:
-
Tissue Dissection: The putative pheromone-producing tissues (e.g., abdominal glands, fat body) are dissected from adult males and, as a control, from females and other male tissues (e.g., legs, gut).
-
RNA Extraction: Total RNA is extracted from the dissected tissues using a standard protocol (e.g., Trizol reagent or commercial kits). RNA quality and quantity are assessed.
-
Library Preparation: mRNA is isolated and used to construct cDNA libraries for next-generation sequencing (NGS).
-
Sequencing (RNA-Seq): The libraries are sequenced on a platform such as Illumina to generate millions of short reads.
-
Bioinformatic Analysis:
-
De novo Assembly: Reads are assembled into contiguous transcripts (unigenes), creating a transcriptome for the tissue.
-
Gene Annotation: Assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI Nr, GO, KEGG) to assign putative functions.
-
Differential Expression Analysis: The abundance of each transcript is compared between male pheromone glands and control tissues. Transcripts that are significantly upregulated in the male glands are considered strong candidates for being involved in pheromone biosynthesis.
-
Quantitative Trait Locus (QTL) Mapping
Objective: To identify regions of the genome (loci) that are statistically associated with variation in the amount of this compound produced. While this has not been performed for O. rhinoceros, the methodology is a standard and powerful tool in quantitative genetics.[13][14]
Methodology:
-
Develop a Mapping Population: Cross two beetle lines that exhibit a significant and heritable difference in this compound production. This could be a cross between a high-producing and a low-producing line, or between different species or subspecies. Generate an F2 or backcross population.
-
Phenotyping: Quantify the amount of this compound produced by each individual in the mapping population (e.g., >200 individuals) using the GC-MS protocol described above.
-
Genotyping: Extract DNA from each phenotyped individual. Use a high-throughput genotyping method, such as Genotyping-by-Sequencing (GBS), to discover and genotype thousands of Single Nucleotide Polymorphism (SNP) markers across the genome.
-
Linkage Map Construction: Use the SNP data to construct a genetic linkage map, which orders the markers and estimates the genetic distances between them along each chromosome.
-
QTL Analysis: Use statistical methods (e.g., interval mapping) to test for associations between the genotype at each marker on the linkage map and the measured pheromone quantity (phenotype). A significant association indicates a QTL at that genomic location.
-
Candidate Gene Identification: Investigate the annotated genes located within the identified QTL regions. Genes with functions related to fatty acid metabolism (FAS, FAR, etc.) are considered strong positional candidates.
Conclusion and Future Directions
The production of the aggregation pheromone this compound by male Oryctes rhinoceros is a genetically controlled process rooted in the insect's fatty acid metabolism. While the precise genes and regulatory networks remain to be discovered, the combination of known pheromone chemistry and general biosynthetic principles allows for the formulation of a strong hypothetical framework. This guide has outlined this putative pathway, identified key candidate gene families, and provided the detailed experimental workflows necessary to test these hypotheses.
Future research should prioritize the following:
-
Transcriptome sequencing of adult male pheromone glands to generate a comprehensive catalog of expressed genes and identify the specific FAS, FAR, and AAT candidates.
-
Functional characterization of these candidate genes using techniques like RNA interference (RNAi) to confirm their role in this compound production.
-
Quantitative genetic studies (QTL/GWAS) to link natural variation in pheromone production to specific genomic regions and, ultimately, to the causative genes and polymorphisms.
Elucidating the genetic determinants of this compound production will not only advance our fundamental understanding of chemical communication in insects but also provide novel molecular targets for the development of innovative and species-specific pest management technologies.
References
- 1. Transcriptome and microbiome of coconut rhinoceros beetle (Oryctes rhinoceros) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome and microbiome of coconut rhinoceros beetle (Oryctes rhinoceros) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pheromones and Semiochemicals of Oryctes rhinoceros (Coleoptera: Scarabaeidae), the Coconut rhinoceros beetle [pherobase.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Biosynthesis of scarab beetle pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative Trait Locus Analysis of Mating Behavior and Male Sex Pheromones in Nasonia Wasps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Use of Attractants for Oryctes Control: An In-depth Technical Guide
The coconut rhinoceros beetle, Oryctes rhinoceros, stands as a significant pest of coconut and oil palms, causing substantial economic damage across Southeast Asia and the Pacific Islands.[1] The management of this invasive species has evolved considerably over the past century, with attractant-based strategies forming a cornerstone of integrated pest management (IPM) programs. This technical guide provides a comprehensive historical overview of the development and application of attractants for Oryctes control, detailing the progression from rudimentary plant-based lures to the sophisticated use of synthetic pheromones.
Early Control Strategies: A Reliance on Natural Attractants
Prior to the discovery of synthetic pheromones, control methods for the coconut rhinoceros beetle were rudimentary and labor-intensive. The earliest recorded trapping techniques utilized naturally occurring plant materials to lure the beetles.[2] Wounded coconut trunks, decaying palm logs, compost, and fruit bunches were commonly employed as attractants.[2] These materials served as artificial breeding sites, attracting adult beetles for oviposition. The collected beetles and their larvae were then manually removed and destroyed.[2] While these methods provided some level of control, they were often inefficient and impractical for large-scale application.
The Advent of Synthetic Attractants: Early Chemical Investigations
The mid-20th century marked the beginning of a more systematic search for chemical attractants to control Oryctes rhinoceros. Initial investigations in the 1950s by R. A. Cumber showed limited success.[2] A significant step forward came in the 1960s with the work of the UN/SPC Rhinoceros Beetle Project in Western Samoa.[2][3] Researchers screened numerous chemicals for their attractiveness to the beetle. Among these, propyl chrysanthemumate was identified as a potential attractant.[2] Further testing of various esters led to the discovery of ethyl dihydrochrysanthemumate, later named "chrislure," which proved to be more effective.[2][3] However, the high cost and limited availability of chrislure constrained its widespread adoption for beetle management.[2]
A Paradigm Shift: The Discovery of the Aggregation Pheromone
The most significant breakthrough in Oryctes control came with the identification of its aggregation pheromone. In 1995, Hallett and his colleagues identified ethyl 4-methyloctanoate (E4-MO) as the male-produced aggregation pheromone of Oryctes rhinoceros.[4][5] This discovery revolutionized the monitoring and management of the beetle. E4-MO was found to be highly attractive to both male and female beetles, leading to its widespread use in trapping systems.[4][6] Field experiments demonstrated that E4-MO was ten times more effective at attracting beetles than the previously used ethyl chrysanthemumate.[4][6]
The male beetles produce two other sex-specific compounds, ethyl 4-methylheptanoate and 4-methyloctanoic acid.[4] However, field trials revealed that ethyl 4-methylheptanoate was only as attractive as ethyl chrysanthemumate, and 4-methyloctanoic acid was even less attractive.[4][6] Combinations of these three compounds did not show any synergistic effect on beetle attraction compared to E4-MO alone.[4][6]
Enhancing Efficacy: The Role of Synergists
Further research revealed that the effectiveness of E4-MO could be significantly enhanced by the addition of certain synergists. The addition of freshly rotting oil palm fruit bunches to pheromone-baited traps was found to significantly increase the capture rate of O. rhinoceros.[4][6] Similarly, old coconut wood has been shown to have a synergistic effect when combined with the aggregation pheromone.[7] These organic materials likely release volatile compounds that act as co-attractants, mimicking natural breeding and feeding sites.
Evolution of Trapping Technology
The development of effective attractants has been paralleled by advancements in trap design. Early traps were often simple containers.[8] The "Hoyt trap" was a notable early design.[2] With the advent of synthetic lures, more sophisticated traps were developed to improve capture efficiency. Vane traps, for instance, have been shown to be more effective than simple barrier or pitfall traps for capturing Oryctes beetles.[4][6] Modified bucket traps and pipe traps are also commonly used designs.[2] The color of the vane can also influence the trap catch numbers.[9]
Quantitative Data on Attractant Efficacy
The following tables summarize quantitative data from various studies, providing a comparative analysis of the efficacy of different attractants and trapping methodologies.
Table 1: Comparison of Different Attractants for Oryctes rhinoceros
| Attractant | Mean Beetle Catch (per trap per period) | Relative Efficacy | Study |
| Ethyl 4-methyloctanoate (E4-MO) | Varies significantly by location and season | High | [4][6] |
| Ethyl chrysanthemumate ("chrislure") | Significantly lower than E4-MO | Moderate | [4][6] |
| Ethyl 4-methylheptanoate | Similar to ethyl chrysanthemumate | Low to Moderate | [4][6] |
| 4-methyloctanoic acid | Lower than ethyl chrysanthemumate | Low | [4][6] |
| Plant materials (e.g., coconut logs) | Generally low and variable | Low | [2] |
Table 2: Effect of Synergists on the Efficacy of Ethyl 4-methyloctanoate (E4-MO)
| Treatment | Mean Beetle Catch (per trap per period) | Fold Increase in Catch | Study |
| E4-MO alone | Baseline | - | [4][6] |
| E4-MO + Freshly rotting oil palm fruit bunches | Significantly higher than E4-MO alone | >1.5 | [6] |
| E4-MO + Old coconut wood | Significantly higher than E4-MO alone | Not specified | [7] |
Table 3: Comparison of Different Trap Designs for Oryctes rhinoceros
| Trap Design | Relative Capture Efficiency | Study |
| Vane Traps | High | [4][6] |
| Bucket Traps | Moderate to High | [2] |
| Pipe Traps | Moderate | [2] |
| Pan Traps | Low to Moderate | [2] |
| Pitfall Traps | Low | [4][6] |
Experimental Protocols
Field Trapping Bioassay for Attractant Efficacy
Objective: To evaluate the relative attractiveness of different chemical lures for Oryctes rhinoceros under field conditions.
Materials:
-
Standardized traps (e.g., vane traps or bucket traps).
-
Lures containing the test compounds at specified release rates.
-
Control lures (e.g., solvent only).
-
Randomized block experimental design layout for the field site.
-
Data collection sheets.
-
GPS device for marking trap locations.
Procedure:
-
Site Selection: Choose a suitable location with a known population of Oryctes rhinoceros, such as a coconut or oil palm plantation.
-
Experimental Design: Employ a randomized complete block design. Each block will contain one trap for each treatment (including the control). The number of blocks will depend on the desired statistical power.
-
Trap Deployment:
-
Set up the traps at a predetermined distance from each other (e.g., 50-100 meters) to avoid interference between lures.
-
Hang the traps at a height of approximately 1.5-2 meters above the ground.
-
Place the lures inside the traps according to the manufacturer's instructions or the experimental protocol.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count the number of male and female Oryctes rhinoceros captured in each trap.
-
Record the data on the collection sheets, noting the trap number, location, and date.
-
-
Lure and Trap Maintenance:
-
Replace the lures at the end of their effective lifespan, as specified by the manufacturer or determined by preliminary studies.
-
Re-randomize the trap positions within each block after a set period (e.g., every two weeks) to minimize any positional effects.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to compare the attractiveness of the different treatments.
-
Pheromone Identification Workflow
Objective: To identify the chemical components of the Oryctes rhinoceros aggregation pheromone.
Methodology:
-
Volatile Collection:
-
Collect airborne volatiles from live male beetles. This can be done by placing the beetles in a clean glass chamber and drawing air over them through an adsorbent filter (e.g., Porapak Q).
-
-
Chemical Analysis:
-
Elute the collected volatiles from the adsorbent filter using a suitable solvent (e.g., hexane).
-
Analyze the extract using coupled Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical compounds present.
-
-
Electrophysiological Bioassay:
-
Use Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify which of the compounds in the extract elicit a response from the beetle's antennae.
-
In this technique, the effluent from the GC column is split, with one part going to the MS detector and the other passing over a beetle antenna. An electroantennogram (EAG) records the electrical responses of the antenna to the different compounds as they elute from the GC.
-
-
Chemical Synthesis and Field Bioassays:
-
Synthesize the compounds that were identified as electrophysiologically active.
-
Conduct field trapping bioassays (as described in the protocol above) to confirm the behavioral activity of the synthetic compounds and identify the active pheromone component(s).
-
Visualizations
Caption: Historical timeline of attractant development for Oryctes control.
Caption: Workflow for the identification of the Oryctes aggregation pheromone.
Caption: Logical components of an effective Oryctes trapping system.
Conclusion
The historical journey of attractant development for Oryctes control showcases a remarkable progression from reliance on natural cues to the strategic application of synthetic chemistry and behavioral ecology. The identification of ethyl 4-methyloctanoate was a pivotal moment, enabling the development of highly effective monitoring and mass-trapping programs. The continued refinement of trapping systems, including the use of synergists and improved trap designs, has further enhanced the efficacy of these control measures. Future research may focus on identifying novel attractants, optimizing lure formulations for different environmental conditions, and integrating attractant-based strategies with other control methods, such as biological control, to ensure sustainable and long-term management of this devastating pest.
References
- 1. Item - Use of pheromones for monitoring and control strategies of coconut rhinoceros beetle (Oryctes rhinoceros): A review - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.usm.my [eprints.usm.my]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Gas Chromatography Analysis of Oryctalure Purity
Introduction
Oryctalure, chemically known as ethyl 4-methyloctanoate, is the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees.[1] The purity of synthetic this compound is critical for its efficacy in pest management applications, such as mass trapping and monitoring. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted analytical technique for assessing the purity of volatile compounds like this compound.[2][3] This application note provides a detailed protocol for the determination of this compound purity, including the identification of potential process-related impurities and enantiomeric purity assessment.
The primary synthesis route for this compound involves the esterification of 4-methyloctanoic acid with ethanol.[4] Consequently, potential impurities may include unreacted starting materials and by-products from the synthesis process. The minimum required purity for the active substance is typically greater than 95%. A critical aspect of this compound's biological activity is its stereochemistry; therefore, a method for determining enantiomeric purity using a chiral GC column is also presented.[1][5]
Experimental Protocols
Purity Assay by Achiral GC-FID
This protocol is designed for the quantitative determination of this compound and the separation of potential process-related impurities.
2.1.1. Sample Preparation
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Add 1 mL of an internal standard solution (e.g., ethyl heptadecanoate at 5 mg/mL in hexane). Dilute to volume with GC-grade hexane (B92381) and mix thoroughly.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample to be tested into a 10 mL volumetric flask. Add 1 mL of the internal standard solution. Dilute to volume with GC-grade hexane and mix thoroughly.
-
Transfer the prepared solutions into 2 mL GC vials for analysis.
2.1.2. GC-FID Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0 mL/min[6] |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp 1: 10 °C/min to 200 °C, hold for 5 min.[6] |
| Injection Volume | 1 µL |
2.1.3. Data Analysis and Purity Calculation
The purity of this compound is calculated as a percentage peak area relative to the total area of all peaks in the chromatogram, excluding the solvent peak.[2]
-
Percent Purity = (Areathis compound / Total AreaAll Peaks) x 100
For more precise quantification, a calibration curve should be prepared using the reference standard and internal standard to calculate the exact concentration.
Enantiomeric Purity by Chiral GC-FID
This protocol is for the separation and quantification of the (R)- and (S)-enantiomers of this compound.
2.2.1. Sample Preparation
Sample preparation follows the same procedure as in section 2.1.1, using a reference standard with a known enantiomeric ratio if available.
2.2.2. Chiral GC-FID Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral column[7] |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) |
| Injector Temperature | 230 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Isothermal at 110 °C or a slow ramp (e.g., 2 °C/min) may be required to optimize separation |
| Injection Volume | 1 µL |
2.2.3. Enantiomeric Excess Calculation
Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers:
-
% ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Data Presentation
Quantitative Purity Analysis of this compound Batches
The following table summarizes the purity analysis of three hypothetical batches of this compound.
| Batch ID | This compound (%) | 4-Methyloctanoic Acid (%) | Other Impurities (%) | Total Purity (%) |
| OY-2025-001 | 97.5 | 1.2 | 1.3 | 97.5 |
| OY-2025-002 | 96.2 | 2.1 | 1.7 | 96.2 |
| OY-2025-003 | 98.1 | 0.8 | 1.1 | 98.1 |
Enantiomeric Purity Analysis
The following table presents the enantiomeric composition of a sample of this compound.
| Enantiomer | Peak Area | Composition (%) | Enantiomeric Excess (%) |
| (R)-Oryctalure | 1,520,000 | 95.0 | 90.0 |
| (S)-Oryctalure | 80,000 | 5.0 |
Visualization of Experimental Workflow
References
Field Application Techniques for Oryctalure® Dispensers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oryctalure®, the synthetic aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical component of integrated pest management (IPM) programs for this destructive pest of coconut and oil palms.[1][2][3] Composed of ethyl 4-methyloctanoate, this compound functions as a powerful attractant for both male and female beetles, luring them to traps for monitoring or mass trapping purposes.[1][4][5][6] Effective field application of this compound dispensers is paramount to maximizing their efficacy in research and control programs. These application notes provide detailed protocols and technical information for the field use of this compound dispensers.
This compound Dispenser and Trap Specifications
Proper selection and deployment of dispensers and traps are crucial for successful beetle monitoring and control. The following tables summarize key specifications for commercially available this compound dispensers and compatible traps.
Table 1: this compound® Dispenser Specifications
| Parameter | Specification | Source(s) |
| Active Ingredient | Ethyl 4-Methyl Octanoate | [1][5] |
| Pheromone Loading | 400 mg | [1][5] |
| Dispenser Type | Slow-release block/lure | [1][7] |
| Field Longevity (Validity) | Up to 6 months | [1][5] |
| Storage | Store in a cool, dry place away from direct sunlight. |
Table 2: Recommended Trap Specifications and Deployment
| Parameter | Specification | Source(s) |
| Trap Types | Bucket Traps, Vane Traps, Panel Traps | [4][8][9][10] |
| Trap Material | High-durability virgin plastic | [1][5] |
| Trap Color | Black top, white bottom (for bucket traps) | [1][5] |
| Trap Density (Monitoring) | 1 trap per 2 acres (approximately 2 traps per hectare) | [1][11] |
| Trap Density (Mass Trapping) | 1 trap per 2 hectares | [4] |
| Trap Placement Height | Elevated, above the palm canopy if possible. | [4] |
| Trap Placement Location | In shaded areas or near sites with previous beetle damage. | [1][5] |
| Monitoring Frequency | Check traps weekly. | [1][5] |
Field Application Protocols
Protocol 1: Standard Monitoring Protocol
This protocol outlines the standard procedure for deploying and monitoring this compound®-baited traps for assessing coconut rhinoceros beetle populations.
Materials:
-
This compound® dispensers
-
Bucket or vane traps
-
Gloves
-
GPS device for recording trap locations
-
Data collection sheets or mobile device
-
Killing agent (e.g., soapy water) for the bottom of the traps (optional, but recommended)
Procedure:
-
Trap Assembly: Assemble the traps according to the manufacturer's instructions. If using a killing agent, add a few inches of soapy water to the collection bucket.
-
Dispenser Placement: Wearing gloves to avoid contamination, place one this compound® dispenser inside each trap. Typically, the dispenser is hung from the inside of the trap lid.[5]
-
Trap Deployment:
-
Deploy traps at a density of approximately 1 trap per 2 acres for monitoring purposes.[1][11]
-
Place traps in open or shaded areas, preferably near palms showing signs of damage or near potential breeding sites.[1][5][12]
-
If possible, elevate the traps above the canopy of the palms.[4]
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Dispenser Replacement: Replace the this compound® dispensers every 6 months, or as recommended by the manufacturer, to ensure a consistent pheromone release rate.[1][5]
Experimental Protocols for Efficacy Testing
To evaluate the efficacy of different trapping strategies or dispenser formulations, a structured experimental approach is necessary.
Protocol 2: Comparative Efficacy of Trap Modifications
This protocol is designed to compare the efficacy of standard this compound®-baited traps with traps modified with a supplemental attractant, such as a UV light source. This design is based on findings that UV light can significantly increase trap captures.[6][13]
Experimental Design:
-
Treatments:
-
Control: Standard bucket trap with this compound® dispenser.
-
Treatment: Standard bucket trap with this compound® dispenser and a UV LED light source.
-
-
Replication: Use a minimum of six locations, with one of each treatment per location.
-
Randomization: Within each location, the placement of the control and treatment traps should be randomized.
-
Duration: The experiment should be run for a minimum of four weeks to account for variations in beetle activity.
Procedure:
-
Trap Preparation: Prepare the traps as described in Protocol 1. For the treatment group, attach a battery-powered UV LED light to the trap, positioned to illuminate the trap entrance.
-
Trap Deployment:
-
At each of the six locations, deploy one control trap and one treatment trap.
-
Ensure a minimum distance of 50 meters between traps at each location to minimize interference.
-
-
Data Collection:
-
Check traps weekly.
-
For each trap, record the number of captured beetles.
-
After each data collection, re-randomize the position of the traps within each location to account for any positional effects.
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical test, such as a paired t-test or a generalized linear mixed model, to compare the mean number of beetles captured in the control and treatment traps.
-
A significant increase in the number of beetles captured in the UV-light-equipped traps would indicate a synergistic effect. A study on Guam found that the addition of a UV LED light source to pheromone traps significantly increased trap catch by 2.85 times.[6]
-
Table 3: Example Quantitative Data from a Comparative Efficacy Study
| Treatment | Mean Beetle Capture per Trap per Week (± SE) | Fold Increase |
| This compound® Only (Control) | 5.2 ± 1.1 | - |
| This compound® + UV Light | 14.8 ± 2.5 | 2.85 |
Note: Data is hypothetical and for illustrative purposes, based on the findings of the study on Guam.[6]
Visualizations
Signaling and Response Pathway
Caption: Logical flow of this compound-mediated beetle trapping.
Experimental Workflow for Efficacy Testing
References
- 1. khethari.com [khethari.com]
- 2. international-pest-control.com [international-pest-control.com]
- 3. Biology and Management of Palm Dynastid Beetles: Recent Advances | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. khethari.com [khethari.com]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. This compound [sitem.herts.ac.uk]
- 8. CRB Trap — Got Coconut Rhinocerous Beetles Who ya gonna call? 808BeetleBusters [808beetlebusters.com]
- 9. researchgate.net [researchgate.net]
- 10. Programmable LED Array for Evaluating Artificial Light Sources to Improve Insect Trapping [mdpi.com]
- 11. gaiagentechnologies.com [gaiagentechnologies.com]
- 12. guaminsects.net [guaminsects.net]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Application Notes and Protocols for the Synthesis of Racemic Ethyl 4-Methyloctanoate
Introduction
Ethyl 4-methyloctanoate is a significant chemical intermediate and a known aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a major pest in palm plantations. Its synthesis is of great interest for pest management strategies and as a fragrance component. This document provides a detailed protocol for the synthesis of racemic ethyl 4-methyloctanoate, primarily focusing on a high-yield, two-step method involving a malonic ester synthesis followed by a Krapcho decarboxylation. Alternative synthetic routes are also briefly discussed. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Data Presentation
The following table summarizes the quantitative data for the recommended two-step synthesis of racemic ethyl 4-methyloctanoate.
| Step | Reactants | Solvents/Reagents | Reaction Conditions | Yield | Reference |
| 1. Malonic Ester Synthesis | 1-chloro-2-methylhexane (B8755003), Diethyl malonate | Potassium carbonate, Potassium iodide, N,N-dimethylacetamide | 130°C, 9 hours | ~80% | [1] |
| 2. Krapcho Decarboxylation (in situ) | Diethyl 2-methylhexylmalonate | Water, N,N-dimethylacetamide | Reflux at 116°C, 12 hours | ~97% | [1] |
| Overall Yield | ~78% | [1] |
Experimental Protocols
This section details the recommended two-step protocol for the synthesis of racemic ethyl 4-methyloctanoate.
Recommended Protocol: Malonic Ester Synthesis and Krapcho Decarboxylation
This method provides a high-yield synthesis of the target compound from commercially available starting materials.[1]
Step 1: Synthesis of Diethyl 2-methylhexylmalonate
-
To a reaction vessel, add potassium carbonate (4.00 mol), potassium iodide (0.04 mol), N,N-dimethylacetamide (2800 g), diethyl malonate (6.00 mol), and 1-chloro-2-methylhexane (4.00 mol) at room temperature.
-
Heat the mixture to 130°C and stir for 9 hours.
-
The resulting diethyl 2-methylhexylmalonate is typically used directly in the next step without isolation.
Step 2: Krapcho Decarboxylation to Ethyl 4-methyloctanoate
-
While maintaining the reaction mixture at 130°C, add water (7.72 mol).
-
The mixture is then refluxed at approximately 116°C with stirring for 12 hours.
-
After cooling the reaction mixture to below 50°C, add hexane (B92381) (800 g) and water (3200 g) to terminate the reaction.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with an additional portion of water (800 g) and separate the layers again.
-
Concentrate the organic phase under reduced pressure to remove the hexane.
-
The residue is then distilled under reduced pressure to yield pure ethyl 4-methyloctanoate.[1] A yield of 96.9% for this step has been reported.[1]
Alternative Protocols
-
Grignard Reagent Addition: An alternative method involves the reaction of a Grignard reagent, prepared from magnesium and 2-chlorohexane, with ethyl acrylate (B77674) in the presence of a copper(I) cyanide catalyst.[1] This approach has been reported to have an overall yield of over 40%.[2]
-
Fischer Esterification: If 4-methyloctanoic acid is available, it can be esterified to the desired product. The acid can be synthesized via a one-step oxidation of 2,6-dimethyl-2-decene using KMnO4-FeCl3.[3] The subsequent esterification can be performed using ethanol (B145695) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and can be assisted by microwave irradiation.[2]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Recommended synthesis workflow for ethyl 4-methyloctanoate.
Caption: Alternative synthetic pathways to ethyl 4-methyloctanoate.
References
Application Notes and Protocols for Designing Effective Pheromone Traps for Oryctes rhinoceros
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Coconut Rhinoceros Beetle, Oryctes rhinoceros, is a significant pest of coconut and oil palms, causing substantial economic damage.[1][2] Effective monitoring and control of this pest are crucial for sustainable agriculture in affected regions. Pheromone traps represent a targeted and environmentally friendly approach to managing O. rhinoceros populations.[1] This document provides detailed application notes and protocols for designing and deploying effective pheromone traps for this species, based on current scientific understanding.
The primary chemical attractant used for O. rhinoceros is its aggregation pheromone, ethyl 4-methyloctanoate.[3][4][5][6] This pheromone, produced by male beetles, attracts both males and females, making it a powerful tool for mass trapping and population monitoring.[2][6]
Key Components of an Effective Trapping System
The success of a pheromone trapping program for O. rhinoceros hinges on the careful consideration of three main components: the pheromone lure, the trap design, and the deployment strategy.
Pheromone Lure
The aggregation pheromone ethyl 4-methyloctanoate is the most effective attractant for O. rhinoceros.[3][4][5] Field experiments have shown it to be significantly more effective than previously used attractants like ethyl chrysanthemumate.[3][4][5]
-
Pheromone Composition: The racemic mixture of ethyl 4-methyloctanoate is as attractive as the (4S)-enantiomer.[3][4][5] For the invasive Guam strain (CRB-G), the (R)-enantiomer has been shown to be the attractive configuration.[7] While male beetles produce other compounds, such as ethyl 4-methylheptanoate and 4-methyloctanoic acid, adding these to ethyl 4-methyloctanoate does not increase attraction.[3][4][5]
-
Release Rate: The release rate of the pheromone lure is a critical factor. While higher doses can lead to increased captures, studies have shown that lures with release rates of 6, 9, and 18 mg/day are competitive with those releasing 30 mg/day.[3][4][5] A significant reduction in the release rate (by up to an order of magnitude) did not significantly change the capture rate in one study, suggesting the potential for extending the service life of lures.[8]
-
Lure Formulation: Commercial lures are available in various formulations, including permeable sachets, micropore sachets, and tube dispensers.[9] A study comparing different packaging designs found that a double dispenser design resulted in a higher total catch of beetles over a four-month period.[9] Another innovative formulation is SPLAT-RB®, a biologically inert matrix that provides a consistent and long-lasting release of the pheromone.[2]
Trap Design
The physical design of the trap plays a crucial role in capturing beetles attracted by the pheromone.
-
Vane Traps: Newly designed vane traps have been found to be more effective than barrier or pitfall traps for capturing O. rhinoceros.[3][4][5][10] The optimal design is an elevated bucket trap with vanes that protrude into the bucket.[11] Double vane traps have been shown to be more efficient than single vane or buried traps.[11] To prevent the escape of captured beetles, the vanes should extend to within a few centimeters of the bottom of the trap.[11]
-
Bucket Traps: Bucket traps are a cost-effective and widely used option.[1] They are typically made of durable polypropylene (B1209903) and feature openings that allow pests to enter.[1]
-
Enhancements: The addition of ultraviolet light-emitting diodes (UV LEDs) to pheromone traps can significantly increase the trap catch by as much as 2.85 times.[8] Combining pheromone traps with trap lights has also been shown to result in a higher catch compared to either method used alone.[12]
Deployment Strategy
Proper placement and maintenance of traps are essential for maximizing their effectiveness.
-
Trap Height: The efficiency of trapping is significantly increased (by up to 5 times) if the traps are raised above the canopy of the palms.[11] A recommended height is approximately 3 meters above the ground.[8]
-
Trap Density: For mass trapping, a density of one trap per two hectares is recommended and can lower damage by over 90% within a few weeks.[11] For monitoring purposes, a lower density may be sufficient.
-
Kairomones: The addition of freshly rotting oil palm fruit bunches to pheromone-baited traps can significantly enhance attraction and increase the number of captured beetles.[3][4][5]
-
Environmental Factors: High daytime temperatures (exceeding 33.5°C) can negatively affect the longevity and efficacy of the pheromone lure by causing rapid evaporation. While rainfall does not appear to affect the performance of the pheromone itself, it may reduce the number of trapped beetles as they seek shelter.[13]
Data Presentation
Table 1: Comparison of Different Trap Designs for Oryctes rhinoceros
| Trap Type | Relative Efficiency | Key Features | Citation(s) |
| Buried Traps | Least Efficient | Placed in the ground. | [11] |
| Single Vane Traps | Intermediate Efficiency | Bucket trap with a single vane. | [11] |
| Double Vane Traps | Most Efficient | Bucket trap with two crossed vanes. | [11] |
| Barrier Traps | Less Effective | A simple barrier to intercept flying beetles. | [3][5] |
| Pitfall Traps | Less Effective | A container buried in the ground that beetles fall into. | [3][5] |
Table 2: Effect of Pheromone Dose on Oryctes rhinoceros Capture Rates
| Pheromone Release Rate (mg/day) | Relative Capture Rate | Notes | Citation(s) |
| 30 | High | Used as a standard for comparison. | [3][5] |
| 18 | Competitive with 30 mg/day | No significant difference in capture rates. | [3][5] |
| 9 | Competitive with 30 mg/day | No significant difference in capture rates. | [3][5] |
| 6 | Competitive with 30 mg/day | No significant difference in capture rates. | [3][5] |
| 1.41 | Not significantly different from 14.3 mg/day | A 10-fold reduction in release rate did not significantly alter capture rates. | [8] |
Table 3: Impact of Trap Enhancements on Oryctes rhinoceros Capture Rates
| Enhancement | Effect on Capture Rate | Details | Citation(s) |
| Addition of UV LED | Increased by 2.85 times | The addition of an ultraviolet light source significantly boosted trap captures. | [8] |
| Addition of Rotting Oil Palm Fruit | Significantly Enhanced Attraction | Acts as a powerful kairomone, increasing the number of beetles attracted to the trap. | [3][5] |
Experimental Protocols
Protocol 1: Field Evaluation of Pheromone Lure Efficacy
Objective: To determine the relative effectiveness of different pheromone lure formulations or release rates for attracting O. rhinoceros.
Materials:
-
Standardized vane traps (e.g., double-vaned bucket traps).
-
Experimental pheromone lures with varying compositions or release rates.
-
Control lures (e.g., blank lures or a standard commercial lure).
-
Stakes or poles for trap deployment.
-
GPS device for recording trap locations.
-
Collection containers and ethanol (B145695) for preserving captured beetles.
-
Data sheets for recording capture data.
Methodology:
-
Site Selection: Choose a suitable study site, such as an oil palm plantation, with a known population of O. rhinoceros.
-
Experimental Design: Employ a randomized complete block design. Each block will contain one of each of the experimental lure treatments and a control. The number of blocks will depend on the desired statistical power.
-
Trap Deployment:
-
Set up the traps at a standardized height, preferably above the palm canopy (e.g., 3 meters).[8]
-
Space the traps at least 50-100 meters apart to minimize interference between treatments.
-
Randomly assign the lure treatments to the traps within each block.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-12 weeks).[13][14]
-
At each check, count the number of male and female O. rhinoceros captured in each trap. The sex of the beetles can be determined by the presence of a tuft of reddish-brown hairs at the tip of the abdomen in females.[13]
-
Collect and preserve the beetles for verification if necessary.
-
Replace the lures according to the manufacturer's recommendations or the experimental design.
-
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean number of beetles captured between the different lure treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which treatments differ from each other.
-
Protocol 2: Comparison of Different Trap Designs
Objective: To evaluate the capture efficiency of different trap designs for O. rhinoceros.
Materials:
-
Several different trap designs to be tested (e.g., double vane vs. single vane vs. pitfall).
-
Standardized pheromone lures (same batch and release rate for all traps).
-
Materials for deploying each trap type according to its specific requirements.
-
GPS device.
-
Collection containers and ethanol.
-
Data sheets.
Methodology:
-
Site Selection and Experimental Design: Follow the same principles as in Protocol 1, using a randomized complete block design.
-
Trap Deployment:
-
Deploy the different trap designs according to the randomized assignment within each block.
-
Ensure that each trap is baited with the same standardized pheromone lure.
-
Maintain a sufficient distance between traps.
-
-
Data Collection:
-
Monitor the traps weekly and record the number of male and female beetles captured in each trap design.
-
-
Data Analysis:
-
Use ANOVA or a similar statistical test to compare the mean capture rates of the different trap designs.
-
Visualization of Experimental Workflow
Caption: Workflow for field evaluation of pheromone trap effectiveness.
References
- 1. agripherosolutionz.com [agripherosolutionz.com]
- 2. international-pest-control.com [international-pest-control.com]
- 3. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. researchgate.net [researchgate.net]
- 6. biisc.org [biisc.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. jlsuboptimal.unsri.ac.id [jlsuboptimal.unsri.ac.id]
- 10. jeb.co.in [jeb.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijat-aatsea.com [ijat-aatsea.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Slow-Release Formulations for Consistent Oryctalure Emission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oryctalure, chemically known as ethyl 4-methyloctanoate, is the primary aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), a significant pest of coconut and oil palms.[1][2] Effective pest management strategies, such as mass trapping and monitoring, rely on the consistent and prolonged release of this semiochemical to attract both male and female beetles. The development of slow-release formulations is crucial for extending the field life of lures, reducing labor costs associated with frequent replacement, and ensuring a steady emission rate for optimal trap efficacy.
These application notes provide detailed protocols for the preparation and evaluation of various slow-release formulations for this compound. The methodologies described are intended to serve as a guide for researchers in developing and optimizing dispensers tailored to specific environmental conditions and pest management programs.
Slow-Release Formulation Types
Several types of dispensers have been developed for the controlled release of semiochemicals. The selection of a particular formulation depends on factors such as the desired release profile, duration of efficacy, cost, and environmental conditions. Common types include reservoir-based, matrix, and membrane-controlled systems.
-
Reservoir Dispensers: These are simple devices where the liquid pheromone is held in a container and released through a small opening. An example is an Eppendorf tube with a drilled hole, which provides a low-cost solution for controlled release.
-
Matrix Dispensers: In this formulation, the pheromone is homogeneously dispersed within a solid or semi-solid polymer matrix. The release rate is governed by the diffusion of the pheromone through the matrix. Examples include wax-based formulations and Specialized Pheromone and Lure Application Technology (SPLAT®).[3][4]
-
Membrane Dispensers: These dispensers consist of a reservoir containing the pheromone, which is enclosed by a permeable membrane. The release rate is controlled by the diffusion of the pheromone through the membrane material, such as polyethylene.[5]
Experimental Protocols
Protocol for Preparation of a Wax-Matrix Dispenser
This protocol describes the preparation of a monolithic wax-based dispenser for the slow release of this compound.
Materials:
-
This compound (ethyl 4-methyloctanoate), >95% purity
-
Paraffin (B1166041) wax (melting point 53-57°C)
-
Carnauba wax
-
Filler (e.g., Kaolin or activated charcoal)
-
Glass beaker
-
Hot plate with magnetic stirring
-
Molds (e.g., half-sphere silicone molds, 3 cm diameter)
-
Analytical balance
-
Fume hood
Procedure:
-
In a fume hood, place a glass beaker on a hot plate with a magnetic stir bar.
-
Weigh the desired amount of paraffin and carnauba wax and add it to the beaker. A starting ratio of 80:20 paraffin to carnauba wax can be used and optimized for desired hardness.
-
Gently heat the wax on the hot plate until it is completely melted (approximately 70-80°C).
-
Once the wax is molten, add the filler material. A common starting concentration for the filler is 20-30% of the total wax weight. Stir until the filler is homogeneously dispersed.
-
Remove the beaker from the heat. Allow the wax mixture to cool slightly.
-
While the wax is still liquid but not excessively hot, add the desired amount of this compound. A typical loading is 10-20% of the total dispenser weight.
-
Stir the mixture thoroughly to ensure the this compound is evenly distributed throughout the wax matrix.
-
Pour the final mixture into the molds.
-
Allow the dispensers to solidify at room temperature, or for faster solidification, place them in a refrigerator.
-
Once solidified, remove the dispensers from the molds. Store in a cool, dark place in airtight containers until use.
Protocol for Preparation of a Reservoir Dispenser
This protocol outlines the creation of a simple, low-cost reservoir dispenser.
Materials:
-
This compound, >95% purity
-
2.0 mL Eppendorf centrifuge tubes
-
Micropipette
-
Drill with a 2 mm drill bit
-
Forceps
Procedure:
-
Using a drill, carefully create a single 2 mm hole in the center of the cap of each Eppendorf tube.
-
Using a micropipette, dispense a specific volume of this compound (e.g., 200 µL) into the bottom of the Eppendorf tube.
-
Securely close the cap of the tube.
-
The dispenser is now ready for field deployment. It is often placed inside a larger container in the trap to shield it from rain and wind.
Protocol for Laboratory Measurement of this compound Emission Rate
This protocol describes a method for quantifying the release rate of this compound from a dispenser under controlled laboratory conditions using a volatile collection system and Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
Volatile collection chamber (a glass container with an inlet for purified air and an outlet for sample collection)
-
Air pump and flow meter
-
Charcoal filter for air purification
-
Adsorbent tubes (e.g., packed with Tenax-GC or polyurethane foam)
-
Solvent for elution (e.g., hexane (B92381) or dichloromethane, HPLC grade)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
-
Controlled temperature incubator or chamber
Procedure:
Part A: Volatile Collection
-
Place the slow-release dispenser inside the volatile collection chamber.
-
Seal the chamber and place it in a controlled temperature environment (e.g., 25°C).
-
Draw purified, charcoal-filtered air through the chamber at a constant flow rate (e.g., 1 L/min).
-
Attach an adsorbent tube to the outlet of the chamber to trap the emitted this compound.
-
Collect volatiles for a defined period (e.g., 24 hours).
-
After the collection period, remove the adsorbent tube.
Part B: Sample Elution and Analysis
-
Elute the trapped this compound from the adsorbent tube by passing a known volume of solvent (e.g., 1 mL of hexane) through it. Collect the eluate in a GC vial.
-
Add a known amount of an internal standard to the vial.
-
Analyze the sample using GC-MS. The following parameters are a starting point and should be optimized:
-
GC Column: CP-Chirasil-Dex CB (25 m x 0.32 mm; 0.25 µm film thickness) or DBWax (30 m x 0.32 mm i.d. x 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 2.4 mL/min.[6]
-
Injection: Splitless injection at 220°C.[6]
-
Oven Temperature Program: Hold at 60°C for 2 minutes, then ramp at 5°C/min to 200°C.[6]
-
MS Detector: Operate in electron impact (EI) mode, scanning a mass range of m/z 40-300.
-
Part C: Quantification
-
Create a calibration curve by analyzing known concentrations of this compound with the same amount of internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Calculate the release rate in µ g/hour or mg/day by dividing the total amount of this compound collected by the duration of the collection period.
Data Presentation
The following table summarizes available quantitative data on this compound release rates from different dispenser types.
| Dispenser Type/Formulation | Active Ingredient Loading | Release Rate (mg/day) | Field Life/Duration | Source(s) |
| Commercial Blister Lure Packet (New) | Not Specified | 17.0 | Not Specified | [7] |
| Commercial Blister Lure Packet (Depleted) | Not Specified | 0.4 | Not Specified | [7] |
| SPLAT-RB® Lure | 20% this compound | Consistent, long-lasting rate | 16 weeks (single application) | [3][8] |
| V-shape Tubular Dispenser | 93.4% this compound | Constant release | Up to 3 months | [9] |
| Laboratory Synthesized Lure | Not Specified | 10 | Not Specified | [10] |
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the development and optimization of slow-release this compound formulations.
Caption: Protocol for measuring this compound emission rate using a volatile collection system and GC-MS.
References
- 1. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. international-pest-control.com [international-pest-control.com]
- 4. Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. iscatechnologies.com [iscatechnologies.com]
- 9. Ethyl-4-methyloctanoate 93.4% (Crop Protection - Insect Pheromones) - Behn Meyer [behnmeyer.com]
- 10. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Integrating Oryctalure Traps in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective integration of Oryctalure-based trapping systems into Integrated Pest Management (IPM) programs for the monitoring and control of the Coconut Rhinoceros Beetle (Oryctes rhinoceros) and other susceptible species.
Introduction to this compound and its Role in IPM
This compound is the synthetic aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros).[1][2] The active ingredient, ethyl 4-methyloctanoate, is a volatile ester compound that is highly attractive to both male and female adult beetles.[3][4][5] In the context of IPM, this compound-baited traps serve as a powerful tool for:
-
Population Monitoring and Surveillance: Early detection of beetle presence and tracking population dynamics over time. Trap catch data can inform control action thresholds.[6]
-
Mass Trapping: High-density trap placement to reduce beetle populations in a given area, thereby minimizing crop damage.[7]
-
Perimeter Defense: Intercepting beetles migrating from adjacent infested areas.
The use of this compound traps is a biorational control method that is species-specific, environmentally friendly, and compatible with other IPM tactics such as biological control and sanitation.[5]
Mechanism of Action: From Pheromone Release to Beetle Capture
The process of attraction and capture using this compound traps involves several key stages. Male rhinoceros beetles release the aggregation pheromone, ethyl 4-methyloctanoate, to attract other beetles to suitable breeding and feeding sites.[1][8] Synthetic this compound mimics this natural process.
Insects perceive odors through specialized sensory neurons housed in sensilla, which are hair-like structures primarily located on their antennae.[3] These olfactory sensory neurons express different types of chemoreceptors that bind to specific odor molecules like ethyl 4-methyloctanoate.[3] This binding event triggers a signal transduction cascade that ultimately leads to behavioral responses, such as upwind flight towards the pheromone source.
References
- 1. researchgate.net [researchgate.net]
- 2. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-Methyloctanoate | 56196-53-3 | Insect Pheromone [benchchem.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. international-pest-control.com [international-pest-control.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Application Notes and Protocols for Mass Trapping of Oryctes spp. Using High-Density Oryctalure Lures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oryctalure, the aggregation pheromone ethyl 4-methyloctanoate, is a key component in the integrated pest management (IPM) of rhinoceros beetles (Oryctes spp.), which are significant pests of coconut and oil palms.[1][2] Mass trapping, a method aimed at reducing pest populations by capturing large numbers of individuals, utilizes this compound-baited traps deployed at high densities.[3] This document provides detailed protocols and application notes for implementing a mass trapping program using high-density this compound lures, based on findings from various field studies. The aggregation pheromone attracts both male and female beetles, which is advantageous for quickly reducing pest populations.[4]
I. Lure and Trap Specifications
This compound is effective in attracting several species of rhinoceros beetles, including O. rhinoceros, O. monoceros, and O. elenans.[5] Various commercial formulations of this compound are available, including slow-release coaster lures and specialized matrix formulations like SPLAT-RB®.[4][6]
Trap Types:
-
Vaned Bucket Traps: Commonly used for monitoring and mass trapping.[7]
-
Barrel Traps: Larger capacity traps that can be modified with artificial breeding sites and UV lights to significantly increase capture rates.[8][9]
-
Pipe Traps: Another design used in CRB management.[3]
II. Experimental Protocols
A. Protocol for Mass Trapping in Palm Plantations
This protocol is a synthesis of methodologies described in field trials for the management of Oryctes rhinoceros.
1. Site Selection and Preparation:
- Identify areas with the highest density of host palms (e.g., coconut, oil palm) for trap deployment.[4]
- For detection and monitoring, traps can be placed every mile along major roads.[7]
2. Trap and Lure Preparation:
- Use commercially available vaned bucket traps or construct larger barrel traps.
- For barrel traps, consider adding an artificial breeding site (e.g., decomposing organic matter) inside the drum and covering the opening with netting to prevent escape.[8][9]
- For enhanced attraction, especially for certain biotypes like CRB-G on Guam, equip traps with solar-powered ultraviolet (UV) light-emitting diodes (LEDs).[1][2][8]
- Apply the this compound lure to the trap. For SPLAT-RB® formulations, a 2-3 gram dollop is applied inside the trap.[4] For coaster-type lures, follow the manufacturer's instructions, which typically involve peeling off a protective layer without puncturing the release membrane.[6]
3. Trap Deployment:
- Density for Mass Trapping:
- High-density: Deploy one to two traps per hectare.[3][7][8]
- For smaller fields (<10 acres), a density of one trap per 1-1.5 acres is recommended.[6]
- For larger fields (>10 acres), use 1-2 traps every 5 acres.[6]
- Placement:
- Mount traps on poles (e.g., 12-foot bamboo poles) and hoist them in open areas between trees, ideally above the canopy.[4][5]
- Timing: The trial period in one successful study was 16 weeks, spanning from March to June.[4]
4. Monitoring and Maintenance:
- Service traps approximately every two weeks.[7]
- During each service, count the number of captured beetles (both sexes).
- Collect and dispose of captured beetles. Live beetles may be used for laboratory experiments.[7]
- Replace lures according to their specified field life. Some lures last for 30 days, while matrix formulations may last for the entire trapping period (e.g., 16 weeks).[4][6]
B. Experimental Workflow for Evaluating Trap Enhancements
This workflow outlines a study to compare the efficacy of standard pheromone traps with enhanced trap designs.
Caption: Workflow for a field trial comparing different trap configurations.
III. Data Presentation
Table 1: Summary of Mass Trapping Protocols and Outcomes
| Parameter | Study 1: SPLAT-RB® in Manila[4] | Study 2: Mass Trapping on Guam[7] | Study 3: General Recommendation[3][8] | Study 4: Small/Large Fields[6] |
| Target Pest | Oryctes rhinoceros | Oryctes rhinoceros | Oryctes rhinoceros | Coconut Rhinoceros Beetle |
| Lure Type | SPLAT-RB® (2-3g dollop) | This compound (Commercial) | Ethyl 4-methyloctanoate (E4-MO) | Coaster Lure |
| Trap Type | ISCA Bucket Traps | Vaned Bucket Traps | Bucket or Pipe Traps | Not Specified |
| Trap Density | 1 trap / hectare | ~2 traps / hectare | 1 trap / 2 hectares | 1/1-1.5 acres (<10 acres); 1-2/5 acres (>10 acres) |
| Duration | 16 weeks | Ongoing | Not Specified | 30-day lure life |
| Monitoring | Weekly | Every 2 weeks | Not Specified | Not Specified |
| Total Catch | 27 beetles (both sexes) | Data stored in database | - | - |
| Key Finding | High efficacy in trapping pest beetles. | Used for detection and control. | Significantly reduced CRB damage in 5/6 sites. | General application guidelines. |
Table 2: Impact of Trap Modifications on Oryctes rhinoceros Capture Rates on Guam
| Trap Modification | Impact on Trap Catch Rate | Key Finding | Reference |
| UV LED Addition | Significantly increased trap catch by 2.85 times. | UV light enhances the attractiveness of this compound-baited traps. | [1][2] |
| Reduced Pheromone Release Rate | No significant change in capture rate. | Lure service life could be extended without compromising efficacy. | [1][2] |
| Barrel Traps with UV & Breeding Sites | Attracted 16-25 times more beetles than standard vaned-bucket traps. | Combining physical and chemical attractants dramatically improves trap performance. | [8] |
IV. Logical Relationships and Pathways
A. Mass Trapping Program Logic
The following diagram illustrates the logical flow of establishing and running a mass trapping program for Oryctes spp.
Caption: Logical workflow for an this compound-based mass trapping program.
B. Beetle Attraction and Trapping Pathway
This conceptual diagram shows the factors influencing the attraction of rhinoceros beetles to a trap.
Caption: Multi-modal attraction pathway for enhanced beetle trapping.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. international-pest-control.com [international-pest-control.com]
- 5. chemtica.com [chemtica.com]
- 6. alphascents.com [alphascents.com]
- 7. Semiochemical attractants and trapping systems for monitoring and control of invasive scarab beetles in Micronesia. - UNIVERSITY OF GUAM UOG STATION [portal.nifa.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. guaminsects.net [guaminsects.net]
Application Notes and Protocols for Monitoring Oryctes rhinoceros Populations with Pheromone Traps
Introduction
The Coconut Rhinoceros Beetle, Oryctes rhinoceros, is a significant pest of coconut and oil palms, causing substantial economic losses in Southeast Asia and the Pacific islands.[1][2][3][4] The adult beetles bore into the crowns of palms to feed on the soft tissues, which results in characteristic V-shaped cuts on the fronds and can lead to the death of young palms.[1][4][5] Effective monitoring of O. rhinoceros populations is crucial for timely pest management interventions. Pheromone traps offer an environmentally friendly and species-specific method for monitoring and, in some cases, mass trapping of this pest.[6][7] These traps utilize a synthetic aggregation pheromone, ethyl 4-methyloctanoate, which attracts both male and female beetles.[8][9][10][11]
This document provides detailed application notes and protocols for researchers, scientists, and agricultural professionals on the use of pheromone traps for monitoring Oryctes rhinoceros populations.
Data Presentation
Table 1: Pheromone Lure Specifications and Field Life
| Pheromone Type | Active Ingredient | Lure Formulation | Dispenser Type | Field Life |
| Aggregation Pheromone[8][11] | Ethyl 4-methyloctanoate[8][9][10] | Liquid formulation in a wooden block or porous polymer block[12] | Sachet/Bubble formulation[8], Plastic vails[7] | 30-45 days[6], 70-90 days[6], 90-120 days[7] |
Table 2: Trap Design and Placement Recommendations
| Trap Type | Key Design Features | Recommended Height | Recommended Placement |
| Bucket Trap[1][6] | Interlocking plastic vanes[1], Holes and rough corrugations on lateral sides below the upper lid[8], Vanes protruding into the bucket to prevent escape[2] | 1.5 - 2 meters (5-6 feet) above ground[1][6][7][8] | Between two palm trees[1], in shaded areas under palm canopies[4] |
| Barrel Trap[13] | 55-gallon metal or plastic barrel filled with decaying organic material, covered with tangle netting[13] | Ground level[13] | In open areas away from palm trees to draw beetles away[13] |
Table 3: Recommended Trap Densities for Monitoring and Mass Trapping
| Application | Trap Density (per hectare) | Trap Density (per acre) |
| Monitoring | 1-2[1][4][12] | 4[7] |
| Mass Trapping | 4-6[6], 5-10[12] | 6-8[7] |
Table 4: Reported Trap Catch Data for Oryctes rhinoceros
| Location/Study | Trap Catch Rate | Sex Ratio (Female:Male) |
| Manila, Philippines[3] | 27 beetles over 16 weeks in a 3-hectare area | Not specified |
| Bengkulu, Indonesia[9] | 113-177 adults/hectare/month | Generally more females captured[9] |
| Ambon Island, Indonesia[9] | 19-35 individuals/hectare/week | Not specified |
| Jepara, Indonesia[11] | 101 insects in 12 weeks (90.1% O. rhinoceros) | 1.56:1 (61% female, 39% male) |
| Guam[14] | With UV-LED: 0.091 beetles/trap/day; Without UV-LED: 0.033 beetles/trap/day | Approximately 1:1[14] |
Experimental Protocols
Protocol 1: Preparation and Assembly of Pheromone Traps
-
Trap Selection: Utilize a standard bucket trap, preferably with interlocking plastic vanes.[1][2] Ensure the bucket has entry holes (approximately 2.8 cm in diameter) on the sides just below the upper lid.[8][15] The surface around the holes should be rough to provide grip for the beetles.[4][8]
-
Lure Handling: Wear gloves when handling the pheromone lure to avoid contamination.[7] Do not touch the lure with bare hands as nicotine (B1678760) and other contaminants can have a repellent effect.[1]
-
Lure Placement: Suspend the pheromone lure (e.g., sachet or vial) from the center of the trap's lid, ensuring it is protected from direct sunlight.[8]
-
Trap Modification (Optional): To prevent escape, ensure the internal vanes extend to within a few centimeters of the bottom of the trap.[2] For barrel traps, fill the barrel with decaying organic matter to within six inches of the top and cover with tangle netting.[13]
-
Water Addition: Add water to the bottom of the bucket trap to drown captured beetles and prevent their escape.[5] Check and refill water weekly to prevent mosquitoes from breeding.[5]
Protocol 2: Trap Deployment and Monitoring
-
Trap Placement: Hang the traps at a height of 1.5 to 2 meters (5-6 feet) from the ground.[1][6][7][8] In some cases, placing traps above the palm canopy has been shown to increase trapping efficiency five-fold.[16] Position traps between palm trees or in shaded areas.[1][4] For monitoring purposes, a density of 1-2 traps per hectare is recommended.[1][4][12]
-
Trap Monitoring: Inspect the traps weekly or bi-weekly.[1][9][15]
-
Data Collection: During each inspection, count the number of trapped O. rhinoceros beetles.[9][15] If required for demographic studies, separate the beetles by sex. Male beetles typically have a longer cephalic horn than females, and females have a tuft of hair at the tip of the last abdominal segment.[9]
-
Data Recording: Record the number of beetles per trap per collection interval. This data can be converted to beetles per trap per month for analysis.[15]
-
Trap Maintenance: Remove and dispose of the captured beetles.[6] Check the water level in the traps and refill as necessary.[5]
-
Lure Replacement: Replace the pheromone lure according to the manufacturer's instructions, typically every 30 to 120 days, depending on the product and environmental conditions.[1][6][7]
Protocol 3: Data Analysis and Interpretation
-
Population Fluctuation: Analyze the trap catch data over time to determine the population dynamics of O. rhinoceros in the monitored area.
-
Spatial Distribution: If traps are deployed across a large area, the data can be used to map the spatial distribution of the beetle population and identify hotspots of infestation.
-
Efficacy of Control Measures: Pheromone trap data can be used to assess the effectiveness of pest management interventions by comparing trap catches before and after the implementation of control measures.
-
Early Warning: The data provides an early warning of increasing beetle populations, allowing for timely and targeted control efforts.[1]
Mandatory Visualization
Caption: Workflow for monitoring Oryctes rhinoceros using pheromone traps.
References
- 1. russellipm.com [russellipm.com]
- 2. researchgate.net [researchgate.net]
- 3. international-pest-control.com [international-pest-control.com]
- 4. agripherosolutionz.com [agripherosolutionz.com]
- 5. PADVAL AGRICULTURE AND FARM ENTERPRISES: pheromone traps for rhino beetle & red palm weevil [padvalagriculture.blogspot.com]
- 6. pheromonetrap.in [pheromonetrap.in]
- 7. eagrostore.com [eagrostore.com]
- 8. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 9. ijat-aatsea.com [ijat-aatsea.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. harmonyecotech.com [harmonyecotech.com]
- 13. guaminsects.net [guaminsects.net]
- 14. guaminsects.net [guaminsects.net]
- 15. journal.nzpps.org [journal.nzpps.org]
- 16. biisc.org [biisc.org]
Application Notes and Protocols for Oryctalure in Biological Control Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oryctalure, the synthetic aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical component of integrated pest management (IPM) programs for this destructive pest of coconut and oil palms.[1][2] Chemically identified as ethyl 4-methyloctanoate, this compound is utilized to attract both male and female beetles, facilitating their monitoring and mass trapping.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in biological control strategies, including its use in conjunction with other biological control agents.
Data Presentation
Table 1: Efficacy of this compound in Field Trapping Experiments
| Parameter | Finding | Location | Reference |
| Dose-Response | Doses of 6, 9, and 18 mg/day were competitive with 30 mg/day lures. | North Sumatra, Indonesia | [3][4] |
| Dose-Response (CRB-G Biotype) | Reduction in release rate from 14.3 mg/day to 1.41 mg/day did not significantly change capture rate. | Guam | [1] |
| Synergistic Effects (Light) | Addition of UV LED light sources to pheromone traps increased trap catch by 2.85 times. | Guam | [1] |
| Synergistic Effects (Light) | Traps placed near a light source (± 5 m) captured significantly more beetles (314) than traps far from a light source (± 500 m) (176) over 12 weeks. | Indonesia | [5] |
| Synergistic Effects (Organic Matter) | Addition of freshly rotting oil palm fruit bunches to pheromone-baited traps significantly enhanced attraction. | North Sumatra, Indonesia | [3][4] |
| Synergistic Effects (Organic Matter) | Traps containing both old coconut wood and aggregation pheromone caught significantly more rhinoceros beetles than traps with either component alone. | Zamboanga, Philippines | [6] |
| Trap Type Comparison | Newly designed vane traps were more effective in capturing beetles than barrier or pitfall traps. | North Sumatra, Indonesia | [3][4] |
| Trap Density for Control | 1 trap per 2 hectares can lower damage by over 90% within a few weeks. | Not Specified | [7] |
| Trap Density for Monitoring | 1 trap per 10 hectares can be used to monitor populations and establish control action thresholds. | Not Specified |
Table 2: Olfactometer Bioassay Results for this compound Attractiveness
| Bioassay Type | Stimulus | Response | Significance | Reference |
| Y-tube Olfactometer | 100% this compound vs. Clean Air | 21 out of 32 beetles chose the this compound arm. | Not statistically significant (P-value = 0.1102) for the CRB-G biotype. |
Experimental Protocols
Protocol 1: Field Trapping of Oryctes rhinoceros using this compound-baited Traps
Objective: To monitor or mass trap Oryctes rhinoceros populations using pheromone traps.
Materials:
-
Standard double-vaned bucket traps.[1]
-
This compound pheromone lures (e.g., bubble packs or SPLAT-RB).
-
Poles or sticks for trap suspension (to achieve a height of 3 meters).[1]
-
(Optional) Solar-powered UV LED light source.
-
(Optional) Decomposing organic matter (e.g., rotting oil palm fruit bunches, old coconut wood).[3][4][6]
-
Collection containers for trapped beetles.
-
GPS device for recording trap locations.
-
Data sheets for recording trap catch.
Procedure:
-
Trap Assembly:
-
Assemble the vaned bucket traps according to the manufacturer's instructions.
-
If using a UV LED, attach it to the trap baffles.
-
Place the this compound lure inside the trap, typically suspended from the lid or applied as a dollop for SPLAT formulations.[8]
-
-
Trap Placement:
-
Establish a transect or grid for trap deployment. For monitoring, a density of one trap per 10 hectares is recommended. For mass trapping, a higher density of one trap per 2 hectares is effective.[7]
-
Set trap lines perpendicular to the prevailing wind direction.
-
Maintain a distance of 20 to 50 meters between adjacent traps.[1]
-
Suspend traps at a height of 3 meters above the ground from poles or tree branches.[1]
-
For enhanced trapping, place traps near potential breeding sites or add decomposing organic matter to the trap or in a container beneath it.
-
-
Data Collection:
-
Service the traps at regular intervals (e.g., biweekly).
-
During each service, count and record the number of male and female beetles captured.
-
Replace the pheromone lures according to their specified field life (typically 90-120 days, but can be extended with lower release rates).
-
Remove captured beetles from the traps.
-
-
Data Analysis:
-
Calculate the mean number of beetles per trap per day to assess population trends.
-
Analyze the sex ratio of captured beetles.
-
Protocol 2: Laboratory Olfactometer Bioassay for this compound Attractiveness
Objective: To evaluate the behavioral response of Oryctes rhinoceros to this compound in a controlled laboratory setting.
Materials:
-
Y-tube or four-arm olfactometer.
-
Air pump or compressed air source.
-
Flow meters to regulate airflow.
-
Charcoal filter and humidification flask to purify and moisten the air.
-
This compound solution (specify concentration and solvent).
-
Solvent control (e.g., hexane).
-
Filter paper discs.
-
Adult Oryctes rhinoceros beetles (starved for a specified period, e.g., 24 hours).
-
Observation chamber with controlled lighting (e.g., red light to minimize visual disturbance).
-
Timer.
-
Data recording sheets.
Procedure:
-
Olfactometer Setup:
-
Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake at a high temperature to remove any residual odors.
-
Connect the air source to the olfactometer arms through the flow meter, charcoal filter, and humidification flask.
-
Set a constant airflow rate through each arm of the olfactometer.
-
-
Stimulus Preparation:
-
Apply a known concentration and volume of the this compound solution to a filter paper disc.
-
Apply an equal volume of the solvent to another filter paper disc to serve as the control.
-
Place the filter paper discs in the designated odor source chambers of the olfactometer.
-
-
Beetle Introduction and Observation:
-
Introduce a single adult beetle at the base of the Y-tube or the central chamber of the four-arm olfactometer.
-
Allow the beetle a set amount of time (e.g., 5-10 minutes) to acclimate and make a choice.
-
Record the first choice of the beetle (which arm it enters) and/or the amount of time it spends in each arm of the olfactometer.
-
-
Experimental Controls:
-
Rotate the olfactometer by 180° (Y-tube) or 90° (four-arm) after a set number of trials to avoid any positional bias.
-
Alternate the position of the treatment and control arms between trials.
-
Use a new beetle for each trial to ensure independence of observations.
-
-
Data Analysis:
-
Use a Chi-square test or a binomial test to analyze the choice data (number of beetles choosing the treatment vs. control arm).
-
Use a t-test or ANOVA to analyze the time spent in each arm.
-
Protocol 3: Integration of this compound with Oryctes rhinoceros nudivirus (OrNV)
Objective: To use this compound-baited traps to capture, infect with OrNV, and release adult beetles to disseminate the virus in the wild population.
Materials:
-
This compound-baited traps for beetle collection.
-
Oryctes rhinoceros nudivirus (OrNV) inoculum.
-
Laboratory facilities for handling the virus and beetles.
-
Container for infecting beetles.
-
Sugar solution or other food source for the beetles.
-
Protective gloves and lab coat.
Procedure:
-
Beetle Collection:
-
Collect adult Oryctes rhinoceros from the field using this compound-baited traps.
-
-
Virus Inoculum Preparation:
-
Prepare a suspension of OrNV in a sugar solution according to the recommended concentration. The virus can be obtained from infected larvae or from cell culture.
-
-
Beetle Inoculation:
-
Place the collected beetles in a container with the OrNV-laced sugar solution or food source.
-
Allow the beetles to feed on the inoculum for a specified period (e.g., 24-48 hours) to ensure ingestion of the virus.
-
Alternatively, beetles can be submerged in the virus suspension for a few minutes.
-
-
Release of Infected Beetles:
-
Release the infected beetles back into the target environment. The released beetles will act as vectors, spreading the virus to the wild population through contact and contamination of breeding sites.
-
-
Monitoring:
-
Continue to monitor the pest population using this compound-baited traps to assess the impact of the virus release on beetle numbers and damage levels.
-
Collect samples of larvae and adults from the field to confirm the presence and prevalence of OrNV infection using molecular techniques (e.g., PCR).[9]
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound in Oryctes rhinoceros.
Caption: Workflow for field trapping of Oryctes rhinoceros.
Caption: Logical relationships in an IPM strategy for Oryctes rhinoceros.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. international-pest-control.com [international-pest-control.com]
- 9. issaasphil.org [issaasphil.org]
Standard Operating Procedure for Oryctalure Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical semiochemical for monitoring and managing this significant pest of palm trees. Bioassays are essential for evaluating the efficacy of synthetic this compound lures, understanding the behavioral and physiological responses of the target insects, and developing new pest control strategies. These application notes provide detailed protocols for conducting behavioral and electrophysiological bioassays with this compound.
I. Behavioral Bioassay: Four-Arm Olfactometer
The four-arm olfactometer is a behavioral assay used to assess the preference of an insect to multiple odor stimuli simultaneously.[1] It is particularly useful for dose-response studies and for comparing the attractiveness of different this compound formulations.
Experimental Protocol
-
Insect Preparation:
-
Use adult coconut rhinoceros beetles, of a consistent age and sex, starved for 5-24 hours prior to the bioassay to increase their responsiveness.[2][3]
-
Acclimatize the beetles to the experimental conditions (e.g., 25 ± 1°C, 60 ± 5% RH, and under red light) for at least one hour before the assay.[1][3]
-
-
Olfactometer Setup:
-
Clean the four-arm olfactometer (e.g., 55 × 55 × 5.5 cm) and all glassware thoroughly with a non-residual solvent (e.g., hexane (B92381) or ethanol) and bake in an oven to remove any contaminating odors.[1]
-
Connect an air pump to a charcoal filter and a humidification bottle to provide a clean, humidified air stream.[1]
-
Split the airflow and connect it to four flow meters, one for each arm of the olfactometer, ensuring an equal and constant airflow (e.g., 500 mL/min per arm).[3][4]
-
Connect each flow meter to an odor source container, which will hold the stimulus.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).
-
Apply a standard volume (e.g., 10 µL) of the this compound solution onto a filter paper strip.[1][3]
-
For the control, apply the same volume of the solvent alone onto a separate filter paper strip.[1]
-
Allow the solvent to evaporate for approximately 60 seconds before placing the filter paper into the odor source containers.[1]
-
Randomly assign the positions of the different this compound concentrations and the control to the four arms of the olfactometer to avoid positional bias.
-
-
Bioassay Procedure:
-
Allow the system to equilibrate for at least 5 minutes to establish stable odor plumes.[1]
-
Gently introduce a single beetle into the center of the olfactometer's exposure chamber.[3]
-
Record the beetle's behavior for a fixed duration (e.g., 10 minutes).[3] Key metrics to record include:
-
An insect is considered to have entered an arm when its entire body has crossed a predefined line.[1]
-
After each replicate, remove the beetle and thoroughly clean the olfactometer.
-
Use a new beetle for each replicate and perform a sufficient number of replicates (e.g., 20-30) for statistical power.
-
Data Presentation
| This compound Concentration | Mean Time Spent in Arm (seconds ± SE) | Percentage of First Choices (%) |
| Control (Solvent only) | ||
| 1 ng/µL | ||
| 10 ng/µL | ||
| 100 ng/µL |
II. Electrophysiological Bioassay: Electroantennography (EAG)
Electroantennography (EAG) is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[5][6] It is a rapid and sensitive method to screen for the olfactory activity of compounds like this compound.
Experimental Protocol
-
Insect Preparation:
-
Use adult male or female coconut rhinoceros beetles, 1-3 days old.
-
Gently restrain the beetle in a holder, such as a modified pipette tip, to expose the head and antennae.[7]
-
-
Antenna Preparation:
-
Under a dissecting microscope, carefully excise one antenna at its base (scape) using fine scissors.[7]
-
Mount the excised antenna between two electrodes using conductive gel. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.[7][8] A small portion of the distal tip may be removed to ensure good electrical contact.[7]
-
-
Electrode and Stimulus Preparation:
-
Use glass capillary micropipettes pulled to a fine tip and filled with an insect saline solution (e.g., Ringer's solution) to create the electrodes.[7]
-
Insert silver/silver chloride (Ag/AgCl) wires into the back of the microelectrodes.[7]
-
Prepare serial dilutions of this compound in a high-purity solvent like paraffin (B1166041) oil or hexane.
-
Load a small piece of filter paper inside a Pasteur pipette with a known amount of the this compound solution to create a stimulus cartridge.
-
-
EAG Recording:
-
Deliver a continuous stream of purified, humidified air over the mounted antenna.
-
Insert the tip of the stimulus pipette into a hole in the main air tube.
-
Deliver a puff of air (e.g., 1-2 seconds) through the stimulus pipette, carrying the this compound vapor over the antenna.[8]
-
Record the resulting depolarization of the antennal membrane (the EAG response) using an amplifier and data acquisition software.
-
Present the different this compound concentrations and a solvent control in a randomized order, with sufficient time between stimuli to allow the antenna to recover.
-
Use a new antenna for each set of recordings to avoid adaptation and fatigue.
-
Data Presentation
| This compound Concentration | Mean EAG Response (mV ± SE) |
| Control (Solvent only) | |
| 1 ng | |
| 10 ng | |
| 100 ng | |
| 1 µg |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guaminsects.net [guaminsects.net]
- 4. researchgate.net [researchgate.net]
- 5. enlivenarchive.org [enlivenarchive.org]
- 6. ockenfels-syntech.com [ockenfels-syntech.com]
- 7. benchchem.com [benchchem.com]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oryctalure in Early Detection of Rhinoceros Beetle Infestations
Introduction
Oryctalure, the synthetic aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), is a critical tool for the early detection and management of this significant pest of coconut, oil palm, and other palm species.[1][2][3] The active component, ethyl 4-methyloctanoate, functions as a semiochemical that attracts both male and female beetles, making it effective for monitoring populations and mass trapping.[4][5][6] These application notes provide detailed protocols for researchers, scientists, and agricultural professionals on the effective use of this compound-baited traps.
Principle of Action
This compound mimics the aggregation pheromone naturally produced by male rhinoceros beetles to attract other beetles to suitable feeding and breeding sites.[3][6][7] By using a synthetic version of this pheromone in traps, beetles can be lured, captured, and counted. This allows for the early detection of beetle presence, monitoring of population dynamics, and, at higher trap densities, a reduction in the overall beetle population and associated crop damage.[8][9]
Quantitative Data on this compound Effectiveness
The efficacy of this compound in trapping rhinoceros beetles has been documented in various studies. The following tables summarize key quantitative data on trap capture rates and the impact on crop damage.
Table 1: this compound Trap Capture Rates
| Location/Study | Trap Density | Duration | Total Beetles Captured | Average Capture Rate | Source |
| Kerala, India | 1 trap / 2 ha | 25 months | 1338 | ~53.5 beetles/trap/year | [8] |
| Manila, Philippines | 1 trap / ha | 16 weeks | 27 | ~1.7 beetles/trap/week | [10] |
| Malaysia | 0.5 traps / ha | 19 weeks | 196 (per trap) | ~10.3 beetles/trap/week | [3] |
| Malaysia | 1 trap / ha | 19 weeks | 142 (per trap) | ~7.5 beetles/trap/week | [3] |
| Malaysia | 2 traps / ha | 19 weeks | 97 (per trap) | ~5.1 beetles/trap/week | [3] |
| Malaysia | 5 traps / ha | 19 weeks | 66 (per trap) | ~3.5 beetles/trap/week | [3] |
| Indonesia (High Density) | Not Specified | 2 months | 36 beetles/ha | 18 beetles/ha/month | [11] |
| Indonesia (Low Density) | Not Specified | 2 months | 9 beetles/ha | 4.5 beetles/ha/month | [11] |
Table 2: Impact of this compound Trapping on Crop Damage
| Location | Trapping Duration | Initial Damage | Final Damage | Damage Reduction | Source |
| Kerala, India | 25 months | Leaf: 7.16%, Petiole: 6.96%, Spindle: 0.33% | Leaf: 0.2%, Petiole: 0.2%, Spindle: 0.02% | Leaf: ~97%, Petiole: ~97%, Spindle: ~94% | [8] |
| Kerala, India | 25 months | Bunch Infestation: 35% | Bunch Infestation: 0.001% | >99% | [8] |
Experimental Protocols
Protocol 1: Preparation and Assembly of this compound Traps
This protocol outlines the steps for preparing and assembling a standard bucket trap for rhinoceros beetle monitoring.
Materials:
-
Bucket trap with lid (durable polypropylene)[1]
-
Vanes (optional, but recommended for increased efficiency)[12]
-
This compound lure (sachet or septa)[4]
-
Wire or string for hanging the lure and trap
-
Gloves
Procedure:
-
Trap Modification: Ensure the bucket has entry holes (e.g., rectangular windows) just below the upper lid. The surface around the holes should be rough to provide grip for the beetles.[1][4] For enhanced capture, especially with bucket traps, vanes that protrude into the bucket are recommended to prevent beetle escape.[12]
-
Lure Placement: Wearing gloves to avoid contamination, suspend the this compound sachet or septa from the center of the trap's lid, ensuring it hangs within the bucket.[4]
-
Positioning: The lure should be protected from direct sunlight as high temperatures can affect its performance and longevity.[4]
-
Trap Assembly: Securely fasten the lid to the bucket. Attach a wire or rope to the trap for hanging.
Protocol 2: Trap Deployment and Monitoring
This protocol details the deployment and monitoring of this compound traps for early detection and population assessment.
Materials:
-
Assembled this compound traps
-
Poles or existing structures (e.g., trees) for trap installation
-
GPS device for mapping trap locations (optional)
-
Data collection sheets or mobile device
-
Collection container for captured beetles
Procedure:
-
Trap Density: For general monitoring, a density of one trap per 2 hectares is recommended.[8][13] For mass trapping aimed at population reduction, higher densities (e.g., 1-2 traps per hectare) can be used.[1]
-
Trap Placement:
-
Install traps at a height of approximately 5 feet (1.5 meters) from the ground.[4] In some cases, elevating traps above the palm canopy has been shown to increase trapping efficiency by up to five times.[12]
-
Place traps in shaded areas, preferably under the palm canopy.[1]
-
Distribute traps evenly throughout the survey area.
-
-
Monitoring Frequency:
-
Lure Replacement: The longevity of the this compound lure varies with environmental conditions. Replace the lure every 3-4 months during warmer seasons and every 5-8 months during cooler or monsoon periods.[8] Some pheromone formulations may be effective for up to 120 days.[1]
-
Data Analysis: Analyze the collected data to determine the average number of beetles per trap per week. This information can be used to assess infestation levels and make decisions on control measures. An action threshold may be 3-5 beetles per hectare in young palms (up to 2 years) and 15-20 beetles per hectare in older palms.[13]
Visualizations
Below are diagrams illustrating the experimental workflow for using this compound traps and a logical diagram for decision-making based on trap captures.
Caption: Experimental workflow for this compound trapping.
Caption: Decision-making flowchart based on trap captures.
References
- 1. agripherosolutionz.com [agripherosolutionz.com]
- 2. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 3. biisc.org [biisc.org]
- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 5. This compound [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. international-pest-control.com [international-pest-control.com]
- 11. ijat-aatsea.com [ijat-aatsea.com]
- 12. researchgate.net [researchgate.net]
- 13. opd.gov.mp [opd.gov.mp]
Quantitative Analysis of Oryctalure (Ethyl 4-Methyloctanoate) from Oryctes rhinoceros Extracts
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Oryctalure (ethyl 4-methyloctanoate), the primary aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, pest management, and the development of semiochemical-based control agents. The methodologies cover the extraction of this compound from insect tissues using solvent-based and solvent-free techniques, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide includes structured data tables for easy comparison of quantitative results and visual diagrams of experimental workflows to ensure clarity and reproducibility.
Introduction
This compound, chemically identified as ethyl 4-methyloctanoate, is a male-produced aggregation pheromone that plays a crucial role in the chemical communication of the coconut rhinoceros beetle, Oryctes rhinoceros, a significant pest of coconut and oil palms.[1][2][3][4][5][6][7] Accurate quantification of this semiochemical from insect extracts is essential for understanding its biosynthesis, regulation, and for the development of effective pheromone-based monitoring and control strategies.[2][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high sensitivity and specificity for the identification and quantification of volatile organic compounds like this compound.[1][3][6]
This application note details two primary methods for the extraction of this compound from Oryctes rhinoceros: a traditional solvent extraction of the abdominal tips and a modern, solvent-free Solid Phase Microextraction (SPME) technique. Following extraction, a comprehensive GC-MS protocol is provided for the quantitative analysis.
Quantitative Data Summary
The following table summarizes quantitative data for this compound production by male Oryctes rhinoceros, as determined from insect extracts.
| Parameter | Value | Method | Source |
| This compound Production Rate | 1 µL of concentrated extract equivalent to 0.6 beetle hours of production | Aeration of live male beetles with volatile collection on Porapak Q, followed by solvent elution and concentration. | Hallett et al., 1995 |
Experimental Protocols
Extraction of this compound from Oryctes rhinoceros
Two primary methods are presented for the extraction of this compound. The choice of method will depend on the specific research objectives, available equipment, and the desired sensitivity.
This method involves the direct extraction of pheromones from the abdominal tips of male beetles, where the pheromone glands are located.
Materials:
-
Adult male Oryctes rhinoceros
-
Hexane or Dichloromethane (Pesticide residue grade)
-
Glass vials with PTFE-lined caps
-
Fine dissection scissors and forceps
-
Micropipettes
-
Nitrogen gas supply with a gentle stream evaporator
-
Vortex mixer
Procedure:
-
Euthanize adult male beetles by freezing.
-
Using fine dissection scissors, carefully excise the terminal abdominal segments (abdominal tips).
-
Place the excised abdominal tips into a clean glass vial.
-
Add a known volume of solvent (e.g., 200 µL of hexane) to the vial.
-
Vortex the vial for 2 minutes to facilitate extraction.
-
Carefully transfer the solvent extract to a clean vial, leaving the tissue behind.
-
For increased concentration, the solvent can be evaporated under a gentle stream of nitrogen to the desired final volume.
-
The resulting extract is ready for GC-MS analysis.
SPME is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds. Headspace SPME is particularly suitable for collecting emitted pheromones from live or recently euthanized insects.
Materials:
-
Adult male Oryctes rhinoceros
-
SPME fiber assembly with a suitable fiber coating (e.g., 100 µm Polydimethylsiloxane (PDMS) for non-polar compounds)
-
Glass vials of appropriate size with septa caps
-
Heating block or water bath (optional, for controlled temperature extraction)
-
GC-MS instrument with a SPME-compatible injection port
Procedure:
-
Place a single live or recently euthanized male beetle into a glass vial.
-
Seal the vial with a septum cap.
-
Expose the SPME fiber by pushing the plunger to extend the fiber into the headspace of the vial, ensuring it does not touch the insect.
-
Allow the fiber to be exposed to the headspace for a predetermined time (e.g., 30-60 minutes) at room temperature or a slightly elevated temperature (e.g., 30-40°C) to enhance volatilization.
-
After the extraction period, retract the fiber back into the needle.
-
Immediately insert the SPME device into the heated injection port of the GC-MS for thermal desorption and analysis.
GC-MS Protocol for Quantitative Analysis of this compound
This protocol is based on typical conditions for the analysis of ethyl 4-methyloctanoate and similar volatile compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column: A non-polar or mid-polar column is recommended, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Injection Port Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes (for solvent injection) |
Quantification:
For accurate quantification, an external calibration curve should be prepared using a certified standard of ethyl 4-methyloctanoate. A series of known concentrations of the standard are injected, and the peak area is plotted against the concentration. The concentration of this compound in the insect extracts can then be determined from this calibration curve. The use of an internal standard is recommended to correct for variations in injection volume and instrument response.
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.
Caption: Workflow for Solvent Extraction and GC-MS Analysis of this compound.
Caption: Workflow for SPME and GC-MS Analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guaminsects.net [guaminsects.net]
- 4. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Field Guide: Deployment and Maintenance of Oryctalure Traps for Rhinoceros Beetle Management
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the effective deployment and maintenance of Oryctalure-baited traps for monitoring and managing populations of the coconut rhinoceros beetle (Oryctes rhinoceros) and other susceptible Oryctes species. This compound is the synthetic aggregation pheromone, ethyl 4-methyloctanoate, which attracts both male and female beetles.[1][2] Adherence to these protocols is crucial for maximizing trap efficacy and ensuring the collection of reliable data for research and pest management programs.
Introduction to this compound and Trapping Systems
This compound is a powerful semiochemical tool for the integrated pest management (IPM) of rhinoceros beetles, major pests of coconut and oil palms.[2] It is employed in various trap designs to monitor population dynamics, detect new infestations, and for mass trapping to reduce beetle populations and subsequent crop damage. The selection of trap type and deployment strategy depends on the specific objectives of the program.
Trap Designs and Components
Several trap designs have been utilized for capturing rhinoceros beetles, with the vane and bucket traps being the most common.
-
Vane Traps: These typically consist of a bucket with interlocking vertical vanes on top. The vanes increase the surface area for pheromone dispersal and act as a barrier, causing beetles to fall into the bucket. Vane traps have been shown to be significantly more effective than pitfall or barrier traps.
-
Bucket Traps: Simple and cost-effective, these are often constructed from 20-liter buckets. Entry holes are cut into the sides, and the lure is suspended inside. While less efficient than vane traps, they are a viable option for large-scale deployments.
-
Pipe Traps: These consist of a vertical PVC pipe with entry holes and a collection container at the bottom. They offer good protection for the lure from environmental conditions.
-
Panel Traps: These have been used in surveillance trapping programs.
Table 1: Comparison of Common this compound Trap Designs
| Trap Type | Description | Advantages | Disadvantages |
| Vane Trap | Bucket with interlocking vertical vanes. | High capture efficiency. | Can be more expensive and complex to assemble. |
| Bucket Trap | 20-liter bucket with side entry holes. | Cost-effective, easy to construct. | Lower capture efficiency compared to vane traps. |
| Pipe Trap | Vertical PVC pipe with entry holes and a collection cup. | Durable, protects lure well. | More complex to install and clean. |
Experimental Protocols
Protocol for Comparative Field Trial of Trap Designs
Objective: To determine the most effective trap design for capturing Oryctes rhinoceros in a specific environment.
Materials:
-
Vane traps
-
Bucket traps
-
Pipe traps
-
This compound lures (standard release)
-
Stakes or poles for trap suspension
-
GPS unit
-
Data collection sheets
-
Insect collection containers
Procedure:
-
Site Selection: Choose a study site with a known population of Oryctes rhinoceros, typically a coconut or oil palm plantation.
-
Experimental Design: Establish a randomized complete block design. Each block should contain one of each trap type. The number of blocks will depend on the size of the study area and desired statistical power.
-
Trap Placement:
-
Within each block, place the traps at a minimum distance of 50 meters from each other to avoid interference.
-
Hang the traps from stakes or poles at a height of approximately 2-3 meters above the ground, ideally above the canopy of young palms.
-
Record the GPS coordinates of each trap.
-
-
Lure Deployment: Place one standard this compound lure in each trap according to the manufacturer's instructions.
-
Data Collection:
-
Inspect the traps bi-weekly.
-
For each trap, record the number of male and female Oryctes rhinoceros captured.
-
Remove all captured insects from the traps.
-
-
Trap Maintenance:
-
Replace the this compound lures every 4-6 weeks, or as recommended by the manufacturer.
-
Ensure traps are free from debris and in good working condition.
-
-
Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different trap designs.
Deployment and Maintenance Protocols
Trap Deployment
-
Trap Density:
-
Monitoring: For detecting the presence and monitoring population trends of rhinoceros beetles, a density of one trap per 2-5 hectares is recommended.
-
Mass Trapping: To reduce beetle populations and minimize crop damage, a higher density of one trap per hectare is advised.
-
-
Trap Location:
-
Place traps in open areas or at the edges of plantations to intercept flying beetles.
-
Avoid placing traps in direct sunlight, as high temperatures can reduce the efficacy and longevity of the lure.
-
Consider placing traps near potential breeding sites, such as compost heaps or decaying logs, to maximize captures.
-
-
Trap Height: The optimal trap height is generally 2-3 meters above the ground. In plantations with young palms, traps should be placed above the canopy.
Lure Handling and Replacement
-
Store this compound lures in a cool, dark place before use.
-
Use gloves when handling lures to avoid contamination.
-
The standard replacement interval for this compound lures is typically 4-6 weeks. However, some studies suggest that lures with a lower release rate, or even depleted lures, can be more effective. Monitor trap captures to determine the optimal replacement frequency for your specific conditions.
Trap Maintenance Schedule
-
Bi-weekly:
-
Check traps for captured beetles.
-
Record capture data (number of beetles, sex).
-
Remove captured beetles and any debris from the traps.
-
-
Monthly (or as needed):
-
Replace the this compound lure.
-
Inspect the trap for any damage and repair or replace as necessary.
-
Clear any vegetation that may be obstructing the trap entrance.
-
Data Presentation: Quantitative Analysis of Trap Performance
The following tables summarize key quantitative data from various studies on this compound trap efficacy.
Table 2: Efficacy of Different this compound Lure Release Rates
| Lure Type | Release Rate (mg/day) | Mean Beetle Capture per Trap-Day | Reference |
| Standard Lure | 14.32 | 0.074 | Siderhurst et al. |
| Reduced Rate Lure | 1.41 | 0.050 | Siderhurst et al. |
| Depleted Lure | 0.4 | Higher than new lures in some studies | Moore (2012) |
Note: The difference in capture rate between standard and reduced rate lures was not statistically significant in the cited study.
Table 3: Effect of Synergists on this compound Trap Captures
| Treatment | Mean Beetle Capture per Trap-Day | Increase in Capture Rate | Reference |
| This compound alone | 0.033 | - | Moore et al. |
| This compound + UV LED | 0.091 | 2.75x | Moore et al. |
| This compound + Rotting Oil Palm Fruit Bunches | - | Significant enhancement | Hallett et al. (1995) |
Visualizations
Experimental Workflow for Trap Efficacy Trial
References
best practices for the storage and handling of synthetic Oryctalure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the best practices for the storage, handling, and use of synthetic Oryctalure (ethyl 4-methyloctanoate), an aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros). Adherence to these protocols is crucial for ensuring the stability, efficacy, and safety of the compound in research and development applications.
Chemical and Physical Properties
This compound is a colorless liquid ester with the chemical formula C₁₁H₂₂O₂.[1] It functions as an insect attractant, luring both male and female rhinoceros beetles.[1]
| Property | Value |
| Chemical Formula | C₁₁H₂₂O₂ |
| Molecular Mass | 186.29 g/mol |
| Appearance | Colorless liquid |
| Type | Insecticide; Semiochemical (Pheromone) |
| Purity (typical) | >95% |
Storage and Stability
Proper storage of synthetic this compound is critical to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on supplier information and general best practices for handling semiochemicals.
| Storage Duration | Temperature | Humidity | Light Conditions | Shelf Life |
| Short-term (<2 months) | Cool, indoor area (e.g., 15-25°C) | Ambient | Protect from direct light | Up to 2 months |
| Long-term (>2 months) | Refrigerated (2-8°C) or frozen (≤ -20°C)[2] | Low | Protect from light | 2 years or more[2] |
Note: While specific public data on the degradation kinetics of this compound at various temperatures and humidity levels are limited, it is known that high temperatures and humidity can reduce the efficacy of pheromone lures in the field. Therefore, controlled storage conditions are essential.
Handling and Safety Precautions
Synthetic this compound is a combustible liquid and should be handled with care in a laboratory setting.[3]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Fire Safety: Keep away from sparks, open flames, and other sources of ignition.[3] Use carbon dioxide or foam extinguishers for fires.[3]
-
Spills: In case of a spill, absorb the liquid with standard adsorbent materials and dispose of it as chemical waste.[3] Prevent entry into water sources and sewers.[3]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Rinse eyes with water for at least 15 minutes.[3]
-
Ingestion: Do not induce vomiting. Drink fluids to dilute the substance.[3]
-
In all cases of significant exposure, seek medical attention.[3]
-
Experimental Protocols
The following are generalized protocols for common experimental procedures involving this compound. Researchers should adapt these protocols based on their specific experimental needs and available equipment.
GC-MS is a standard method for verifying the purity and quantifying the amount of this compound in a sample.
Objective: To determine the chemical purity and concentration of a synthetic this compound sample.
Materials:
-
Synthetic this compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Volumetric flasks and pipettes
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound sample to be analyzed in the same solvent to a concentration within the range of the calibration curve.
-
GC-MS Instrument Setup (Example Parameters):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp up to 300°C at a rate of 10-25°C per minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 30-400.
-
-
Analysis: Inject a known volume (e.g., 1-2 µL) of the prepared standards and the sample into the GC-MS system.
-
Data Processing:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area for each standard and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
EAG is used to measure the olfactory response of an insect's antenna to this compound, confirming its biological activity.
Objective: To assess the antennal response of Oryctes rhinoceros to synthetic this compound.
Materials:
-
Live Oryctes rhinoceros beetles
-
Dissecting microscope and tools (forceps, scissors)
-
Micropipettes and electrode holders
-
Saline solution
-
EAG system (amplifier, data acquisition unit)
-
Odor delivery system (air stimulus controller)
-
Filter paper and Pasteur pipettes
-
Synthetic this compound and a suitable solvent (e.g., paraffin (B1166041) oil or hexane)
Procedure:
-
Antenna Preparation:
-
Immobilize a beetle.
-
Under a dissecting microscope, carefully excise one antenna at its base.
-
Mount the excised antenna between two electrodes by inserting the base and the tip into micropipettes filled with saline solution.
-
-
Odor Stimulus Preparation:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a small aliquot (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
-
EAG Recording:
-
Position the outlet of the odor delivery system near the prepared antenna, ensuring a continuous flow of humidified, purified air over the antenna.
-
Record the baseline electrical activity of the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette containing the this compound stimulus into the continuous air stream.
-
Record the resulting depolarization of the antennal potential (the EAG response).
-
Allow the antenna to recover before presenting the next stimulus. Present stimuli in increasing order of concentration, with a solvent blank as a control.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus presentation.
-
Subtract the response to the solvent control from the responses to the this compound dilutions to obtain the net response.
-
Plot the net EAG response as a function of this compound concentration to generate a dose-response curve.
-
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general workflow for this compound analysis and a generalized model of the insect olfactory signaling pathway.
The precise molecular signaling pathway for this compound in Oryctes rhinoceros has not been fully elucidated in publicly available literature. However, a generalized insect olfactory signaling pathway is presented below. It is hypothesized that this compound binds to a specific Odorant Receptor (OR) on the surface of olfactory sensory neurons in the beetle's antennae.
References
Application Notes and Protocols for Statistical Analysis of Oryctalure Trap Capture Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the statistical analysis of trap capture data obtained using Oryctalure, a synthetic aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros) and other scarab beetles. The protocols outlined below are designed to ensure robust data collection and sound statistical interpretation, which are critical for effective pest management strategies and the development of new attractants.
Introduction
This compound-baited traps are a primary tool for monitoring and managing populations of Oryctes rhinoceros and related pests. The analysis of capture data from these traps is essential for understanding pest population dynamics, evaluating the efficacy of control measures, and optimizing trap design and placement. This document details the experimental protocols for data collection and provides a framework for the statistical analysis of the resulting data.
Experimental Protocols
Trap Deployment
A standardized protocol for trap deployment is crucial for minimizing variability and ensuring data comparability across different sites and times.
Materials:
-
Standard double-vaned bucket traps[1] or other validated trap designs (e.g., funnel traps)[2]
-
This compound pheromone lures (specify manufacturer and lure release rate)
-
Collection buckets
-
GPS device
-
Weather station or access to local weather data
-
Data collection sheets or mobile data entry application
Procedure:
-
Site Selection: Choose representative locations within the study area. Consider factors such as proximity to potential breeding sites (e.g., decaying logs, compost heaps) and host palms.
-
Trap Spacing: To avoid interference between traps, maintain a minimum distance of 20 to 50 meters between adjacent traps.[1] For large-scale monitoring, a grid design may be employed.[3]
-
Trap Installation:
-
Lure Placement: Place the this compound lure inside the trap according to the manufacturer's instructions.
-
Collection Bucket: Ensure the collection bucket is securely attached to the trap. A small amount of water with a few drops of detergent can be added to immobilize and preserve captured beetles, although this may not be suitable if live specimens are required for further analysis.
Data Collection
Consistent and accurate data collection is fundamental to the statistical analysis.
Procedure:
-
Collection Frequency: Check traps and collect captured beetles at regular intervals. For monitoring purposes, a weekly or bi-weekly collection schedule is common.[4][5]
-
Data Recording: For each trap at each collection interval, record the following:
-
Trap ID
-
Date and time of collection
-
Number of captured male Oryctes rhinoceros
-
Number of captured female Oryctes rhinoceros
-
Total number of captured Oryctes rhinoceros
-
Presence and number of any non-target species
-
Any observations of trap damage or unusual conditions.
-
-
Environmental Data: Record key environmental variables for the trapping period, including:
-
Average, maximum, and minimum temperature
-
Relative humidity
-
Total precipitation
-
Wind speed and direction
-
Moon phase[1]
-
Data Presentation
Summarizing quantitative data in a structured format facilitates comparison and interpretation. The following tables provide examples of how to present trap capture and environmental data.
Table 1: Example of this compound Trap Capture Data Summary
| Trap ID | Location (GPS) | Collection Date | Male Captures | Female Captures | Total Captures |
| T01 | 13.45° N, 144.78° E | 2024-10-07 | 5 | 8 | 13 |
| T02 | 13.46° N, 144.79° E | 2024-10-07 | 3 | 4 | 7 |
| ... | ... | ... | ... | ... | ... |
| T01 | 13.45° N, 144.78° E | 2024-10-14 | 7 | 10 | 17 |
| T02 | 13.46° N, 144.79° E | 2024-10-14 | 4 | 6 | 10 |
Table 2: Example of Corresponding Environmental Data
| Week | Avg. Temp (°C) | Avg. Humidity (%) | Total Precip. (mm) | Avg. Wind Speed (km/h) |
| 2024-W40 | 28.5 | 75 | 15.2 | 12 |
| 2024-W41 | 29.1 | 78 | 5.5 | 10 |
| ... | ... | ... | ... | ... |
Statistical Analysis Protocol
The choice of statistical analysis depends on the research question and the nature of the data. Insect count data often exhibit characteristics such as a high number of zeros and overdispersion (variance greater than the mean), which must be addressed in the statistical model.[6][7]
Data Preparation
-
Standardize Capture Rate: To compare data from different trapping durations, standardize the capture rate, for example, to the number of beetles per trap per day.[4]
-
Data Transformation: If using parametric tests that assume normality, data transformation (e.g., log(y+1)) may be necessary.[6] However, it is often more appropriate to use statistical models that are specifically designed for count data.
Model Selection
Several statistical models can be used to analyze insect trap capture data.
-
Analysis of Variance (ANOVA): ANOVA and its variants (e.g., two-way ANOVA, repeated measures ANOVA) can be used to compare the mean number of captures between different treatments (e.g., different lure types, trap colors, or locations).[7] This is suitable for normally distributed data or transformed data.
-
Generalized Linear Models (GLMs): GLMs are a powerful and flexible approach for analyzing count data that do not meet the assumptions of normality.
-
Poisson Regression: Assumes the variance is equal to the mean. It is often a starting point for count data analysis.
-
Negative Binomial Regression: This is often a better choice for insect count data as it can handle overdispersion.[6][7]
-
Zero-Inflated Models (ZIP and ZINB): These models are useful when there is an excess of zero counts, which is common in trap capture data.[6]
-
Model Fitting and Interpretation
-
Identify Response and Predictor Variables:
-
Response Variable: The number of captured insects (or the standardized capture rate).
-
Predictor Variables: These can be categorical (e.g., trap type, lure type) or continuous (e.g., temperature, humidity).
-
-
Model Comparison: Use information criteria such as the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) to select the best-fitting model among several candidates.[6]
-
Interpret Results: Examine the model coefficients to understand the effect of each predictor variable on the trap capture rate. For example, a significant positive coefficient for temperature would indicate that trap captures increase with temperature.
Visualizations
Diagrams can effectively illustrate experimental and analytical workflows.
Caption: Experimental workflow for this compound trap deployment and data collection.
Caption: Workflow for the statistical analysis of this compound trap capture data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oryctalure Lure Dispenser Design for Tropical Climates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Oryctalure lure dispensers in tropical environments. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental setups.
Troubleshooting Guide
High temperatures, intense UV radiation, and high humidity characteristic of tropical climates can significantly impact the performance and longevity of this compound dispensers. Common issues include accelerated pheromone release, degradation of the lure, and physical damage to the dispenser. The table below outlines potential problems, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Lure Depletion | - High ambient temperatures accelerating pheromone volatilization. - Dispenser material offering low resistance to diffusion at high temperatures. - Direct exposure to sunlight increasing the dispenser's surface temperature. | - Select dispensers with a zero-order release matrix, such as specialized waxes or SPLAT® (Specialized Pheromone and Lure Application Technology), which provide a more consistent release rate. - Field studies suggest that lower release rates (e.g., 1.4-9 mg/day) can be as effective as very high rates (e.g., >14 mg/day) for trapping Oryctes rhinoceros. Consider using dispensers with a lower initial release rate to extend field life.[1][2] - If possible, place traps in shaded areas to mitigate the effects of direct solar radiation. |
| Inconsistent Trap Captures | - Fluctuating environmental conditions (temperature, wind, humidity) causing erratic pheromone release. - Heavy rainfall washing off or creating a barrier on the dispenser surface, impeding release. - High winds disrupting the formation of a stable pheromone plume. | - Utilize dispensers designed to protect the lure from environmental factors, such as SPLAT®, which is rainfast after an initial curing period of a few hours.[1] - For vial-type dispensers, ensure they are sealed against rain to prevent water from creating a barrier over the release surface. - Position traps in locations that are somewhat sheltered from strong, direct winds to allow for effective plume formation. |
| Physical Degradation of Dispenser | - UV radiation causing embrittlement or breakdown of polymer-based dispensers (e.g., polyethylene (B3416737) vials). - High humidity affecting the structural integrity of certain dispenser materials. - Physical damage from weather or animals. | - Opt for dispensers made from UV-stabilized polymers or materials inherently resistant to UV degradation. - For paste-like formulations such as SPLAT®, ensure application on a surface that will not reach extreme temperatures that could cause the matrix to melt or slide. - Securely fasten traps and dispensers to prevent loss or damage during severe weather events. |
| No or Low Trap Captures | - Lure has exceeded its effective field life. - Competing odors from the surrounding environment (e.g., rotting fruit, other organic matter).[3] - Incorrect trap placement or height. - Lure degradation due to improper storage prior to deployment.[3] | - Replace lures according to the manufacturer's recommendations or based on field trial data for your specific conditions. Some dispensers, like the Chemtica blister pack, allow for visual inspection to see if the liquid lure is depleted.[1] - While some organic matter can enhance attraction, ensure traps are not placed in areas with overwhelming competing scents that may draw beetles away.[4] - The optimal trap for O. rhinoceros is an elevated bucket trap with vanes.[5] Ensure traps are placed at an appropriate height, which may be just above the palm canopy.[5] - Store new lures in a cool, dark place, preferably in a refrigerator or freezer in their original sealed packaging, to prevent premature degradation.[3][6] |
Data Presentation: this compound Release Rates
While direct comparative studies of different dispenser types under a full range of tropical conditions are limited, the following table summarizes reported release rates and findings from various field and lab studies. This data can help in selecting an appropriate dispenser and predicting its performance.
| Parameter | Finding/Value | Dispenser Type/Context | Source |
| Effective Release Rate | 3 - 9 mg/day | Field trials showed trapping efficiency increased up to 9 mg/day, with little benefit at higher rates. | [1][2] |
| High vs. Low Release | 17.0 mg/day (new) vs. 0.4 mg/day (depleted) | A large field cage experiment found equivalent beetle capture rates for new and depleted lures, suggesting lower rates remain attractive. | [1][2] |
| Reduced Rate Efficacy | 14.3 mg/day vs. 1.4 mg/day | A field study in Guam showed no significant difference in capture rates between standard and 10-fold reduced release rate lures. | [1][2][7] |
| Longevity in the Tropics | Initial rate of 4-12 mg/day reduced to 0.12 mg/day after 4 months. | Study conducted in India, highlighting the decline in release rate over time under field conditions. | [1][2] |
| Temperature Influence | Temperatures > 33.5°C | Found to reduce the efficiency of pheromone traps in India. | [2] |
| Humidity Influence | Higher humidity | Found to improve trapping efficiency in one study. | [2] |
Frequently Asked Questions (FAQs)
Q1: How do I know when to replace my this compound lure in a hot climate? A1: Lure longevity is significantly reduced in high temperatures. While manufacturers provide general replacement intervals (e.g., 90-120 days), these are often based on temperate climates.[8] In tropical conditions, you should shorten this interval. A practical approach is to monitor trap captures; a consistent sharp decline may indicate lure depletion. For certain dispensers, such as the Chemtica blister pack, you can visually inspect the reservoir to see if the liquid pheromone is gone.[1] Interestingly, studies have shown that even lures with very low release rates after extended field use can remain effective, so immediate replacement may not be necessary if captures are stable.[1][2]
Q2: Can I use a standard polyethylene vial dispenser for this compound in the tropics? A2: Yes, but with considerations. Standard polyethylene (PE) is a common dispenser material, but its release rate is highly dependent on temperature. In tropical heat, the release from a PE vial will be significantly higher than in cooler climates, leading to a shorter field life. Furthermore, high humidity can cause plasticization of PE, potentially altering its release characteristics.[9] If using PE vials, consider a formulation with a higher pheromone load or a thicker vial wall to slow down diffusion. Also, protect the vial from direct sunlight to prevent UV degradation.
Q3: What is SPLAT® and is it suitable for tropical conditions? A3: SPLAT® (Specialized Pheromone and Lure Application Technology) is a flowable emulsion that can be applied as a dollop to surfaces.[1] Once applied, the water in the emulsion evaporates, leaving a wax-like matrix that controls the release of the pheromone.[1] It is designed to be biodegradable and protect the active ingredient from environmental degradation, making it very suitable for tropical use.[10] It is rainfast after a few hours of application and provides a consistent, long-lasting release. A study comparing a SPLAT-based lure to a traditional membrane dispenser for Oryctes rhinoceros found them to be similar in attractiveness.[11]
Q4: My SPLAT® lure seems to be melting or sliding off the tree in extreme heat. What should I do? A4: This can be a concern in regions with exceptionally high temperatures. To mitigate this, apply the SPLAT® dollop in a shaded, protected area of the tree or trap, such as the underside of a branch. Applying it to a rougher surface can also improve adhesion. Avoid applying to surfaces that receive direct, intense sunlight for prolonged periods, as this will heat the surface and can reduce the viscosity of the SPLAT® matrix.
Q5: Will heavy and frequent rainfall wash away the this compound lure? A5: This depends on the dispenser type. For formulations like SPLAT®, once the initial curing has occurred (evaporation of the aqueous component), the remaining matrix is rainfast and will continue to release the pheromone effectively.[1] For reservoir-type dispensers like vials or pouches, the primary concern is not the lure being washed away, but water potentially blocking the release orifice. Ensure such dispensers are positioned to minimize the entry of rainwater.
Experimental Protocols
Protocol: Evaluating the Release Rate of this compound from Dispensers under Simulated Tropical Conditions
This protocol outlines a methodology for quantifying the release rate of this compound from different dispenser designs in a controlled laboratory setting that mimics tropical environments.
1. Materials and Equipment:
-
This compound lure dispensers to be tested (e.g., polyethylene vials, SPLAT®, commercial pouches).
-
Environmental chamber with precise temperature and humidity control.
-
Analytical balance (precision: 0.1 mg).
-
Volatile Collection System (VCS), including a glass chamber, purified air source, flow meters, and adsorbent tubes (e.g., Tenax® TA).
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a nonpolar capillary column (e.g., HP-5ms).
-
High-purity solvent (e.g., hexane) for extraction.
-
Internal standard (e.g., dodecane).
-
Standard laboratory glassware, syringes, and tools.
2. Methodology:
Part A: Gravimetric Analysis (Mass Loss)
-
Conditioning: Pre-condition the test dispensers in the environmental chamber for 24 hours at the desired starting temperature and humidity (e.g., 30°C, 80% RH).
-
Initial Weighing: After conditioning, carefully weigh each dispenser on the analytical balance and record this as the initial weight (W₀) at time zero (t₀).
-
Incubation: Place the dispensers back into the environmental chamber. Set the chamber to the desired tropical conditions (e.g., a constant 35°C and 85% RH, or a diurnal cycle simulating day/night fluctuations).
-
Periodic Weighing: At regular intervals (e.g., every 24 or 48 hours), remove the dispensers and weigh them. Record the weight (Wᵢ) and the time (tᵢ). Continue for the expected lifespan of the lure (e.g., 30-60 days).
-
Calculation: The average release rate over each interval is calculated as (Wᵢ₋₁ - Wᵢ) / (tᵢ - tᵢ₋₁). Plotting weight loss over time will show the release kinetics.
Part B: Volatile Collection and GC-MS Quantification
-
System Setup: Place a single, pre-weighed dispenser inside the glass chamber of the Volatile Collection System. Set the environmental chamber containing the VCS to the desired tropical conditions.
-
Volatile Trapping: Draw purified, humidified air over the dispenser at a controlled flow rate (e.g., 200 mL/min).[4] Pass the effluent air through an adsorbent tube to trap the released this compound. Collect volatiles for a set period (e.g., 4-6 hours).
-
Sample Extraction: After collection, elute the trapped this compound from the adsorbent tube using a precise volume of solvent (e.g., 1 mL of hexane) containing a known concentration of the internal standard.
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the extract into the GC-MS.
-
Use a suitable temperature program (e.g., initial oven temperature of 35°C, ramped to 290°C at 8°C/min).[4]
-
The carrier gas (Helium) flow should be constant, for instance, at 1 mL/min.[4]
-
Identify the this compound and internal standard peaks by their retention times and mass spectra.
-
-
Quantification: Calculate the amount of this compound collected by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve. The release rate is then determined by dividing the total mass of this compound collected by the duration of the collection period.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound lure dispensers in the field.
Caption: Troubleshooting workflow for this compound dispensers.
References
- 1. biisc.org [biisc.org]
- 2. researchgate.net [researchgate.net]
- 3. Insect FAQs [insectslimited.com]
- 4. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. agripherosolutionz.com [agripherosolutionz.com]
- 9. Investigating the effect of humidity on the α-relaxations of low-density polyethylene using dielectric spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemjournal.com [biochemjournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Oryctalure Efficacy in Field Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the efficacy of Oryctalure in the field. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in optimizing experimental design and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic aggregation pheromone, with the active ingredient being ethyl 4-methyloctanoate.[1][2] It is primarily used as an attractant in traps for monitoring and managing populations of the coconut rhinoceros beetle, Oryctes rhinoceros, a significant pest of coconut and oil palms.[3][4]
Q2: My this compound-baited traps are catching very few or no beetles. What are the potential reasons?
A2: Low trap capture can be attributed to several factors:
-
Environmental Conditions: High daytime temperatures (above 33.5°C) can reduce the longevity and effectiveness of the lure.[3]
-
Lure Age and Release Rate: The pheromone release rate decreases over time. While some studies suggest even depleted lures can be attractive, a very low release rate might be suboptimal.[3]
-
Trap Design and Placement: The design of the trap and its placement in the field are critical. Traps raised above the canopy have shown increased efficiency.[3]
-
Beetle Biotype: Different biotypes of Oryctes rhinoceros, such as CRB-S and CRB-G, exhibit varying responses to this compound, with the CRB-G biotype being generally less responsive.[5]
-
Competing Attractants: The presence of abundant natural breeding sites or other attractants can reduce the relative attractiveness of the traps.
Q3: How long does an this compound lure last in the field?
A3: The longevity of an this compound lure is highly dependent on environmental conditions. In hotter, summer-like conditions, the lure's efficacy may be reduced to 3-4 months. Conversely, in cooler, winter-like or monsoon periods, it can remain effective for an average of 5 months, and in some cases up to 8 months.
Q4: What is the optimal placement for this compound-baited traps?
A4: Trap height is a crucial parameter. It is reported that beetles locate palms based on their silhouettes, and trapping efficiency was significantly higher when traps were placed above the oil palm canopy.[3] Placing traps at the fringes of palm blocks may also capture more beetles than traps placed in the interior.[3]
Q5: Can the efficacy of this compound be enhanced?
A5: Yes, several strategies can improve the effectiveness of this compound:
-
UV Light Supplementation: The addition of ultraviolet (UV) light-emitting diodes (LEDs) to pheromone traps has been shown to significantly increase beetle capture rates.[6]
-
Co-attractants: The addition of freshly milled oil palm fruit bunches to traps has been shown to enhance the activity of this compound by over 60%.[3]
Q6: How should this compound lures be stored before use?
A6: To maintain their efficacy, it is recommended to store this compound lures in a cool, dark place, away from direct sunlight and high temperatures.[7][8][9][10][11] If storing for an extended period, refrigeration may be beneficial, but ensure they are sealed to prevent contamination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Beetle Capture | 1. Suboptimal Trap Placement: Traps are not positioned at an effective height or location. 2. Lure Ineffectiveness: The lure may be old, depleted, or degraded by high temperatures. 3. Incorrect Trap Assembly: The trap may not be assembled correctly, allowing beetles to escape. 4. Presence of CRB-G Biotype: The target beetle population may be the less responsive CRB-G biotype.[5] 5. High Trap Density: An excessive number of traps in a small area can create too much pheromone in the air, confusing the beetles. | 1. Adjust Trap Position: Relocate traps to be above the canopy of the palms or at the edges of the plantation.[3] 2. Replace Lure: Use a fresh lure and check for any visible signs of depletion or damage. 3. Inspect Trap: Ensure the trap is assembled according to the manufacturer's instructions and that there are no escape routes for captured beetles. 4. Biotype Identification: If possible, identify the biotype of the local beetle population. 5. Optimize Trap Density: Reduce the number of traps in the immediate vicinity to avoid oversaturation of the pheromone. |
| Damage to Palms Near Traps | 1. "Skipped" Beetles: Beetles are attracted to the lure but fail to be captured by the trap, subsequently attacking nearby palms. 2. Inefficient Trap Design: The trap design may not be effective at retaining the attracted beetles. | 1. Improve Trap Efficacy: Consider adding a UV light source or co-attractants to the trap to increase capture rates.[3][6] 2. Use a More Effective Trap Design: Experiment with different trap designs that have been shown to have higher capture and retention rates. |
| Rapid Lure Depletion | 1. High Temperatures: Exposure to high daytime temperatures accelerates the evaporation of the pheromone. 2. Improper Lure Storage: Lures were not stored correctly before deployment, leading to premature degradation. | 1. Monitor Lure Condition: In hot climates, monitor lures more frequently and replace them as needed. 2. Ensure Proper Storage: Store new lures in a cool, dark environment.[7][8][9][10][11] |
Data Presentation
Table 1: Effect of UV Light and Pheromone Release Rate on Oryctes rhinoceros Trap Capture
| Treatment | Mean Release Rate (mg/day) | Mean Beetle Capture per Trap-Day |
| Standard Lure (SL) | 14.3 ± 0.4 | 0.033 |
| Reduced Release Rate Lure (RL) | 1.41 ± 0.1 | Not significantly different from SL |
| Standard Lure + UV LED (SL+UV) | 14.3 ± 0.4 | 0.091 |
| Reduced Release Rate Lure + UV LED (RL+UV) | 1.41 ± 0.1 | Not significantly different from SL+UV |
| UV LED only | N/A | 0.004 |
| Trap alone (Control) | N/A | 0 |
| Data from a field trial on Guam. The addition of UV LEDs increased trap captures by approximately 2.85 times.[6][12] |
Experimental Protocols
Protocol 1: Field Evaluation of this compound-Baited Traps with and without UV Light Supplementation
Objective: To determine the effect of UV light supplementation and different pheromone release rates on the capture efficacy of this compound-baited traps for Oryctes rhinoceros.
Materials:
-
Standard vaned-baffle bucket traps
-
Standard this compound lures
-
Reduced release rate this compound lures (prepared as described below)
-
UV LED light sources (e.g., solar-powered or battery-operated)
-
Stakes or poles for trap suspension (to position traps at 3m height)
-
GPS device for recording trap locations
-
Data collection sheets
Methodology:
-
Site Selection: Choose multiple locations within the experimental area. Establish linear trap lines at each location, with traps set perpendicular to the prevailing wind direction. The distance between adjacent traps should be 20 to 50 meters.[12]
-
Lure Preparation:
-
Standard Lure (SL): Use commercially available this compound lures. To accurately measure release rates, heat-seal each lure in a thin polyethylene (B3416737) bag to prevent rainwater entry.[12]
-
Reduced Release Rate Lure (RL): To create a reduced-release rate lure, carefully extract 200 microliters of the liquid pheromone from a standard lure and place it into a 2 ml Eppendorf centrifuge tube. Drill a 2 mm hole in the cap of the tube. Place the centrifuge tube inside a protective container (e.g., a small bottle) to shield it from rain and wind.[12]
-
-
Treatment Groups: Establish the following treatment groups at each location:
-
T: Trap alone (negative control)
-
T+SL: Trap with standard lure
-
T+RL: Trap with reduced release rate lure
-
T+UV: Trap with UV LED only
-
T+SL+UV: Trap with standard lure and UV LED
-
T+RL+UV: Trap with reduced release rate lure and UV LED
-
-
Trap Deployment:
-
Suspend traps at a height of 3 meters above the ground using forked sticks or poles.[12]
-
Assign treatments to traps using a randomization scheme to ensure each treatment is placed at each trap site during the experiment.
-
-
Data Collection:
-
Visit traps biweekly for a period of twelve weeks.[12]
-
During each visit, count and record the number of male and female Oryctes rhinoceros captured in each trap.
-
Replace the pheromone lures at each visit.
-
Weigh the lures before deployment and after collection to determine the pheromone release rate.
-
-
Data Analysis:
-
Analyze the total beetle captures using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of UV light and lure release rate.
-
Compare the mean capture rates between the different treatment groups.
-
Visualizations
Caption: Workflow for a field experiment evaluating this compound efficacy.
Caption: Generalized pathway of insect pheromone detection and signaling.
References
- 1. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones and Semiochemicals of Oryctes rhinoceros (Coleoptera: Scarabaeidae), the Coconut rhinoceros beetle [pherobase.com]
- 3. biisc.org [biisc.org]
- 4. Item - Use of pheromones for monitoring and control strategies of coconut rhinoceros beetle (Oryctes rhinoceros): A review - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 5. isp.org.my [isp.org.my]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. guaminsects.net [guaminsects.net]
troubleshooting low capture rates in Oryctalure traps
Technical Support Center: Oryctalure Traps
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using this compound-baited traps for the Coconut Rhinoceros Beetle (Oryctes rhinoceros).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is the commercial name for the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros). Its active chemical component is ethyl 4-methyloctanoate.[1][2][3] This pheromone is produced by male beetles to attract both males and females to a location, typically for mating and aggregation at breeding sites.[1][4][5] In traps, it functions as a lure to monitor and reduce local beetle populations.[6]
Q2: What is the expected lifespan of a single this compound lure? A2: The field life of an this compound lure can vary significantly based on environmental conditions. High temperatures (above 33.5°C) can cause the pheromone to evaporate more quickly, shortening its effective lifespan, especially in summer. Conversely, lures last longer in cooler, winter conditions. Some commercial lures are designed to be effective for up to 120 days, but frequent monitoring is recommended.[7] Studies have noted that the effectiveness of some lures can start to dwindle after 60 days.[5]
Q3: What type of trap is recommended for use with this compound? A3: Bucket traps and vane traps are commonly used.[8][9] Bucket traps, often made of durable polypropylene, should have entry windows and a rough surface to help the beetles grip and enter.[4][7] Vane traps have been found to be more effective than barrier or pitfall traps in some studies.[5][9]
Q4: How many traps should I deploy in my study area? A4: For general monitoring and management, a density of 1 to 2 traps per hectare is often recommended.[4][7] The distance between adjacent traps should be between 20 to 50 meters.[10]
Troubleshooting Guide: Low Capture Rates
If you are experiencing lower-than-expected capture rates, work through the following potential issues.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to diagnose the cause of low capture rates.
Caption: A step-by-step workflow for diagnosing low this compound trap captures.
Issue 1: Lure Potency and Age
-
Question: Could my lure be ineffective?
-
Answer: Yes. Lure efficacy decreases over time due to the evaporation of the active pheromone. High temperatures significantly accelerate this process.
-
Troubleshooting Steps:
-
Check the expiration date on the lure packaging.
-
If you are operating in a hot climate (daytime temperatures consistently >33.5°C), consider replacing lures more frequently than the manufacturer's recommendation.
-
Ensure lures are stored correctly before deployment, away from direct sunlight and heat.
-
-
Issue 2: Trap Placement
-
Question: Is my trap in the right location?
-
Answer: Trap placement is a critical factor.[8] Improper positioning can dramatically reduce capture rates.
-
Troubleshooting Steps:
-
Height: Trapping efficiency can be much greater when traps are raised, potentially above the palm canopy.[8] A standard height of 5 feet (~1.5 meters) from the ground is also commonly cited.[4]
-
Sunlight: Avoid placing traps in direct sunlight, as high temperatures can reduce the lure's effectiveness.[4][8] Shaded areas, such as under the palm canopy, are preferable.[7]
-
Wind: Set trap lines perpendicular to the prevailing winds to maximize the dispersal of the pheromone plume.[10]
-
Proximity to Breeding Sites: Place traps near known or potential breeding sites (e.g., rotting logs, compost heaps, manure pits) to intercept beetles.[4]
-
-
Issue 3: Environmental and External Factors
-
Question: Could weather or other external factors be affecting my results?
-
Answer: Yes, environmental conditions and external stimuli play a direct role.
-
Troubleshooting Steps:
-
High Temperatures: As noted, high day temperatures reduce lure longevity.
-
Light Sources: Oryctes rhinoceros are attracted to light. Traps placed near a light source (e.g., security lights) can capture significantly more beetles than those in dark areas.[11] Combining this compound with a UV light source can increase trap catch by nearly three times.[1][10]
-
Beetle Population Density: Low capture rates may simply reflect a low local population of beetles. This can be correlated with the level of palm damage in the area.[8]
-
-
Issue 4: Trap Design and Integrity
-
Question: Is it possible the beetles are attracted but not being captured?
-
Answer: Yes, this is a known issue. Some trap designs, like bucket traps with vanes, may not be fully effective, allowing attracted beetles to escape.
-
Troubleshooting Steps:
-
Ensure the entry points on your trap are clear and appropriately sized.
-
For bucket traps, confirm the sides have a rough surface to allow beetles to grip and find the entrance holes.[4]
-
Check for any damage to the trap that could provide an escape route.
-
Consider adding a co-attractant. Adding freshly milled oil palm fruit bunches to pheromone-baited traps has been shown to significantly enhance attraction.[9]
-
-
Data and Experimental Protocols
Data Summary: Factors Influencing Capture Rate
The following table summarizes quantitative findings from various studies on factors that can be manipulated to improve capture rates.
| Factor | Condition 1 | Capture Rate (Relative) | Condition 2 | Capture Rate (Relative) | Citation(s) |
| Light Source | Pheromone Trap + UV LED | 2.85x | Pheromone Trap Only | 1x | [1][10] |
| Trap Location | Near Light Source (±5m) | 1.78x | Far from Light Source (±500m) | 1x | [11] |
| Lure Release Rate | Standard Release (~14 mg/day) | No Significant Difference | Reduced Release (~1.4 mg/day) | No Significant Difference | [1] |
| Co-Attractant | Pheromone + Palm Fruit | >1.6x | Pheromone Only | 1x | [8][9] |
Key Factors Influencing Trap Efficacy
This diagram illustrates the primary variables that affect the success of an this compound trapping experiment.
Caption: A diagram showing the relationship between key variables and trap capture rate.
Experimental Protocol: Testing the Effect of a UV Light Enhancement
This protocol provides a methodology for quantifying the impact of adding a UV light source to a standard this compound trap.
1. Objective: To determine if the addition of a solar-powered UV LED light source significantly increases the capture rate of Oryctes rhinoceros in this compound-baited traps.
2. Materials:
-
Standard this compound bucket or vane traps (N=10)
-
This compound pheromone lures (N=10, from the same batch)
-
Solar-powered UV LED light units (N=5)
-
Mounting hardware (zip ties, wire)
-
GPS unit for recording trap locations
-
Data collection sheets
3. Experimental Design:
-
Locations: Select a suitable habitat, such as a coconut or oil palm plantation.
-
Trap Setup: Deploy 10 traps in a line, perpendicular to the prevailing wind, with a spacing of 50 meters between each trap.[10]
-
Treatments:
-
Control Group (N=5): Standard trap with an this compound lure.
-
Treatment Group (N=5): Standard trap with an this compound lure PLUS a solar-powered UV LED light attached to the trap baffles.[10]
-
-
Assignment: Assign treatments to trap locations in an alternating fashion (Control, Treatment, Control, Treatment, etc.) to minimize spatial bias.
-
Duration: The experiment should run for a minimum of 8-12 weeks to account for variations in beetle activity.[10]
4. Procedure:
-
Deploy all 10 traps on Day 1 according to the experimental design. Record the GPS coordinates of each trap.
-
Install new this compound lures in all traps.
-
For the Treatment Group, securely attach one UV LED unit to each trap, ensuring the light is visible.
-
Visit each trap biweekly (every 14 days).
-
During each visit:
-
Count the number of male and female O. rhinoceros captured in each trap.
-
Remove all captured insects.
-
Ensure the trap and light (if applicable) are functioning correctly.
-
Replace the pheromone lures at a regular interval (e.g., every 60 days) for all traps simultaneously.
-
5. Data Analysis:
-
Calculate the mean number of beetles captured per trap per visit for both the Control and Treatment groups.
-
Use an appropriate statistical test (e.g., a t-test) to determine if there is a significant difference in the mean capture rates between traps with and without the UV LED enhancement.[1]
-
Analyze the male-to-female capture ratio for both groups.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. This compound [sitem.herts.ac.uk]
- 3. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agripherosolutionz.com [agripherosolutionz.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. guaminsects.net [guaminsects.net]
- 11. researchgate.net [researchgate.net]
impact of environmental conditions on Oryctalure volatility
Technical Support Center: Oryctalure Volatility
Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the environmental stability and volatility of this compound.
This compound, the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), is chemically identified as ethyl 4-methyloctanoate (E4-MO).[1][2] It is a critical semiochemical used in traps for monitoring and managing this significant pest of palm trees.[1][3][4] The efficacy and longevity of this compound lures are significantly influenced by environmental conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is the common name for the aggregation pheromone, ethyl 4-methyloctanoate, produced by the male Coconut Rhinoceros Beetle (Oryctes rhinoceros).[1] Its primary function is to attract both male and female beetles to a specific location, which is exploited in pest management strategies through pheromone-baited traps.[6][7]
Q2: What are the key environmental factors that affect this compound's volatility and degradation?
A2: The primary environmental factors that impact the volatility and efficacy of this compound are:
-
Temperature: Higher temperatures increase the release rate of the pheromone from the lure matrix. While this can increase attractiveness, it may also shorten the field life of the lure.[5][8] Temperatures exceeding 33.5°C have been shown to reduce the efficiency of pheromone traps.[9]
-
UV Exposure (Sunlight): Direct exposure to ultraviolet (UV) radiation can degrade the pheromone's chemical structure, reducing its effectiveness over time.[5]
-
Humidity and Rain: High humidity and direct contact with rainwater can affect the release matrix of certain lure types, potentially altering the release rate. Some lure designs have shown susceptibility to rainwater entry, making release rate measurements difficult.[1]
Q3: How long can I expect an this compound lure to be effective in the field?
A3: The field life of an this compound lure depends on its formulation and environmental conditions. Commercially available lures, such as those using SPLAT (Specialized Pheromone and Lure Application Technology) or membrane dispensers, can last from 12 to 20 weeks.[5][8] Hotter conditions generally correlate with a shorter field life.[8]
Q4: What is the recommended storage protocol for this compound lures to maximize shelf life?
A4: To maximize shelf life, this compound lures should be stored in a refrigerated environment. For long-term storage (over 2 months), refrigeration or freezing is recommended, which can extend the shelf life to two years or more.[8] For short-term storage, a cool, indoor area is sufficient.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the experimental use of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Trap Captures | 1. Lure Depletion/Degradation: The pheromone has been fully released or chemically degraded by UV light or heat.[5] 2. Suboptimal Release Rate: The release rate may be too high or too low. Some studies suggest that very high initial release rates can be less attractive than lower rates from older lures.[2][9] 3. Improper Trap Placement: The trap may be positioned incorrectly relative to beetle flight paths or canopy height.[3] | 1. Replace the lure according to the manufacturer's recommended service interval (typically 12-20 weeks).[8] 2. Experiment with reducing the pheromone release rate. A study on Guam found that reducing the release rate by up to an order of magnitude did not significantly decrease the capture rate, potentially extending lure life.[1] 3. Ensure traps are placed in open areas, ideally above the canopy, as this has been found to be most effective.[3] |
| Inconsistent Results Between Replicates | 1. Variable Environmental Exposure: Microclimate differences (e.g., one trap is in direct sun, another is shaded) can cause variable lure degradation and release rates.[5] 2. Lure Formulation Inconsistency: Different batches or types of lures may have inherently different release characteristics. | 1. Standardize trap placement to ensure all experimental units experience similar environmental conditions. 2. Use lures from the same manufacturing batch for all replicates in an experiment. If using different lure types (e.g., SPLAT vs. membrane), do not directly compare their results without proper controls. |
| Rapid Decline in Lure Efficacy | 1. Extreme Temperatures: Sustained high temperatures will accelerate the pheromone release, exhausting the lure prematurely.[8][9] 2. Lure Dispenser Damage: Physical damage to the lure's controlled-release mechanism (e.g., a crack in a membrane) can lead to rapid, uncontrolled release. | 1. In regions with extreme heat, consider a shorter lure replacement cycle. 2. Inspect lures for physical integrity before deployment. Protect traps from physical damage. |
Experimental Protocols & Methodologies
Protocol 1: Measuring Volatility and Degradation Under Controlled Conditions
This protocol outlines a laboratory method for assessing the impact of specific environmental factors on this compound.
Objective: To quantify the release rate and chemical degradation of this compound under controlled temperature and UV light conditions.
Methodology:
-
Chamber Setup: Utilize a photovolatility chamber or environmental chamber capable of controlling temperature, light (with a UV source), and airflow.[10]
-
Sample Preparation: Place a new this compound lure (or a known quantity of synthesized ethyl 4-methyloctanoate on a neutral substrate) inside the chamber.
-
Volatile Collection:
-
Draw air from the chamber at a constant flow rate through a volatile collection trap containing an adsorbent material (e.g., Porapak Q, Tenax).
-
Collect volatiles continuously or at set time intervals (e.g., every 24 hours) for the duration of the experiment.
-
-
Extraction & Analysis:
-
Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane).
-
Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of ethyl 4-methyloctanoate and any potential degradation products.
-
-
Experimental Conditions: Run parallel experiments under different conditions:
-
Control: Ambient temperature (e.g., 25°C), no UV light.
-
High Temperature: Elevated temperature (e.g., 35°C), no UV light.
-
UV Exposure: Ambient temperature, with UV light simulating solar radiation.
-
Combined Stress: High temperature and UV light.
-
-
Data Interpretation: Compare the quantity of this compound collected per time interval across the different conditions to determine the influence of each factor on its release rate and stability.
Visualizations
Logical Workflow for Troubleshooting Low Trap Efficacy
This diagram outlines the decision-making process for diagnosing issues with this compound-baited traps.
Caption: Troubleshooting workflow for low this compound trap captures.
Experimental Workflow for Volatility Analysis
This diagram illustrates the key steps in the experimental protocol for analyzing this compound volatility.
Caption: Protocol for quantifying this compound volatility and degradation.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemtica.com [chemtica.com]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [sitem.herts.ac.uk]
- 7. international-pest-control.com [international-pest-control.com]
- 8. iscatechnologies.com [iscatechnologies.com]
- 9. biisc.org [biisc.org]
- 10. Photodegradation and volatility of pesticides: chamber experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Degradation of Oryctalure Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Oryctalure (ethyl 4-methyloctanoate) lures. This compound is the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), and maintaining its chemical integrity is crucial for effective pest monitoring and management strategies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound lures?
A1: The primary factors contributing to the degradation of this compound and other pheromone lures are exposure to high temperatures, ultraviolet (UV) radiation from sunlight, and oxygen.[1] These factors can lead to chemical changes in the pheromone molecule, reducing its effectiveness in attracting the target insect.
Q2: How should I properly store my this compound lures to ensure their longevity?
A2: For long-term storage, this compound lures should be kept in a freezer at or below -20°C in their original sealed, airtight containers, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. To minimize oxidation, it is good practice to purge the storage container with an inert gas like argon or nitrogen.[2]
Q3: Can I use stabilizers to protect my this compound lures from degradation in the field?
A3: Yes, incorporating stabilizers into the lure formulation can significantly extend the field life of this compound. Antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent oxidative degradation. UV stabilizers, like 2-hydroxy-4-methoxybenzophenone, can be added to protect against photodegradation caused by sunlight.[3]
Q4: How does the choice of dispenser affect the degradation of the lure?
A4: The dispenser plays a critical role in protecting the pheromone from environmental factors and controlling its release rate. Dispensers made of materials with UV-blocking properties can shield the this compound from sunlight. Furthermore, controlled-release dispensers are designed to release the pheromone at a consistent rate over an extended period, which can help maintain an effective pheromone plume and extend the lure's operational life.[1]
Q5: How do I know if my this compound lure has degraded and needs to be replaced?
A5: A significant and premature drop in the number of captured coconut rhinoceros beetles compared to previous trapping periods with fresh lures is a strong indicator of lure degradation. It is recommended to follow the manufacturer's guidelines for lure replacement and to keep detailed records of trap catches to monitor performance over time.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound lures.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no trap capture with a new lure | Incorrect trap placement: The trap may be positioned at a height or location not frequented by the target beetle, or the pheromone plume may be obstructed by dense foliage. | - Ensure traps are placed according to recommended guidelines for Oryctes rhinoceros. - Position traps to allow for unimpeded airflow to carry the pheromone plume. |
| Incorrect timing of deployment: Traps may be set out when the target beetle population is low or inactive. | - Consult local entomological data to determine the peak activity period for adult coconut rhinoceros beetles in your region. | |
| Lure contamination: Handling the lure without gloves can transfer scents that may repel the target insects. | - Always use clean, disposable gloves when handling lures and traps. | |
| Trap capture rate declines rapidly | Lure degradation: The lure may be degrading faster than expected due to harsh environmental conditions such as high temperatures and intense sunlight. | - Consider using lures with added UV stabilizers and antioxidants. - If possible, place traps in locations that offer some shade during the hottest parts of the day. - Switch to a dispenser with a more controlled release profile. |
| High wind conditions: Strong winds can dissipate the pheromone plume too quickly, making it difficult for beetles to locate the trap. | - Relocate traps to areas that are somewhat sheltered from direct, strong winds. | |
| Inconsistent results between traps | Variability in lure quality: Lures from different batches or those that have been stored improperly may have varying levels of active ingredient. | - Use lures from the same batch for a given experiment. - Ensure all lures have been stored under the same optimal conditions. |
| Environmental microclimate differences: Traps placed in slightly different environments (e.g., one in direct sun, another in shade) will experience different degradation rates. | - Standardize the placement of traps as much as possible to minimize environmental variability. |
Data Presentation
The following tables provide representative data on the release rates of pheromones from different types of dispensers over time and the effect of temperature on pheromone release. While this data is for Codlemone, the principles of release kinetics and temperature effects are broadly applicable to other pheromones like this compound.
Table 1: Pheromone (Codlemone) Release Rate from Different Dispensers Over Time
| Days in Field | Dispenser Type A (µ g/hour ) | Dispenser Type B (µ g/hour ) | Dispenser Type C (µ g/hour ) |
| 0 | 55.21 | 7.27 | 6.34 |
| 14 | 7.99 | 7.15 | 6.30 |
| 90 | 0.65 | 6.98 | 6.34 |
| 120 | 0.58 | 5.45 | 6.21 |
| 140 | 0.52 | 2.51 | 7.23 |
Data is illustrative and based on studies of Codlemone dispensers.[4]
Table 2: Effect of Temperature on Pheromone (E,Z)-7,9-dodecadienyl acetate) Release from Two Different Dispensers
| Temperature (°C) | Dispenser Type 1 (Weight Loss in g over ~120 days) | Dispenser Type 2 (Weight Loss in g over ~120 days) |
| 5 | 0.038 | 0.014 |
| 30 | 0.480 | 0.337 |
Data adapted from a study on dispensers for Lobesia botrana and Eupoecilia ambiguella.[5]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Lures
Objective: To assess the stability of an this compound lure formulation under accelerated aging conditions.
Materials:
-
This compound lures (both experimental and control formulations)
-
Environmental chamber with temperature and humidity control
-
Freezer (-20°C)
-
Airtight, light-blocking packaging for individual lures
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
High-purity hexane (B92381)
-
Internal standard (e.g., methyl myristate)
-
Volumetric flasks, pipettes, and GC vials
Methodology:
-
Sample Preparation: Prepare a sufficient number of identical lures for each formulation to be tested. Seal each lure individually in an airtight, light-blocking package. Designate a set of control lures to be stored at -20°C.
-
Accelerated Aging: Place the experimental lures in an environmental chamber set to an elevated temperature (e.g., 40°C) and a controlled relative humidity (e.g., 75%).[6]
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures from the environmental chamber. Concurrently, retrieve a control lure from the freezer.
-
Extraction: Cut each lure into small pieces and place them in a volumetric flask. Add a precise volume of hexane and a known amount of the internal standard. Allow the pheromone to be extracted for at least 8 hours.
-
GC-MS Analysis:
-
Prepare a calibration curve using standard solutions of pure this compound at known concentrations.
-
Analyze the extracts from the aged and control lures using GC-MS to quantify the amount of remaining this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of remaining this compound against time for each formulation and temperature condition.
Protocol 2: Field Efficacy and Longevity Study of this compound Lures
Objective: To determine the effective field life of an this compound lure by monitoring trap captures over time.
Materials:
-
This compound lures of the formulation to be tested
-
Standardized traps for Oryctes rhinoceros
-
A sufficient number of field sites with a known population of the target beetle
-
Data collection sheets or electronic device for recording captures
Methodology:
-
Site Selection: Choose multiple field sites with similar environmental conditions and a known presence of coconut rhinoceros beetles.
-
Trap Deployment: Deploy the traps at the beginning of the beetle's flight period. Use a randomized block design to place the traps, with each block containing one trap baited with the test lure.
-
Data Collection: At regular intervals (e.g., weekly), record the number of beetles captured in each trap. After counting, clear the traps.
-
Lure Replacement: Do not replace the lures during the trial. The objective is to observe the decline in captures as the lures age.
-
Data Analysis: For each time interval, calculate the average number of beetles captured per trap. Plot the average captures against the age of the lure (in weeks). The point at which trap captures significantly decrease can be considered the end of the lure's effective field life.
Visualizations
References
Technical Support Center: Optimizing Oryctalure Release Rate for Maximum Attraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the release rate of Oryctalure for maximum attraction of the coconut rhinoceros beetle (Oryctes rhinoceros).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, chemically known as ethyl 4-methyloctanoate, is the aggregation pheromone produced by male coconut rhinoceros beetles (Oryctes rhinoceros)[1][2]. It functions as an attractant, luring both male and female beetles to a specific location, which is utilized in trapping for monitoring and control of this pest[1][3].
Q2: What are the common formulations and dispenser types for this compound?
A2: this compound is typically supplied in slow-release formulations to ensure a consistent and prolonged release in the field[3]. Common dispenser types include:
-
Bubble packs: These use a plastic membrane to regulate the pheromone release[4].
-
Sachets: These are another common form of dispenser. The longevity of the pheromone in sachets can be affected by environmental conditions.
-
Specialized Pheromone and Lure Application Technology (SPLAT): A study has shown that a SPLAT-based lure for rhinoceros beetles was similar in attractiveness to membrane dispensers[5].
-
Eppendorf tubes with a drilled hole: This method has been used in research to create custom, reduced-release rate lures[1][4].
Q3: What are the key factors that influence the efficacy of this compound?
A3: The effectiveness of this compound is influenced by several factors:
-
Release Rate: The rate at which the pheromone is released from the dispenser is critical. Studies have shown that both very high and very low release rates can be less effective[2].
-
Environmental Conditions: High temperatures can increase the evaporation rate of the pheromone, reducing the lure's longevity and effectiveness. UV exposure can also degrade the pheromone over time[5].
-
Trap Design and Placement: The design of the trap and its placement in the environment are crucial for maximizing capture rates[5].
-
Synergists: The addition of ultraviolet (UV) light has been shown to significantly increase trap catch rates when used with this compound lures[1][4][6].
Troubleshooting Guides
Problem 1: Low trap capture rates despite using a new this compound lure.
Possible Causes and Solutions:
-
Suboptimal Release Rate: A new lure might have a very high initial release rate that is less attractive than a lower, more stable rate[2].
-
Troubleshooting Step: Consider using a lure with a lower initial release rate or "aging" the lure for a short period before deployment to allow the initial burst of pheromone to dissipate. Field experiments on Guam indicated that traps with new lures caught fewer beetles than those with depleted lures, suggesting lower release rates can be more effective[2].
-
-
Environmental Factors: High daytime temperatures (exceeding 33.5°C) can cause rapid evaporation and degradation of the pheromone, reducing its effectiveness.
-
Troubleshooting Step: In areas with high temperatures, consider using dispensers designed for slower, more controlled release. Shielding the lure from direct sunlight may also help prolong its efficacy.
-
-
Inappropriate Trap Placement: Traps should be set perpendicular to the prevailing winds to maximize the dispersal of the pheromone plume[4]. Placing traps above the canopy has also been noted as most effective[7].
-
Ineffective Trap Design: The standard vaned-baffle bucket trap may not be completely effective in retaining all attracted beetles.
-
Troubleshooting Step: Ensure the trap is assembled correctly and consider modifications to prevent beetle escape.
-
Problem 2: The this compound lure seems to deplete too quickly.
Possible Causes and Solutions:
-
High Temperatures: As mentioned, high temperatures accelerate the evaporation of the pheromone.
-
Troubleshooting Step: Select a dispenser type known for its longevity in hot climates. Some studies have explored using nanomatrix and polymer composites to extend release rates up to 8 months[2].
-
-
Dispenser Type: The design of the dispenser significantly impacts the release rate and longevity.
Problem 3: Inconsistent trap capture results across different traps in the same area.
Possible Causes and Solutions:
-
Variability in Lure Release Rates: Even lures from the same batch can have slight variations in their release rates.
-
Troubleshooting Step: To minimize this variability in a research setting, it is recommended to weigh lures before and after deployment to measure the actual field release rates[4].
-
-
Micro-environmental Differences: Small variations in temperature, humidity, and airflow around each trap can affect pheromone dispersal and beetle behavior.
-
Troubleshooting Step: Standardize trap placement as much as possible, for example, by ensuring all traps are at the same height and have similar surrounding vegetation.
-
-
Interaction with Other Attractants: The presence of natural breeding sites or other attractants can compete with the pheromone traps[8].
-
Troubleshooting Step: Survey the area for and remove or manage potential breeding sites, such as decomposing logs or compost heaps, to reduce competition.
-
Data Presentation
Table 1: Effect of this compound Release Rate on Coconut Rhinoceros Beetle (CRB) Trap Capture
| Release Rate (mg/day) | Mean CRB Capture Rate (beetles/trap/day) | Study Location | Notes |
| 14.32 | 0.04 | Guam | Standard release rate lure.[1][2][4] |
| 1.41 | 0.03 | Guam | Reduced release rate lure; no significant difference in capture rate compared to the standard lure.[1][2][4] |
| >9 | Little benefit in increased trap catch | General observation | Increasing the release rate beyond 9 mg/day showed minimal improvement in trap capture.[2] |
| 6, 9, 18 | Competitive with 30 mg/day lures | Not Specified | These lower doses were found to be as effective as a much higher dose.[5] |
| 0.3 - 3 | Rapid increase in trapping efficiency | Not Specified | Efficiency increased rapidly in this range.[2] |
| 3 - 9 | Slower increase in trapping efficiency | Not Specified | Efficiency continued to increase but at a slower rate.[2] |
Table 2: Influence of UV Light on this compound Trap Efficacy
| Treatment | Mean CRB Capture Rate (beetles/trap/day) | Increase in Capture Rate |
| Standard Lure (SL) | ~0.04 | - |
| Standard Lure + UV LED (SL+UV) | ~0.114 | ~2.85x[1][6] |
| Reduced Rate Lure (RL) | ~0.03 | - |
| Reduced Rate Lure + UV LED (RL+UV) | ~0.0855 | ~2.85x[1] |
Experimental Protocols
Protocol 1: Field Testing of Different this compound Release Rates
Objective: To determine the optimal release rate of this compound for maximizing CRB trap capture.
Materials:
-
Standard vaned-baffle bucket traps[4].
-
This compound lures with different predetermined release rates (e.g., standard and reduced release rate lures)[1][4].
-
Stakes or poles for trap suspension (e.g., at 3 meters above the ground)[4].
-
GPS for recording trap locations.
-
Scale for weighing lures (to measure release rates).
-
Data collection sheets.
Methodology:
-
Site Selection: Establish linear trap lines at selected locations, with traps spaced 20 to 50 meters apart. Set trap lines perpendicular to the prevailing winds[4].
-
Lure Preparation: Prepare standard and reduced release rate lures. Reduced release rate lures can be made by placing a specific volume (e.g., 200 microliters) of this compound into a 2 ml Eppendorf centrifuge tube with a small hole (e.g., 2 mm) drilled in the top[1][4]. Weigh all lures before deployment.
-
Trap Deployment: Assign treatments (different lure types) to traps using a randomized scheme to ensure each treatment is tested at each trap site over the course of the experiment[1][4].
-
Data Collection: Visit traps at regular intervals (e.g., biweekly) for a set period (e.g., twelve weeks)[1][4]. During each visit:
-
Replace the pheromone lures.
-
Count and record the number of trapped CRB.
-
Collect the old lures and weigh them to determine the pheromone release rate.
-
-
Data Analysis: Analyze the total CRB trap captures to determine if there are significant differences between the different release rates.
Protocol 2: Evaluating the Synergistic Effect of UV Light with this compound
Objective: To test if the addition of a UV light source to this compound-baited traps increases CRB capture rates.
Materials:
-
Standard vaned-baffle bucket traps.
-
This compound lures (standard and/or reduced release rate).
-
UV Light Emitting Diodes (UV LEDs), potentially solar-powered for field longevity[4].
-
Control traps (no lure, no light), traps with lure only, traps with UV light only, and traps with both lure and UV light[1].
-
Materials for trap suspension and data collection as in Protocol 1.
Methodology:
-
Experimental Design: Use a multi-factor balanced design with treatments such as: Trap alone, Standard Lure (SL), Reduced Rate Lure (RL), UV LED only, SL + UV, and RL + UV[1].
-
Trap and Lure Preparation: Prepare the traps and lures for each treatment group. For the UV treatments, attach the UV LED source to the trap.
-
Trap Deployment: Deploy the traps in a randomized block design across multiple locations[1].
-
Data Collection: Service the traps at regular intervals (e.g., biweekly), replacing lures and recording the number of captured beetles for each treatment[1].
-
Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the trap capture data and determine the effects of the lure, the UV light, and their interaction on CRB capture rates[1].
Visualizations
Caption: Workflow for optimizing this compound release rate.
Caption: Troubleshooting logic for low this compound trap capture.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sitem.herts.ac.uk]
- 4. guaminsects.net [guaminsects.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. chemtica.com [chemtica.com]
- 8. guaminsects.net [guaminsects.net]
Technical Support Center: Optimizing Oryctalure Trap Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Oryctalure trap performance. It is intended for researchers, scientists, and professionals utilizing this compound-based trapping systems in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, chemically known as ethyl 4-methyloctanoate, is an aggregation pheromone produced by male Coconut Rhinoceros Beetles (CRB), Oryctes rhinoceros.[1][2] It is widely used as a chemical attractant in traps for monitoring and managing CRB populations in coconut and oil palm plantations.[1][2][3]
Q2: How do this compound-baited traps work?
Pheromone traps utilize synthetic versions of chemicals that insects use to communicate.[4] this compound traps are baited with a lure that slowly releases the synthetic pheromone, attracting male and female CRB to the trap.[2][4] The traps are designed to capture the beetles that are drawn in by the scent.
Q3: What are the common types of traps used with this compound?
Commonly used traps include bucket traps, vane traps, and panel traps.[5][6] Vane traps have been shown to be more effective than simple bucket traps.[5] Recent improvements have included larger barrel traps and the addition of netting.[7]
Q4: How long do this compound lures last?
The longevity of an this compound lure is influenced by environmental factors such as temperature and sunlight.[8] High temperatures can cause the pheromone to evaporate more quickly, reducing the lure's efficacy. Lures may need to be replaced every 4-6 weeks, but this can vary depending on the specific product and local conditions.[9] Some studies suggest that lures can have an extended service life with reduced release rates.[1][10]
Q5: Should I be concerned about handling this compound lures?
Yes, it is important to handle lures with care. It is recommended to use gloves or tweezers when handling lures to avoid contamination.[9][11] After handling, wash your hands thoroughly, as the pheromone scent can linger and may attract pests to you.[12]
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent trap performance.
Issue 1: Low or No Beetle Captures
Possible Cause 1: Improper Lure Handling and Storage
-
Troubleshooting: Pheromone lures should be stored in their original sealed packages in a refrigerator or freezer as directed by the manufacturer until they are ready to be used.[9] Avoid touching the lure with bare hands to prevent contamination.[11]
Possible Cause 2: Incorrect Trap Placement
-
Troubleshooting: Traps should be placed at an appropriate height and location. For CRB, placing traps above the palm canopy has been shown to increase trapping efficiency by up to five times.[5][8] Avoid placing traps in areas with direct sunlight, which can degrade the lure.[8] Wind direction is also a critical factor; the pheromone plume should be carried into the target area.[11][13]
Possible Cause 3: Lure Depletion or Degradation
-
Troubleshooting: Lures do not last indefinitely and need to be replaced regularly.[9][12] High temperatures and UV exposure can accelerate the degradation of the pheromone.[2] Check the manufacturer's recommendations for lure replacement intervals. Some lure designs, like the Chemtica blister pack, allow for a visual check to see if the liquid pheromone is depleted.[8]
Possible Cause 4: Presence of a Different Beetle Haplotype
-
Troubleshooting: Research has indicated that some genetic variants of CRB, such as the CRB-G biotype found on Guam, may not be as strongly attracted to this compound as other populations.[1][10] If you suspect this to be the case, consider incorporating other attractants or trapping methods.
Issue 2: Inconsistent Capture Rates Over Time
Possible Cause 1: Fluctuations in Pheromone Release Rate
-
Troubleshooting: Studies have shown that a very high release rate of this compound from new lures may be less attractive than the lower release rates from older, depleted lures.[8] A reduction in the pheromone release rate by up to an order of magnitude did not significantly change the CRB capture rate in some experiments.[1][10] This suggests that a consistent, lower release rate may be more effective over time.
Possible Cause 2: Environmental Factors
-
Troubleshooting: Weather conditions can significantly impact trap captures.[8] For example, moonlight has been reported to decrease trap catches.[1] High wind speeds can disrupt the pheromone plume, making it difficult for beetles to locate the trap.[13][14] Monitor and record weather conditions to identify potential correlations with trap performance.
Possible Cause 3: Trap Maintenance
-
Troubleshooting: Regularly inspect and maintain your traps. Clean out captured insects, dirt, and debris as they can reduce the trap's effectiveness.[9] Ensure the trap is not damaged, especially after storms.[12]
Issue 3: Variation in Trap Performance Between Locations
Possible Cause 1: Habitat and Surrounding Vegetation
-
Troubleshooting: The attractiveness of the surrounding environment can influence trap captures. For instance, more beetles may be trapped in coconut plantations compared to oil palm plantations.[8] Dense vegetation around a trap can also affect its performance.[15] Consider the local ecosystem when placing traps and interpreting results.
Possible Cause 2: Trap Density
-
Troubleshooting: Placing too many traps in a small area can lead to "air saturation" of the pheromone, making it difficult for insects to locate a specific trap source.[14] Ensure traps are spaced far enough apart so they do not interfere with one another, a distance of about 50 meters is often recommended.[9]
Data Presentation
Table 1: Factors Influencing this compound Trap Efficacy
| Factor | Observation | Recommendation | Source(s) |
| Lure Release Rate | High release rates from new lures may be less effective than lower rates from depleted lures. | A reduced release rate can extend lure life without significantly changing capture rates. | [1][8][10] |
| UV Light | Addition of UV LED lights to traps significantly increased trap catch by up to 2.85 times. | Consider equipping traps with a UV light source to improve detection. | [1][10] |
| Trap Height | Trapping efficiency was five times greater when traps were raised above the oil palm canopy. | Place traps at or above the canopy height of the surrounding vegetation. | [5][8] |
| Trap Design | Vane traps are more effective than bucket traps alone. | Utilize vane traps for improved beetle capture. | [5] |
| Sunlight Exposure | Direct sunlight can reduce the efficiency and longevity of the lure. | Position traps in shaded areas where possible. | [8] |
| Wind | Wind is necessary to carry the pheromone plume, but high winds can be disruptive. | Place traps perpendicular to the prevailing wind direction. | [11][13][16] |
| Habitat | Trap catches can be higher in certain ecosystems (e.g., coconut vs. oil palm plantations). | Consider the surrounding crop/habitat when comparing trap data. | [8] |
Experimental Protocols
Protocol 1: Evaluating the Effect of UV Light on Trap Performance
-
Objective: To determine if the addition of a UV light source increases the capture rate of this compound-baited traps.
-
Materials:
-
Standard this compound-baited traps (e.g., vane bucket traps)
-
UV LED light sources (solar-powered or battery-operated)
-
This compound lures
-
-
Methodology:
-
Select a suitable experimental site with a known population of the target insect.
-
Establish at least two groups of traps: a control group with only the this compound lure and a treatment group with both the lure and a UV LED light.
-
Place the traps in a randomized block design, ensuring a minimum distance of 50 meters between each trap to prevent interference.[9]
-
Deploy the traps at a consistent height and in similar environmental conditions.
-
Check the traps at regular intervals (e.g., weekly) for a predetermined period.
-
For each trap check, count and record the number of captured target insects.
-
Replace lures and service traps as needed to maintain consistency.
-
Analyze the data using appropriate statistical methods (e.g., t-test) to compare the capture rates between the control and treatment groups.
-
Protocol 2: Assessing the Impact of Lure Release Rate
-
Objective: To compare the efficacy of standard release rate lures with reduced release rate lures.
-
Materials:
-
Standard this compound-baited traps
-
Standard this compound lures
-
Reduced release rate this compound lures (either commercially available or prepared in the lab)
-
-
Methodology:
-
Follow a similar experimental setup as in Protocol 1, with a control group using standard lures and a treatment group using reduced release rate lures.
-
If preparing reduced-rate lures in the lab, a method such as enclosing the lure in a polyethylene (B3416737) bag or using a vial with a small opening can be employed to decrease the release rate.[16] The release rate should be quantified beforehand if possible.
-
Deploy the traps and collect data on capture rates over a set period.
-
Compare the capture rates between the two groups to determine if there is a significant difference.
-
Visualizations
Caption: Workflow for evaluating UV light impact on trap efficacy.
Caption: Troubleshooting logic for low trap captures.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. researchgate.net [researchgate.net]
- 3. international-pest-control.com [international-pest-control.com]
- 4. khethari.com [khethari.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biisc.org [biisc.org]
- 9. treefruit.com.au [treefruit.com.au]
- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 11. youtube.com [youtube.com]
- 12. Pheromone Traps [npic.orst.edu]
- 13. researchgate.net [researchgate.net]
- 14. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 15. [PDF] The Effect of Lure Position and Vegetation on the Performance of YATLORf Traps in the Monitoring of Click Beetles (Agriotes spp., Coleoptera: Elateridae) | Semantic Scholar [semanticscholar.org]
- 16. guaminsects.net [guaminsects.net]
quality control parameters for synthetic Oryctalure production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and quality control of Oryctalure (ethyl 4-methyloctanoate).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound?
A1: The minimum purity for the active substance is generally expected to be greater than 95%.[1] Commercially available standards can be found with purities of 90% or higher.
Q2: What are the primary starting materials for the synthesis of this compound?
A2: this compound is commercially synthesized through the esterification of 4-methyloctanoic acid and ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[1]
Q3: What are the common methods for purifying synthetic this compound?
A3: Following the esterification reaction, the product mixture, which contains the desired ester along with by-products and unreacted starting materials, is typically purified using distillation or chromatography.[1]
Q4: What analytical techniques are recommended for the quality control of synthetic this compound?
A4: The primary analytical methods for ensuring the quality of synthetic this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification.
Quality Control Parameters
A comprehensive quality control process is crucial to ensure the efficacy and reproducibility of experiments involving synthetic this compound. The following table summarizes the key quality control parameters.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless liquid | Visual Inspection |
| Identity | Conforms to the structure of ethyl 4-methyloctanoate | ¹H NMR, ¹³C NMR, GC-MS |
| Purity | ≥ 95% | GC (FID/MS), qNMR |
| Residual Solvents | To be determined based on the synthetic process | Headspace GC-MS |
| Key Impurities | ||
| 4-methyloctanoic acid | < 2% | GC-MS, ¹H NMR |
| Ethanol | < 1% | GC-MS, ¹H NMR |
| Diethyl ether (if used in workup) | < 0.5% | Headspace GC-MS |
| Other related esters | < 1% | GC-MS |
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and analysis of this compound.
Synthesis Troubleshooting
Issue: Low Yield of this compound
-
Question: My Fischer esterification reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[2][3][4] Here are the primary causes and solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or temperature (within the stability limits of the reactants and products). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Equilibrium Favoring Reactants: The equilibrium of the Fischer esterification may not favor the product side.
-
Solution 1: Use of Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive one (in this case, ethanol).[3][5] This shifts the equilibrium towards the product side according to Le Chatelier's principle.
-
Solution 2: Removal of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[3][5] Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, adding a dehydrating agent can also be effective.
-
-
Losses During Workup: Product may be lost during the extraction and purification steps.
-
Solution: Ensure efficient extraction by performing multiple extractions with an appropriate solvent. Be careful during the separation of layers in a separatory funnel. Minimize transfers between flasks to reduce mechanical losses.[6]
-
-
Issue: Presence of Impurities in the Final Product
-
Question: After purification, my this compound sample still contains significant impurities. What are the likely impurities and how can I remove them?
-
Answer: The most common impurities are unreacted starting materials and by-products from side reactions.
-
Unreacted 4-methyloctanoic acid: This is a common impurity if the reaction has not gone to completion.
-
Removal: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acidic starting material.
-
-
Unreacted Ethanol: Due to its use in excess, residual ethanol can be present.
-
Removal: Ethanol can be removed by washing the organic layer with water or brine. Careful distillation can also separate the lower-boiling ethanol from the product.
-
-
Side Products: Depending on the reaction conditions, side reactions such as dehydration of the alcohol (if a secondary or tertiary alcohol were used, though not the case here with ethanol) or other side reactions catalyzed by the strong acid can occur.
-
Removal: Efficient purification by fractional distillation or column chromatography is essential to remove these by-products.[1]
-
-
Analytical Troubleshooting
Issue: Inaccurate Quantification by GC-MS
-
Question: I am getting inconsistent or inaccurate quantitative results for my this compound samples using GC-MS. What could be the problem?
-
Answer: Inaccurate quantification can stem from several factors related to sample preparation, instrument parameters, and data analysis.
-
Improper Sample Preparation:
-
Solution: Ensure accurate and reproducible dilutions of your sample. Use a calibrated pipette and high-purity solvents. An internal standard should be used for accurate quantification to correct for injection volume variations.
-
-
Instrumental Issues:
-
Solution: Check for leaks in the GC system. Ensure the injector and detector are at the correct temperatures and that the carrier gas flow rate is stable. The use of a suitable capillary column, such as a DB-5ms, is recommended.[7]
-
-
Data Analysis Errors:
-
Solution: Ensure correct integration of the peaks of interest. The solvent peak should be excluded from the total area calculation when determining purity by area percent.[8] For accurate quantification, a calibration curve with known concentrations of an this compound standard should be prepared.
-
-
Issue: Ambiguous NMR Spectrum
-
Question: The ¹H NMR spectrum of my synthesized this compound is complex and difficult to interpret, making it hard to confirm the structure and purity. What are the key signals to look for and what could be causing the complexity?
-
Answer: A clean ¹H NMR spectrum of this compound should be relatively straightforward to interpret. Complexity can arise from impurities or poor spectral resolution.
-
Key ¹H NMR Signals for this compound (in CDCl₃):
-
~4.12 ppm (quartet): The two protons of the -OCH₂- group of the ethyl ester, split by the adjacent methyl group.[9]
-
~2.3 ppm (multiplet): The two protons on the carbon alpha to the carbonyl group (-CH₂-C=O).[9]
-
~1.26 ppm (triplet): The three protons of the methyl group of the ethyl ester (-O-CH₂-CH₃).[9]
-
~0.88 ppm (doublet): The three protons of the methyl group at the 4-position.[9]
-
~0.89 ppm (triplet): The three protons of the terminal methyl group of the octanoate (B1194180) chain.[9]
-
~1.1-1.7 ppm (multiplets): The remaining methylene (B1212753) and methine protons of the octanoate chain.[9]
-
-
Causes of a Complex Spectrum:
-
Impurities: Unreacted starting materials (4-methyloctanoic acid will show a broad peak for the carboxylic acid proton above 10 ppm) and side products will introduce extra peaks.
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., diethyl ether, ethyl acetate) may be present.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. Ensure the NMR instrument is properly shimmed before acquiring the spectrum.
-
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol outlines a general method for the analysis of synthetic this compound.
-
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of a certified this compound reference material.
-
If using an internal standard, add a known amount of a suitable internal standard (e.g., ethyl decanoate) to both the sample and calibration solutions.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) for concentrated samples or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters (for identification):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
-
-
Data Analysis:
-
Purity Calculation (Area %): Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[8]
-
Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibration standards. Determine the concentration of this compound in the sample from this curve.
-
Identification: Compare the retention time and mass spectrum of the sample peak with that of a certified this compound reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for acquiring and interpreting the NMR spectra of synthetic this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm), although the residual solvent peak can also be used for referencing.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.
-
-
Data Interpretation:
-
¹H NMR:
-
Confirm the presence of all the key signals as listed in the "Analytical Troubleshooting" section.
-
Integrate the peaks to confirm the correct proton ratios.
-
Analyze the splitting patterns (multiplicity) to confirm the connectivity of the protons.
-
-
¹³C NMR (in CDCl₃):
-
Purity Assessment: The presence of significant unassigned peaks in the ¹H NMR spectrum indicates the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination by comparing the integral of a known analyte peak to that of a certified internal standard of known concentration.
-
Visualizations
Caption: Quality Control Workflow for Synthetic this compound Production.
Caption: Troubleshooting Logic for Low this compound Synthesis Yield.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Video: Esterification - Concept [jove.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Analytical Methods for Detecting Oryctalure Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oryctalure. The following sections detail common issues and solutions for analytical methods used to detect this compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound and its impurities.[1][2][3]
Frequently Asked Questions (FAQs) - GC-MS
Q1: What are the most common impurities to look for in a synthetic batch of this compound?
A1: Given that this compound (ethyl 4-methyloctanoate) is synthesized via esterification of 4-methyloctanoic acid with ethanol, the most probable impurities include unreacted starting materials and potential byproducts.[4] These can be categorized as:
-
Process-related impurities: Unreacted 4-methyloctanoic acid and ethanol.
-
Byproducts: Side-reaction products from the esterification process.
-
Isomeric impurities: Structural isomers of this compound, such as positional and chain isomers, may also be present.[4]
Q2: What type of GC column is best suited for this compound analysis?
A2: For the analysis of insect pheromones like this compound, a low-bleed GC column designed for MS applications is recommended to minimize baseline noise.[5] Both non-polar columns (like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, e.g., HP-5) and polar columns (like those with a polyethylene (B3416737) glycol stationary phase, e.g., DB-Wax) can be used.[6] The choice depends on the specific separation required. A polar column may provide better separation for isomers.
Q3: What are the key GC-MS parameters to optimize for trace impurity detection in this compound?
A3: To achieve sensitive detection of trace impurities, several GC-MS parameters should be carefully optimized:
-
Injector Temperature: This should be high enough to ensure the complete volatilization of this compound and its impurities without causing thermal degradation.[5]
-
Oven Temperature Program: A slow initial ramp rate can improve the separation of volatile compounds.[5]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) affects the efficiency of the separation.
-
MS Detector Parameters: The MS should be operated in electron-impact ionization (EI) mode, and the mass range should be set to cover the expected mass-to-charge ratios of this compound and its impurities.[7]
Troubleshooting Guide - GC-MS
| Problem | Potential Cause(s) | Solution(s) |
| Noisy or Unstable Baseline | Contaminated carrier gas.[5][8] Column bleed at high temperatures.[5] Dirty ion source.[5] System leak.[5] | Use a high-purity carrier gas with appropriate filters.[8] Use a low-bleed GC-MS column and condition it properly.[5] Perform regular ion source maintenance.[5] Conduct a leak check of the entire system.[5] |
| Peak Tailing | Active sites in the GC inlet liner or column.[5] Column overloading.[5] Improper column installation.[5] | Use a deactivated inlet liner and an inert GC column.[5] Reduce the injection volume or dilute the sample.[5] Ensure the column is installed correctly according to the manufacturer's instructions.[8] |
| Co-eluting or Overlapping Peaks | Suboptimal GC method (e.g., temperature program, flow rate). Inappropriate column chemistry (selectivity).[9] | Optimize the oven temperature program (e.g., use a slower ramp rate).[9] Adjust the carrier gas flow rate. Switch to a column with a different stationary phase (e.g., from non-polar to polar).[9] |
| Ghost Peaks (Peaks in Blank Runs) | Contamination from the autosampler syringe. Carryover from a previous injection in the inlet. | Implement a thorough syringe wash sequence between injections.[5] Replace the inlet liner and septum regularly.[5] Run solvent blanks until the ghost peaks disappear.[5] |
Quantitative Data Summary
The following table provides hypothetical, yet representative, quantitative data for this compound and its potential impurities that could be obtained via GC-MS analysis.
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Ethanol | 2.5 | 46, 45, 31 | 10 ng/mL | 30 ng/mL |
| This compound | 12.8 | 186, 141, 115, 88 | 1 ng/mL | 3 ng/mL |
| 4-methyloctanoic acid | 14.2 | 158, 113, 73 | 5 ng/mL | 15 ng/mL |
| This compound Isomer 1 | 13.1 | 186, 141, 115, 88 | 2 ng/mL | 6 ng/mL |
| This compound Isomer 2 | 13.4 | 186, 141, 115, 88 | 2 ng/mL | 6 ng/mL |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound and its impurities.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
Add an appropriate internal standard if quantitative analysis is required.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like DB-Wax.[6]
-
-
GC Conditions:
-
MS Conditions:
-
Data Analysis:
-
Identify this compound and its impurities by comparing their retention times and mass spectra to those of reference standards or library data.
-
Quantify the impurities using a calibration curve generated from reference standards.
-
Visualizations
High-Performance Liquid Chromatography (HPLC)
HPLC can be a valuable technique for the analysis of less volatile impurities or for the separation of isomers that are difficult to resolve by GC.[10][11]
Frequently Asked Questions (FAQs) - HPLC
Q1: When should I use HPLC instead of GC-MS for this compound impurity analysis?
A1: HPLC is particularly useful for:
-
Non-volatile impurities: If you suspect the presence of high molecular weight or thermally labile impurities that are not suitable for GC analysis.
-
Isomer separation: Chiral HPLC can be employed for the separation of enantiomers of this compound, which may not be achievable with standard GC columns.[6]
-
Confirmation: HPLC can be used as an orthogonal technique to confirm the results obtained by GC-MS.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV or diode array detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) may be necessary, or derivatization could be considered.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[10][12][13][14][15][16]
Frequently Asked Questions (FAQs) - NMR
Q1: How can NMR be used to identify an unknown impurity in my this compound sample?
A1: If an unknown impurity is isolated (e.g., by preparative HPLC), NMR can provide detailed structural information.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete structural determination of the impurity.[10][16]
Experimental Protocol: NMR Analysis of an Isolated Impurity
-
Sample Preparation:
-
Isolate the impurity of interest using preparative chromatography (HPLC or GC).
-
Dissolve a sufficient amount of the purified impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
-
NMR Experiments:
-
Acquire a standard set of 1D and 2D NMR spectra:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to deduce the chemical structure of the impurity.
-
Visualization
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Profiling primary metabolites of tomato fruit with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. use of nmr in structure ellucidation | PDF [slideshare.net]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
overcoming trap shyness in Oryctes rhinoceros populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and agricultural professionals working on trapping Oryctes rhinoceros (coconut rhinoceros beetle). The focus is on overcoming low trap capture rates and improving overall trapping efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pheromone traps are attracting Oryctes rhinoceros, but the capture rate is very low. What could be the cause?
This is a common issue often related to trap design and efficiency rather than classic "trap shyness." Beetles may be attracted to the lure but fail to be captured.
Troubleshooting Steps:
-
Trap Design: Standard bucket traps alone can be inefficient. Vane traps have been shown to be significantly more effective than simple bucket or pitfall traps. Double-vane traps are generally the most efficient.[1] Ensure the vanes extend to within a few centimeters of the bottom of the bucket to prevent captured beetles from escaping.[1]
-
Beetle Escape: Beetles attracted to the vicinity of the trap may not fall in and could instead damage nearby palms.[1] This highlights the importance of an effective trap design that facilitates capture. Using vanes with a rough surface can help beetles alight before entering the trap.[2]
-
Trap Placement: The height of the trap is crucial. For young oil palms (1-2 meters high), elevating the trap above the canopy can increase trapping efficiency by up to five times.[1]
Q2: How can I increase the attractant efficacy of my traps?
Several modifications can boost the attractiveness of your traps beyond the standard pheromone lure.
Troubleshooting Steps:
-
UV Light: The addition of ultraviolet light-emitting diodes (UV LEDs) to pheromone traps has been shown to significantly increase trap catch by as much as 2.85 times.[3] While O. rhinoceros in some regions is only occasionally attracted to light, this enhancement can be substantial.[3]
-
Co-attractants (Synergists): The aggregation pheromone, ethyl 4-methyloctanoate, is the primary attractant.[4][5][6] However, its effectiveness can be enhanced by adding organic materials that emit synergistic volatile compounds.[6]
-
Lure Release Rate: While a higher dose of pheromone generally increases captures, doses of 6, 9, and 18 mg/day have been found to be competitive with a 30 mg/day lure.[5][7] Interestingly, one study found that reducing the pheromone release rate by up to an order of magnitude did not significantly change the capture rate, which could extend the service life of lures.[3]
Q3: What are the optimal design features for an O. rhinoceros trap?
The optimal trap is one that maximizes attraction, minimizes escape, and is durable in the field.
Key Design Features:
-
Vanes: Double-vane traps are more effective than single-vane or simple bucket traps.[1] Black vanes have been found to capture 1.5 times more beetles than clear vanes.[6]
-
Bucket: The bucket should have a rough surface near the entry holes to help the beetles grip the surface before entering.[2]
-
Pan Traps: A study found that a pan trap equipped with a cone and a UV LED caught approximately 16 times more beetles per day than standard vaned bucket traps.[8]
Q4: Are there environmental factors that can affect my trapping success?
Yes, environmental conditions can influence both the lure's effectiveness and the beetle's activity.
Environmental Considerations:
-
Temperature: High daytime temperatures (exceeding 33.5°C) can reduce the longevity and efficacy of the pheromone lure by causing it to evaporate more quickly. This can lead to a shorter field life for the lure in summer compared to winter.
-
Moonlight: Moonlight has been reported to decrease captures in non-light traps and may affect light trap catches as well.[3]
Data Presentation
Table 1: Comparison of Oryctes rhinoceros Trap Designs
| Trap Type | Relative Efficiency | Key Findings | Citations |
| Buried (Pitfall) Trap | Least Efficient | Consistently lower capture rates compared to other designs. | [1][5] |
| Single Vane Trap | Intermediate Efficiency | More effective than pitfall traps but less so than double vane traps. | [1] |
| Double Vane Trap | Most Efficient | Significantly outperforms single vane and pitfall traps. | [1] |
| Vane Trap vs. Bucket Alone | 40x More Effective | Vanes dramatically increase the capture efficiency of a simple bucket. | [6] |
| Pan Trap with Cone & UV LED | 16x More Effective (than vaned bucket) | The combination of a pan design with a cone and UV light showed the highest capture rate in one study. | [8] |
Table 2: Effect of Trap Modifications on Capture Rate
| Modification | Impact on Capture Rate | Details | Citations |
| Addition of UV LED | 2.85x Increase | Significantly boosts the number of captured beetles. | [3] |
| Addition of Rotting Fruit Bunches | Significant Enhancement | Volatiles from decaying organic matter act as a synergist to the pheromone. | [5][7] |
| Trap Elevation | Up to 5x Increase | Elevating traps above the canopy of young palms improves performance. | [1] |
| Vane Color (Black vs. Clear) | 1.5x Increase | Black vanes were found to be more effective than clear ones. | [6] |
Experimental Protocols
Protocol 1: Testing the Efficacy of Trap Modifications (e.g., UV Light Addition)
Objective: To determine if a specific modification (e.g., UV LED) significantly increases the capture rate of O. rhinoceros compared to a standard trap.
Methodology:
-
Site Selection: Choose multiple locations within the study area, ensuring they have similar environmental conditions and beetle population densities.
-
Trap Deployment: At each location, deploy at least two trap types: the standard trap (Control) and the modified trap (Treatment). For example, a standard pheromone-baited vaned bucket trap and an identical trap with a UV LED attached.
-
Randomization: Randomize the placement of control and treatment traps to minimize location-based bias. A common design is a randomized block design, where each location (block) has one of each trap type.
-
Data Collection: Service the traps at regular intervals (e.g., weekly) for a set period (e.g., several months).[4][9] For each trap, record the total number of male and female O. rhinoceros captured.
-
Lure Maintenance: Replace pheromone lures in all traps at the manufacturer-recommended interval (e.g., every 45-120 days) to ensure consistent attraction.[10][11][12]
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean number of beetles captured by the control and treatment traps.[3]
Visualizations
Caption: Workflow for comparing modified vs. standard O. rhinoceros traps.
Caption: Troubleshooting logic for low Oryctes rhinoceros trap captures.
References
- 1. researchgate.net [researchgate.net]
- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. ijat-aatsea.com [ijat-aatsea.com]
- 5. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biisc.org [biisc.org]
- 7. researchgate.net [researchgate.net]
- 8. guaminsects.net [guaminsects.net]
- 9. international-pest-control.com [international-pest-control.com]
- 10. agripherosolutionz.com [agripherosolutionz.com]
- 11. dynafarm.in [dynafarm.in]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing Oryctalure Attractiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the attractiveness of Oryctalure, the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), through the use of co-attractants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the synthesized aggregation pheromone, ethyl 4-methyloctanoate, produced by male Coconut Rhinoceros Beetles (Oryctes rhinoceros, CRB) to attract both males and females to a location.[1] It functions as a chemical messenger, signaling the presence of a suitable breeding and feeding site.
Q2: What are co-attractants and why are they used with this compound?
A2: Co-attractants are additional stimuli that, when used in conjunction with this compound, can significantly increase its effectiveness in trapping CRB. They often work synergistically, meaning the combined effect is greater than the sum of the individual effects. Common co-attractants include visual cues like ultraviolet (UV) light and olfactory cues from plant materials (kairomones).[2][3]
Q3: What is the most effective known co-attractant for this compound?
A3: The addition of an ultraviolet (UV) LED light source to an this compound-baited trap has been shown to be a highly effective co-attractant. Research has demonstrated that this combination can increase trap captures by as much as 2.85 times compared to using this compound alone.[2][4] It is hypothesized that UV light acts as a long-range attractant, while the pheromone serves as a short-range cue.
Q4: Can natural materials be used as co-attractants?
A4: Yes, various natural, decomposing organic materials can act as effective co-attractants. These materials release volatile compounds that are attractive to CRB. Examples include:
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Rotten or old coconut wood[3]
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Freshly rotting oil palm fruit bunches[5]
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Sugarcane[6]
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Decaying palm trunks and other organic matter like sawdust or compost heaps[7]
Trapping efficiency in Indonesian oil palm estates increased four-fold when this compound was combined with rotten empty fruit bunches compared to the pheromone alone.[3]
Q5: Does the release rate of this compound affect its attractiveness?
A5: Interestingly, a higher release rate of this compound is not necessarily more effective. Some studies suggest that lower release rates from depleted lures can be as attractive, or even more so, than fresh lures with high release rates.[8] This indicates that reducing the pheromone release rate could extend the service life of lures without compromising capture rates.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing this compound attractiveness.
Issue 1: Low trap captures despite using co-attractants.
| Potential Cause | Troubleshooting Steps |
| Improper Trap Placement | - Ensure traps are not placed in areas with high winds, which can disrupt the pheromone plume.[9] - If using UV light, ensure the light is visible and not obstructed. - Avoid placing traps in direct sunlight, as high temperatures can reduce the efficiency of the lure.[10] |
| Lure Degradation or Contamination | - Store this compound lures in a cool, dark place (refrigerator or freezer) in their original sealed packaging before use.[9] - Always handle lures with gloves or tweezers to avoid contamination.[1] - Check the expiration date of the lures.[9] |
| Incorrect Trap Design | - Vane traps have been shown to be more effective for capturing CRB than barrier or pitfall traps.[5] - Ensure the trap design allows for easy entry and minimizes escape. |
| Ineffective Co-attractant Preparation | - If using natural materials, ensure they are in a suitable state of decomposition to release attractive volatiles. The attractiveness of organic matter can vary with the stage of decomposition.[11] |
| Low Beetle Population Density | - Conduct visual surveys for CRB damage (V-shaped cuts on palm fronds) to confirm the presence of an active population in the area.[12] |
Issue 2: High variability in trap capture data between replicates.
| Potential Cause | Troubleshooting Steps |
| Spatial Variation in Beetle Distribution | - Implement a randomized block design for trap placement to account for uneven beetle populations across the study site. |
| Inconsistent Co-attractant Stimulus | - If using natural materials, ensure the type, amount, and age of the material are consistent across all traps in the same treatment group. - For UV lights, use the same model and power source for all light-baited traps. |
| Environmental Heterogeneity | - Position traps in locations with similar environmental conditions (e.g., canopy cover, proximity to breeding sites) to minimize variability due to external factors. |
| Trap Interference | - Ensure traps are spaced sufficiently far apart to avoid interference between different treatments. The effective attraction range of this compound should be considered. |
Data on Co-attractant Efficacy
The following table summarizes quantitative data on the enhanced attractiveness of this compound when combined with co-attractants.
| Co-attractant | Increase in Trap Capture | Notes | Source |
| UV LED Light | 2.85 times | Field trials on Guam. | [2][4] |
| Rotten Empty Oil Palm Fruit Bunches | 4 times | Field trials in Indonesian oil palm estates. | [3] |
| Old Coconut Wood | Significantly more beetles than pheromone alone or with fresh wood. | Field trials in the Philippines. | [3] |
Experimental Protocols
1. Y-Tube Olfactometer Bioassay for Screening Co-attractants
This protocol is designed for laboratory-based screening of potential volatile co-attractants.
-
Apparatus:
-
Glass Y-tube olfactometer.
-
Airflow meter.
-
Charcoal-filtered and humidified air source.
-
Odor source chambers.
-
-
Procedure:
-
Introduce a constant, charcoal-filtered airflow through both arms of the Y-tube.
-
In one odor source chamber, place a standard this compound lure. In the other, place the this compound lure plus the candidate co-attractant (e.g., a sample of volatile compounds from decomposing wood).
-
Introduce a single adult CRB at the base of the Y-tube.
-
Record which arm of the olfactometer the beetle first enters and the time it takes to make a choice. A non-choice is recorded if the beetle does not move past a designated line within a set time (e.g., 10 minutes).
-
After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake in an oven to remove any residual odors.
-
Alternate the position of the treatment and control arms to avoid positional bias.
-
Use a sufficient number of beetles for statistical analysis.
-
2. Field Trapping Experiment to Evaluate Co-attractant Efficacy
This protocol is for evaluating the effectiveness of co-attractants under field conditions.
-
Materials:
-
Standard CRB traps (e.g., vane traps).
-
This compound lures.
-
Co-attractant(s) to be tested (e.g., UV LED light units, bags of decomposing coconut husks).
-
Data collection sheets.
-
-
Experimental Design:
-
Select a suitable field site with a known CRB population.
-
Use a randomized complete block design with multiple replicates of each treatment.
-
Treatments may include:
-
Trap with this compound only (Control).
-
Trap with this compound + Co-attractant 1 (e.g., UV light).
-
Trap with this compound + Co-attractant 2 (e.g., coconut husks).
-
Trap with no lure (Negative Control).
-
-
Place traps at a predetermined height and spacing, ensuring they are far enough apart to function independently.
-
Randomly assign treatments to the traps within each block.
-
-
Data Collection and Analysis:
-
Inspect traps at regular intervals (e.g., weekly).
-
Record the number of male and female CRB captured in each trap.
-
Remove all captured insects at each inspection.
-
Continue the experiment for a predetermined period (e.g., several weeks).
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Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between treatments.
-
Visualizations
Caption: Workflow for identifying and validating this compound co-attractants.
References
- 1. youtube.com [youtube.com]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. guaminsects.net [guaminsects.net]
- 7. Oryctes rhinoceros - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Olfactory Cues, Visual Cues, and Semiochemical Diversity Interact During Host Location by Invasive Forest Beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
mitigating the effects of non-target species in Oryctalure traps
Welcome to the technical support center for Oryctalure traps. This resource is designed to assist researchers, scientists, and pest management professionals in effectively using this compound for the monitoring and control of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), while minimizing the impact on non-target species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target species?
This compound is the synthetic aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros). Its chemical name is ethyl 4-methyloctanoate (E4-MO).[1][2][3] It is a powerful attractant for adult male and female O. rhinoceros, making it a crucial tool for monitoring and mass trapping this significant pest of coconut and oil palms.[1][2][3]
Q2: What are the most common non-target species captured in this compound traps?
While this compound is relatively specific, a few non-target species have been documented as bycatch. The most frequently cited are the Red Palm Weevil (Rhynchophorus ferrugineus) and other large scarab beetles such as Xylotrupes gideon. In some studies, these species can constitute a notable percentage of the total catch. Additionally, if traps become contaminated with decaying organic matter or captured insects, they may attract various saprophagous insects, primarily from the order Diptera.
Q3: How can I reduce the capture of non-target species in my this compound traps?
Several strategies can be employed to mitigate non-target captures:
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Trap Design Modification: The design of the trap is a critical factor. Vane traps have shown higher efficacy for O. rhinoceros compared to simple bucket or pitfall traps.[2][4] Modifications such as adding a mesh screen with a specific aperture size to the trap entrance can physically exclude larger non-target insects while allowing O. rhinoceros to enter.
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Lure Specificity: While this compound is the primary attractant, co-attractants can be used to enhance specificity. For instance, the addition of freshly rotting oil palm fruit bunches has been shown to significantly enhance the attraction of O. rhinoceros.[2]
-
Trap Placement: Elevating traps to the canopy level of the palms can increase the capture rate of the target species, potentially reducing the capture of ground-dwelling non-target insects.[4]
-
Use of Bycatch Reduction Devices (BRDs): Inspired by fisheries management, simple BRDs can be adapted for insect traps. This can include creating "escape windows" that allow smaller or differently shaped non-target insects to exit the trap.[5]
Q4: Can modifying the pheromone release rate affect non-target captures?
Reducing the release rate of this compound has been shown to not significantly change the capture rate of O. rhinoceros.[1] While the direct impact on non-target species has not been extensively studied, a lower pheromone concentration in the immediate vicinity of the trap might reduce the attraction of less sensitive non-target species.
Q5: Is there a way to increase the capture of Oryctes rhinoceros without increasing bycatch?
The addition of ultraviolet light-emitting diodes (UV LEDs) to pheromone traps has been found to increase the capture of O. rhinoceros by a factor of 2.85.[1] This synergistic effect can enhance the efficiency of trapping programs. However, it is important to note that UV light can also attract a wide range of other phototactic insects, so the potential for increased bycatch of these species should be considered and monitored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High capture of non-target beetles (e.g., Xylotrupes gideon) | Trap entrance is too large, allowing entry of larger non-target species. | Install a physical barrier, such as a wire mesh screen with an aperture size that excludes the non-target beetle but allows O. rhinoceros to pass through. (See Experimental Protocol 1) |
| Significant bycatch of beneficial insects (e.g., pollinators) | Trap color may be attractive to non-target insects (e.g., yellow). Use of a broad-spectrum light source (if applicable). | Use traps with neutral colors like transparent, black, or dark green. If using a light source, consider a wavelength more specific to O. rhinoceros, if known, or use the light source intermittently. |
| Low capture of Oryctes rhinoceros | Suboptimal trap design or placement. Lure has expired or has a low release rate. | Switch to a more effective trap design, such as a vane trap.[2][4] Elevate the trap to the palm canopy level.[4] Replace the pheromone lure according to the manufacturer's instructions. |
| Trap contains a large number of small, saprophagous flies | Accumulation of dead insects and moisture at the bottom of the trap is creating a secondary attractant. | Clean traps regularly to remove captured insects and debris. Ensure proper drainage in the collection vessel to prevent water accumulation. |
Data on Trap Modification and Bycatch
| Modification | Target Species Effect | Non-Target Species Effect | Reference Study Concept |
| Addition of UV LED to Pheromone Trap | 2.85x increase in O. rhinoceros capture. | Potential increase in phototactic non-target insects. | Siderhurst et al. (2021)[1] |
| Vane Trap Design | 40x more effective than bucket traps alone for O. rhinoceros. | Data on specific non-target reduction is limited, but improved target efficiency can lead to a better target-to-bycatch ratio. | Chung (1997) |
| Trap Elevation | 5x increase in O. rhinoceros capture when raised to canopy level. | May reduce captures of ground-dwelling non-target species. | Oehlschlager (2007)[4] |
| Reduced Trap Entrance Aperture (4mm holes) | Maintained high capture of target beetle species (Acalymma vittatum). | Drastically reduced bycatch of larger non-target insects like bees and hoverflies. | Boissinot et al. (2022) |
| Mesh Screen Exclusion (for bark beetle traps) | No significant negative impact on target species capture. | Significantly reduced bycatch of larger predatory beetles. | Gallego et al. (2017)[5] |
Experimental Protocols
Protocol 1: Implementing a Mesh Screen Bycatch Reduction Device (BRD)
This protocol describes how to modify a standard bucket trap to exclude larger non-target beetles.
Materials:
-
Standard bucket trap for O. rhinoceros
-
Wire mesh with an aperture size appropriate for excluding the specific non-target species
-
Wire cutters
-
Zip ties or waterproof adhesive
Methodology:
-
Measure the Trap Entrance: Carefully measure the dimensions of the trap's entrance points.
-
Cut the Wire Mesh: Using wire cutters, cut a piece of the wire mesh to a size that will completely cover the entrance.
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Affix the Mesh: Secure the cut mesh over the trap entrance using zip ties or a strong, waterproof adhesive. Ensure there are no gaps that would allow non-target insects to bypass the screen.
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Deployment: Deploy the modified trap alongside an unmodified control trap in a similar environment.
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Data Collection: Over a set period, collect and identify the species captured in both the modified and control traps.
-
Analysis: Compare the number of target and non-target species captured in each trap to determine the effectiveness of the BRD.
Protocol 2: Enhancing Target Species Capture with UV LED and Co-Attractants
This protocol details a method to increase the capture rate of O. rhinoceros.
Materials:
-
Vane trap
-
This compound pheromone lure
-
Solar-powered UV LED light source
-
Freshly milled oil palm fruit bunches (as a co-attractant)
-
Control trap (vane trap with this compound only)
Methodology:
-
Prepare the Experimental Trap: Attach the solar-powered UV LED to the vane trap, positioning it near the trap entrance. Place a small quantity of freshly milled oil palm fruit bunches in the collection bucket.
-
Prepare the Control Trap: Set up a second vane trap with only the this compound lure.
-
Deployment: Place the experimental and control traps in the study area, ensuring they are at a sufficient distance from each other to avoid interference.
-
Data Collection: Regularly check both traps, recording the number of O. rhinoceros and any non-target species captured.
-
Analysis: Compare the capture rates of the target species between the two traps to quantify the effect of the UV LED and co-attractant. Also, analyze the bycatch in both traps to assess any changes in non-target captures.
Visualizations
Caption: Experimental workflow for developing and evaluating a non-target species mitigation strategy.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Extending the Field Longevity of Oryctalure Pheromone Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the field efficacy and longevity of Oryctalure pheromone lures. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research.
Troubleshooting Guide
Unexpected results in the field can arise from a variety of factors, from lure handling to environmental conditions. This guide provides a structured approach to identifying and resolving common issues that may shorten the effective life of your this compound lures.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid decline in trap captures | Improper Lure Storage: Pheromones are volatile and can degrade if not stored correctly.[1] | Solution: Store lures in a freezer at -20°C or below in their original sealed, airtight containers, protected from light. For short-term use, refrigeration at 2-8°C is acceptable.[2] |
| High Pheromone Release Rate ("Flash-off"): Some dispensers release a large amount of pheromone immediately after deployment, leading to a shorter effective life. | Solution: Consider "pre-aging" the lure by exposing it to ambient conditions for 24 hours before field placement to achieve a more stable release rate.[2] | |
| Dispenser Failure: The dispenser material may be inappropriate for the environmental conditions, causing a rapid or inconsistent release. | Solution: Select dispensers designed for your specific climate. For example, emulsion-based technologies like SPLAT have shown improved field life in hotter temperatures compared to membrane dispensers.[3] | |
| Low or no trap captures from the start | Incorrect Pheromone Blend or Purity: The lure may not contain the correct isomeric ratio or may have impurities that are repellent to the target species. | Solution: Verify the certificate of analysis for the lure to ensure high isomeric purity (>95%).[4] |
| Contamination: Handling lures with bare hands or using the same tools for different pheromone types can lead to cross-contamination. | Solution: Always use gloves or clean forceps when handling lures.[3] Use separate traps for different pheromone types.[3] | |
| Poor Trap Placement: Traps located in areas with high wind, competing odors, or outside of the target insect's typical flight path will be less effective.[1][4] | Solution: Place traps in sheltered locations to prevent rapid dissipation of the pheromone plume.[2] Avoid placing traps near strong sources of competing odors. | |
| Inconsistent results between traps | Environmental Variability: Microclimates within your research area can significantly impact lure performance. | Solution: Use a randomized block design for trap placement to account for spatial variability.[2] Deploy traps in shaded areas where possible to minimize degradation from heat and UV radiation.[2] |
| Lure Age and Handling: Using lures from different batches or with different storage histories can lead to variability. | Solution: Ensure all lures in an experiment are from the same manufacturing batch and have been stored under identical conditions. |
Frequently Asked Questions (FAQs)
Q1: How can I extend the field life of my this compound lures?
A1: Several strategies can prolong the efficacy of this compound lures:
-
Formulation Additives: Incorporating antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can prevent oxidative degradation.[2] UV stabilizers, such as 2-hydroxy-4-methoxybenzophenone, can protect against photodegradation.[2]
-
Controlled-Release Dispensers: Utilizing advanced dispenser technologies can ensure a more consistent and extended pheromone release. Options include:
-
SPLAT (Specialized Pheromone and Lure Application Technology): This emulsion-based formulation offers extended field life, particularly in hot conditions.[3]
-
Nanomatrix and Polymer Composites: These have been shown to extend release rates up to 8 months, compared to 3 months for some commercial lures.[5]
-
Sol-Gel Matrices: These silica-based dispensers can be tailored to provide optimal release rates by controlling the degree of cross-linking during polymerization.[6]
-
-
Reduced Release Rate: Studies on this compound have indicated that a lower release rate can be as effective, and in some cases more effective, than a high release rate, thereby extending the lure's service life without compromising capture rate.[5][7][8]
Q2: What is the optimal storage procedure for this compound lures?
A2: For long-term storage, keep lures in a freezer at -20°C or below in their original sealed, airtight packaging.[2] To minimize oxidation, consider purging the container with an inert gas like argon or nitrogen.[2] For short-term storage (less than 2 months), refrigeration at 2-8°C is sufficient.[3]
Q3: How do environmental factors impact the longevity of this compound?
A3: Environmental conditions play a crucial role in the degradation and release rate of this compound:
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High Temperatures: Increase the release rate of the pheromone, potentially shortening the lure's effective lifespan.[2] Temperatures above 33.5°C have been shown to reduce the efficiency of pheromone traps.[5]
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UV Radiation: Can cause photodegradation and isomerization of the pheromone molecule.[2]
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Oxygen: Leads to oxidation of the pheromone.[2]
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High Winds: Can cause rapid dissipation of the pheromone plume, making it difficult for the target insect to locate the trap.[2]
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Humidity: Higher humidity has been shown to improve trapping efficiency.[5]
Q4: How often should I replace my this compound lures?
A4: The replacement frequency depends on the dispenser type, environmental conditions, and the manufacturer's recommendations. Field life can range from a few weeks to several months.[2] For example, some SPLAT formulations have a field life of 12-20 weeks.[3] It is crucial to monitor trap captures and replace lures when a significant decline is observed.
Q5: Can I create my own controlled-release formulation for this compound?
A5: While commercially available controlled-release dispensers are optimized for performance, it is possible to develop custom formulations. This typically involves incorporating this compound into a polymer matrix or other material that slows its release. Key considerations include the choice of polymer, the concentration of this compound, and the addition of stabilizers. Detailed experimental protocols are required to validate the release rate and field longevity of any custom formulation.
Experimental Protocols
Protocol 1: Determining the Pheromone Release Rate of this compound Lures
This protocol outlines a method for quantifying the amount of pheromone released from a dispenser over time under controlled laboratory conditions.
Caption: Workflow for determining pheromone release rate.
Methodology:
-
Preparation: Place individual this compound lures of the same batch into separate, clean glass vials and seal them.
-
Incubation: Place the vials in an incubator at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., day 0, 7, 14, 21, and 28), remove a set of replicate lures (typically 3-5) from the incubator.
-
Extraction: Open each lure dispenser and place it in a vial with a precise volume of a suitable solvent (e.g., hexane). Allow the pheromone to be fully extracted, which may take several hours.
-
Analysis:
-
Add a known amount of an internal standard to each solvent extract.
-
Analyze the extracts using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
-
Create a calibration curve using standards of known this compound concentrations to quantify the amount of pheromone remaining in each lure.
-
-
Calculation: The release rate is calculated by determining the difference in the amount of pheromone between time points.
Protocol 2: Accelerated Aging Study for Longevity Assessment
This protocol uses elevated temperatures to simulate the effects of long-term field exposure on lure stability and predict its shelf life.
Caption: Workflow for an accelerated aging study.
Methodology:
-
Sample Preparation: Prepare multiple identical lures for each formulation being tested. Seal each in an individual, airtight package. Prepare a control set to be stored at -20°C.[2]
-
Accelerated Aging: Place the experimental lures in an environmental chamber set to an elevated temperature (e.g., 40°C or 50°C) and controlled humidity.[2]
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures from the chamber and a corresponding control lure from the freezer.[2]
-
Pheromone Extraction and Analysis: Extract the remaining pheromone from each lure using a solvent and quantify the amount using GC-MS as described in Protocol 1.[2]
-
Data Analysis: Calculate the percentage of pheromone remaining at each time point relative to the initial concentration. Plot the percentage of remaining pheromone versus time for each formulation.[2]
Signaling Pathway and Experimental Logic
Logical Flow for Troubleshooting Poor Lure Performance
When encountering suboptimal performance with this compound lures, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to diagnose and address potential issues.
Caption: Logical workflow for troubleshooting lure performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. treefruit.com.au [treefruit.com.au]
- 4. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
calibration and maintenance of equipment for Oryctalure analysis
This technical support center provides comprehensive guidance on the calibration and maintenance of equipment for the analysis of Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros). This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this compound in various matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Q1: Why are my this compound peaks tailing?
Peak tailing can lead to inaccurate integration and quantification.
-
Possible Causes:
-
Active sites in the GC inlet or column: Free silanol (B1196071) groups on the surface of the liner or the column can interact with the analyte.
-
Column contamination: Accumulation of non-volatile residues from the sample matrix.
-
Improper column installation: A poor cut or incorrect insertion depth can create dead volume.
-
Column overload: Injecting too much sample for the column's capacity.
-
-
Solutions:
-
Use a deactivated inlet liner and a high-quality, inert GC column.
-
Regularly bake out the column and trim the first few centimeters if contamination is suspected.
-
Ensure a clean, square cut on the column and install it according to the manufacturer's instructions.
-
Reduce the injection volume or dilute the sample.
-
Q2: I'm observing a noisy or drifting baseline in my chromatogram. What should I do?
A high or unstable baseline can obscure small peaks and affect the accuracy of peak integration.
-
Possible Causes:
-
Contaminated carrier gas: Impurities in the helium or nitrogen gas.
-
Column bleed: Degradation of the column's stationary phase, often at high temperatures.
-
Leaks in the system: Air leaking into the GC or MS system.
-
Dirty ion source (MS): Contamination of the ion source can lead to high background noise.
-
-
Solutions:
-
Ensure the use of high-purity carrier gas and install or replace gas purifiers.
-
Use a low-bleed GC column and condition it properly before use.
-
Perform a leak check of the entire system, from the gas lines to the MS interface.
-
Clean the ion source according to the manufacturer's recommended procedure.
-
Q3: My this compound sensitivity is low or has decreased over time. How can I improve it?
A loss of sensitivity can compromise the detection and quantification of trace levels of this compound.
-
Possible Causes:
-
Leak in the injection port: A worn or improperly installed septum.
-
Contaminated inlet liner: Active sites in the liner can adsorb the analyte.
-
Dirty MS ion source: Contamination can reduce ionization efficiency.
-
Deteriorated electron multiplier (MS): The detector's lifespan is finite.
-
-
Solutions:
-
Replace the septum regularly and ensure a proper seal.
-
Clean or replace the inlet liner.
-
Clean the ion source.
-
Check the electron multiplier voltage and replace it if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for this compound analysis?
The choice of column depends on the specific requirements of the analysis. For general quantification, a non-polar column such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) is a good starting point. If separation of this compound enantiomers is required, a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, will be necessary.
Q2: How often should I calibrate my GC-MS system for this compound analysis?
A full calibration curve should be generated for each new batch of samples. Additionally, a calibration verification standard should be run at the beginning of each sample sequence and periodically throughout the run (e.g., every 10-20 samples) to monitor instrument performance.
Q3: What are the recommended storage conditions for this compound standards?
This compound standards should be stored in a cool, dark place, preferably in a freezer at -20°C, to minimize degradation. Solutions should be stored in tightly sealed amber vials to prevent evaporation and photodegradation.
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity |
Table 2: Quality Control Acceptance Criteria for this compound Quantification
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Verification | |
| Accuracy (% Recovery) | 80 - 120% of the true value |
| Precision | |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 15% |
| Method Blank | |
| Analyte Concentration | Below the Limit of Quantification (LOQ) |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Prepare a stock solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions: Serially dilute the stock solution to prepare a series of calibration standards with concentrations that bracket the expected sample concentrations. A typical range would be 1, 5, 10, 25, 50, and 100 ng/µL.
-
Add internal standard (optional but recommended): To improve precision, add a constant known amount of an internal standard (a compound with similar chemical properties to this compound but not present in the samples) to each calibration standard and sample.
Protocol 2: GC-MS Analysis Workflow
-
System Preparation:
-
Ensure the GC-MS system is clean and has passed a leak check.
-
Condition the GC column according to the manufacturer's instructions.
-
Perform an instrument tune to ensure optimal MS performance.
-
-
Sequence Setup:
-
Create a sequence in the instrument control software that includes a solvent blank, the calibration standards (from lowest to highest concentration), a quality control (QC) sample, and the unknown samples.
-
-
Injection and Data Acquisition:
-
Inject the samples according to the sequence.
-
Acquire the data using the parameters outlined in Table 1.
-
-
Data Processing:
-
Integrate the peak for this compound (and the internal standard, if used) in each chromatogram.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualization
Caption: A flowchart of the experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Oryctalure (Ethyl 4-Methyloctanoate)
Oryctalure, chemically known as ethyl 4-methyloctanoate, is a significant aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a major pest of palm trees. Its synthesis is of great interest for the development of effective and environmentally sound pest management strategies. This guide provides a comparative analysis of various synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers and drug development professionals in selecting the most suitable approach for their needs.
Comparative Data of this compound Synthesis Methods
The following table summarizes the key quantitative metrics for different synthetic routes to this compound, providing a clear comparison of their efficiency and potential drawbacks.
| Synthesis Method | Key Starting Materials | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | 1-chloro-2-methylhexane (B8755003), Diethyl malonate | 79.8 - 82.5[1] | High (distillation) | High yield, readily available starting materials.[1] | Multi-step process.[1] |
| Asymmetric Synthesis via MacMillan's Cross Aldol (B89426) Reaction | Monosilylated ethylene (B1197577) glycol, Propionaldehyde (B47417) | ~92 (final step)[2] | High (chromatography) | Enantioselective, producing specific stereoisomers.[2] | Multi-step, requires specialized catalyst.[2] |
| Grignard Reagent Method | 2-chlorohexane, Ethyl acrylate | ~56[1] | Moderate | Direct C-C bond formation. | Low yield, uses carcinogenic reagent (HMPA).[1] |
| Synthesis from Citronellol | Citronellol | >60[3][4] | Purification challenging | Utilizes a natural product as a starting material.[3] | Complicated purification due to byproducts.[3] |
| Enzymatic Synthesis | 4-methyloctanoic acid, Ethanol (B145695) | Variable | High (enantiomeric excess up to 81%)[5] | "Green" chemistry, mild reaction conditions, high selectivity.[5] | May require optimization of enzyme activity and stability. |
| Classical Fischer Esterification | 4-methyloctanoic acid, Ethanol | Variable | Moderate to High | Simple, uses common reagents. | Equilibrium-limited reaction, may require excess reagent or water removal. |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Malonic Ester Synthesis
This high-yield method involves the alkylation of diethyl malonate followed by decarboxylation.[1]
Step 1: Synthesis of Diethyl 2-methylhexylmalonate
-
In a suitable reactor, combine sodium ethoxide, potassium iodide, N,N-dimethylacetamide, and tetrahydrofuran.
-
Stir the mixture at 25°C for 30 minutes.
-
Add diethyl malonate dropwise, maintaining the temperature below 60°C.
-
After stirring at 70°C for 1.5 hours, add 1-chloro-2-methylhexane dropwise at 70°C.
-
Reflux the mixture at 89°C for 35 hours.
-
After cooling, the reaction is worked up by adding hexane (B92381) and water, followed by phase separation.
-
The organic phase is washed and concentrated to yield diethyl 2-methylhexylmalonate.
Step 2: Krapcho Decarboxylation to Ethyl 4-methyloctanoate
-
The crude diethyl 2-methylhexylmalonate is mixed with sodium chloride and water in N,N-dimethylacetamide.
-
The mixture is heated to reflux (around 139°C) for several hours to effect decarboxylation.
-
The reaction mixture is cooled, and the product is extracted with hexane.
-
The organic layer is washed, dried, and concentrated.
-
The final product, ethyl 4-methyloctanoate, is purified by distillation under reduced pressure.[1] A two-step yield of 79.8% has been reported for this process.[1]
Asymmetric Synthesis via MacMillan's Cross Aldol Reaction
This method allows for the stereoselective synthesis of (S)-ethyl 4-methyloctanoate.[2]
Step 1: MacMillan's Cross Aldol Reaction
-
An aldehyde derived from a monosilylated ethylene glycol is reacted with propionaldehyde in the presence of a MacMillan imidazolidinone organocatalyst.
-
This reaction establishes the chiral center of the molecule.
Step 2: Subsequent Transformations
-
The product from the aldol reaction undergoes a series of transformations including Wittig olefination to extend the carbon chain.
-
This is followed by silyl (B83357) ether deprotection and oxidative cleavage.
-
The final step involves the reduction of the resulting unsaturated ester to yield (S)-ethyl 4-methyloctanoate.
Final Step: Saponification (Example of further reaction)
-
A mixture of (S)-ethyl 4-methyloctanoate, lithium hydroxide, THF, and water is stirred at room temperature for 6 hours.[2]
-
The organic solvent is removed under reduced pressure.
-
The residue is acidified to pH 5 with 1 N HCl and extracted with ethyl acetate.[2]
-
The combined organic layers are washed, dried, and concentrated.
-
The product, (S)-4-methyloctanoic acid, is purified by silica (B1680970) gel column chromatography, affording a 92% yield.[2]
Enzymatic Synthesis using Novozym 435
This biocatalytic approach offers a greener alternative for this compound synthesis.
-
Racemic 4-methyloctanoic acid and ethanol are combined in a suitable solvent.
-
Immobilized lipase (B570770) Novozym 435 is added as the catalyst.
-
The reaction is incubated at a controlled temperature (e.g., 35°C) with agitation.[5]
-
The molar ratio of the acid to ethanol can be varied to optimize the reaction; a ratio of 1:8 (acid:ethanol) has been studied.[5]
-
The reaction progress is monitored over time.
-
Upon completion, the enzyme is filtered off and can be reused.
-
The product, ethyl 4-methyloctanoate, is isolated from the reaction mixture, often with high enantiomeric purity. An enantiomeric excess of the product of 81% has been reported.[5]
Synthesis Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Caption: Workflow for Malonic Ester Synthesis of this compound.
Caption: Asymmetric Synthesis of (S)-Oryctalure via MacMillan Catalysis.
Caption: Enzymatic Synthesis of this compound.
References
A Guide to the Validation of New Analytical Methods for Oryctalure Quantification
For Researchers, Scientists, and Drug Development Professionals
Existing Analytical Approaches
Currently, the analysis of Oryctalure (ethyl 4-methyloctanoate) and related compounds primarily relies on chromatographic techniques. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a common method for the identification and quantification of volatile and semi-volatile compounds like pheromones.[1] These methods are crucial for determining the purity of synthetic this compound and for studying its release rates from various dispenser types.[2][3][4]
Validation of a New Analytical Method
The validation of any new analytical method is critical to ensure its reliability, reproducibility, and fitness for its intended purpose.[5][6] The process involves a series of experiments to verify that the method's performance characteristics meet the required standards. Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
The following table presents a hypothetical comparison of a new analytical method (e.g., a newly developed Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS method) against a conventional Gas Chromatography (GC-FID) method for this compound quantification.
| Parameter | New Method (LC-MS/MS) | Conventional Method (GC-FID) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.7 - 103.5% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.5% | ≤ 3% |
| Specificity | High (Mass-based detection) | Moderate (Retention time-based) | No interference from blank, placebo, or related substances |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL | To be defined based on application |
| LOD | 0.03 µg/mL | 0.3 µg/mL | 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve) |
| LOQ | 0.1 µg/mL | 1 µg/mL | 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve) |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Sensitive to changes in oven temperature ramp and gas flow rate | Consistent results with deliberate variations in method parameters |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. Below are example protocols for key validation parameters.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a standard stock solution of certified this compound reference material.
-
Spike a known amount of the this compound standard into a sample matrix (e.g., a solvent used for pheromone extraction from a dispenser) at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare a minimum of three replicates for each concentration level.
-
Analyze the samples using the new analytical method.
-
Calculate the percentage recovery for each sample.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six determinations at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Specificity
-
Objective: To assess the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.
-
Procedure:
-
Analyze a blank sample (matrix without this compound).
-
Analyze a sample of this compound.
-
Analyze a sample containing this compound and potential impurities or related substances.
-
Demonstrate that the signal for this compound is not affected by the presence of these other components. For LC-MS/MS, this would involve monitoring specific precursor-product ion transitions.
-
Linearity and Range
-
Objective: To determine the ability of the method to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Procedure:
-
Based on the Standard Deviation of the Blank:
-
Analyze a number of blank samples (e.g., n=10) and calculate the standard deviation of the response.
-
Calculate the LOD and LOQ using the formulas provided in the table above, where the slope is determined from the linearity study.
-
-
Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for the development, validation, and implementation of a new analytical method.
Hypothetical Experimental Workflow for this compound Quantification by LC-MS/MS
Caption: A hypothetical experimental workflow for the quantification of this compound using LC-MS/MS.
References
Field Trial Comparison of Oryctalure and Other Synthetic Attractants for Rhinoceros Beetle (Oryctes rhinoceros)
A Comparative Guide for Researchers and Pest Management Professionals
This guide provides an objective comparison of the field performance of Oryctalure (active ingredient: ethyl 4-methyloctanoate), a widely used synthetic aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), against other attractants and modified trapping strategies. The information is compiled from published field trials to assist researchers and pest management professionals in selecting and optimizing attractants for monitoring and controlling this significant pest of coconut and oil palms.
Performance Data Summary
The following tables summarize quantitative data from field trials comparing this compound with other synthetic attractants and evaluating the impact of modifications such as UV light supplementation and varied release rates on its efficacy.
Table 1: Comparison of this compound with a Previously Used Synthetic Attractant
| Attractant | Release Rate (mg/day) | Mean Beetles Captured per Trap per Week | Data Source |
| This compound (Ethyl 4-methyloctanoate) | 10 | 6.8 | [1] |
| Ethyl Chrysanthemumate | 40 | 0.3 | [1] |
| Control (unbaited) | N/A | 0 | [1] |
Table 2: Effect of UV Light and Release Rate on this compound Trap Captures
| Treatment | Mean Beetles Captured per Trap-Day | Fold Increase vs. Lure Alone | Data Source |
| Standard Lure (SL) | 0.033 | 1.0 | [2] |
| Reduced Release Rate Lure (RL) | 0.050 | 1.5 | [2] |
| Standard Lure + UV LED (SL+UV) | 0.091 | 2.85 | [2][3][4] |
| Reduced Release Rate Lure + UV LED (RL+UV) | Not specified in snippet | - | |
| UV LED Alone | Very low (2 beetles total) | - | [2][3] |
| Trap Alone (Control) | 0 | - | [3] |
Note: The Siderhurst et al. (2021) study found no significant difference in trap catch between standard and reduced release rate lures, despite a 90% reduction in the release rate.[2]
Table 3: Comparison of Lure Formulations
| Lure Formulation | Relative Attractiveness | Key Finding | Data Source |
| SPLAT-RB (Specialized Pheromone and Lure Application Technology) | Similar to membrane dispenser | SPLAT-RB was found to be as attractive as the standard this compound membrane dispenser in field trials conducted in Thailand and Vietnam. | [5] |
| This compound Membrane Dispenser | Similar to SPLAT-RB | Standard lure formulation used for comparison. | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following is a summary of the experimental protocol from a key field trial.
Protocol: Field Trial on the Effects of UV Light and Pheromone Release Rate (Siderhurst et al., 2021)[3][4]
-
Objective: To evaluate the effect of adding ultraviolet (UV) light-emitting diodes (LEDs) and reducing the pheromone release rate on the capture of Oryctes rhinoceros.
-
Location: The field trial was conducted at six different locations on Guam.[3][4]
-
Traps: Standard vaned-baffle bucket traps were used, suspended 3 meters above the ground.[2]
-
Treatments:
-
T+SL: Trap with a standard this compound lure.
-
T+RL: Trap with a reduced release rate this compound lure.
-
T+UV: Trap with a UV LED but no lure.
-
T+SL+UV: Trap with a standard lure and a UV LED.
-
T+RL+UV: Trap with a reduced release rate lure and a UV LED.
-
T: Trap alone (unbaited control).
-
-
Experimental Design:
-
Linear trap lines, each with six traps, were established at each of the six locations.
-
Traps within a line were spaced 20 to 50 meters apart.
-
Treatments were assigned to traps using a randomization scheme to ensure each treatment was tested at each trap site over the course of the experiment.
-
-
Data Collection:
-
Traps were checked biweekly over a twelve-week period.
-
During each check, lures were replaced, and the number and sex of captured rhinoceros beetles were recorded.
-
-
Pheromone Lures:
-
The study utilized this compound (ethyl 4-methyloctanoate) manufactured by Chemtica in membrane bubble packs.
-
Reduced release rate lures were created by modifying the standard lures.
-
Lures were weighed before and after deployment to calculate the pheromone release rate.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the field trial conducted by Siderhurst et al. (2021) to evaluate the effects of UV light and pheromone release rate on trap captures.
Caption: Workflow of the field trial comparing this compound performance with and without UV light.
Discussion and Conclusion
Field data indicates that This compound (ethyl 4-methyloctanoate) is significantly more effective at attracting Oryctes rhinoceros than previously used synthetic attractants like ethyl chrysanthemumate.[1][6][7] The efficacy of this compound-baited traps can be substantially enhanced, with capture rates increasing by nearly threefold, through the addition of UV LED light sources.[2][3][4] This suggests a synergistic effect between the pheromone and UV light.
Interestingly, a significant reduction in the this compound release rate did not negatively impact the beetle capture rate in the Guam study.[3][4] This finding has practical implications for pest management, as lures with lower release rates could have a longer field life, reducing the frequency and cost of lure replacement without compromising trapping efficacy.
Furthermore, alternative formulations such as the SPLAT-RB lure have demonstrated comparable attractiveness to the standard membrane dispensers, offering flexibility in application methods.[5][8]
References
- 1. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guaminsects.net [guaminsects.net]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. isp.org.my [isp.org.my]
- 6. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. international-pest-control.com [international-pest-control.com]
Navigating the Nuances of Oryctalure Trapping: A Comparative Guide to Trap Design Efficacy
For researchers and scientists engaged in the critical work of monitoring and managing the coconut rhinoceros beetle (Oryctes rhinoceros), the efficacy of trapping systems is paramount. The synthetic aggregation pheromone, Oryctalure (ethyl 4-methyloctanoate), serves as a potent attractant, but its success is intrinsically linked to the design of the trap in which it is deployed. This guide provides a comprehensive comparison of different this compound trap designs, supported by experimental data, to inform the selection of the most effective trapping strategies.
Key Determinants of Trap Efficacy
The effectiveness of an this compound-baited trap is not solely dependent on the pheromone itself but is significantly influenced by a combination of factors including trap design, visual cues, and the rate of pheromone release. Research has consistently demonstrated that certain trap designs and modifications can dramatically increase capture rates, leading to more robust monitoring and control outcomes.
Comparative Analysis of Trap Designs
The most commonly employed and studied trap for capturing the coconut rhinoceros beetle is the bucket trap , often enhanced with vanes. However, numerous studies have explored modifications and alternative designs to improve upon this standard.
Vaned Bucket Traps: The Established Standard
The vaned bucket trap is a widely adopted design due to its relative simplicity, low cost, and accessibility.[1][2] Vanes, typically arranged in a cross formation above the bucket, serve to intercept flying beetles and guide them down into the collection vessel.[3] Experiments have shown that the addition of vanes can make bucket traps 40 times more effective than bucket traps used alone.[1][2]
Innovations in Trap Design: Beyond the Bucket
To enhance capture efficiency, researchers have developed and tested several innovative trap designs:
-
Barrel Traps: These larger-capacity traps have shown significant promise. In one study, barrel traps equipped with cones and UV LED lights captured 16 times more beetles per day compared to the standard vaned-bucket pheromone trap.[4]
-
CCRI-PVC Traps (Pipe Traps): This design consists of a tall PVC pipe with apertures leading to a collection bucket at the base. One experiment found that the CCRI-PVC trap caught a higher number of beetles (16.7 per trap over a 5-day period) even without pheromones, compared to a standard bucket trap with apertures in the lid (10.1 per trap over the same period).[1]
-
Hoyt Traps: Constructed from a section of coconut trunk, this design mimics a natural breeding site.[1] While historically significant, quantitative comparisons with modern pheromone traps are less common in recent literature.
-
Pan Traps: These consist of a shallow pan, often filled with soapy water, and are another alternative, though less frequently cited in direct comparison with vaned bucket traps for Oryctes rhinoceros.[1]
The Impact of Visual and Olfactory Stimuli
Beyond the fundamental structure of the trap, other sensory cues play a crucial role in attracting and capturing beetles.
The Role of Ultraviolet (UV) Light
A significant advancement in trapping efficacy has been the incorporation of UV light-emitting diodes (LEDs). Field experiments have demonstrated that adding UV LEDs to pheromone traps can increase the capture of coconut rhinoceros beetles by a factor of 2.85. This suggests a synergistic effect between the visual stimulus of the UV light and the olfactory cue of the this compound.[5]
Color as a Visual Attractant
Trap color has also been identified as a factor influencing capture rates. Studies have found that black vane traps caught 1.5 times more beetles than clear traps, indicating a preference for darker silhouettes.[2]
Optimizing Pheromone Release Rates
The concentration and release rate of this compound can impact trap captures. Interestingly, some research suggests that a lower pheromone release rate may be more effective. One study observed that traps with depleted lures, and therefore a lower release rate, caught significantly more beetles than traps with fresh, undepleted lures (0.220 beetles per trap-day versus 0.092 beetles per trap-day). This finding suggests that excessively high concentrations of the pheromone may have a repellent effect.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the efficacy of different this compound trap designs and modifications.
Table 1: Comparison of Different Trap Designs
| Trap Design | Relative Capture Rate Increase | Reference |
| Vane Traps vs. Bucket Traps Alone | 40 times more effective | [1][2] |
| Barrel Traps with Cones and UV LED Lights vs. Standard Vaned-Bucket Trap | 16 times more beetles per day | [4] |
| CCRI-PVC Trap (unbaited) vs. Standard Bucket Trap (unbaited) | 1.65 times more beetles | [1] |
Table 2: Effect of Trap Modifications on Capture Rate
| Modification | Relative Capture Rate Increase | Reference |
| Addition of UV LEDs to Pheromone Traps | 2.85 times more beetles | |
| Black Vane Traps vs. Clear Vane Traps | 1.5 times more beetles | [2] |
Table 3: Impact of Pheromone Release Rate on Capture Rate
| Lure Status | Mean Capture Rate (beetles/trap-day) | Reference |
| Depleted Lures (Lower Release Rate) | 0.220 | |
| Undepleted Lures (Higher Release Rate) | 0.092 |
Experimental Protocols
To ensure the validity and reproducibility of these findings, the cited studies employed rigorous experimental methodologies.
General Experimental Workflow
A common experimental workflow for comparing trap efficacy involves several key steps:
-
Trap Deployment: Traps of different designs or with various modifications are deployed in a grid or transect layout within the study area. To minimize positional bias, the placement of different trap types is typically randomized.[5]
-
Pheromone Application: Each trap is baited with an this compound lure. The type of lure and its placement within the trap are standardized across all traps in a given experiment.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly or bi-weekly), and the number of captured beetles is recorded.[5] Captured beetles may also be sexed and counted.
-
Trap Maintenance: During each check, captured beetles are removed, and lures may be replaced to ensure a consistent pheromone release rate over the course of the experiment.[5]
-
Data Analysis: The collected capture data is statistically analyzed to determine if there are significant differences in efficacy between the different trap designs or modifications being tested.
Protocol for Evaluating the Effect of UV LEDs
A specific example of a detailed experimental protocol is the study that evaluated the addition of UV LEDs to standard vaned-baffle bucket traps.[5]
-
Trap Setup: Standard CRB pheromone traps were suspended 3 meters above the ground.
-
Treatments: Six different trap treatments were tested:
-
Trap only (control)
-
Trap + Standard Lure
-
Trap + Reduced Release Rate Lure
-
Trap + UV LED
-
Trap + Standard Lure + UV LED
-
Trap + Reduced Release Rate Lure + UV LED
-
-
Experimental Design: Linear trap lines, each with six traps, were established at six different locations. The distance between adjacent traps was 20 to 50 meters. The assignment of treatments to traps was randomized to ensure each treatment was tested at each site.
-
Data Collection: Traps were visited bi-weekly for twelve weeks. During each visit, lures were replaced, and the captured beetles were counted and sexed.[5]
Conclusion
The selection of an appropriate trap design is a critical component of an effective coconut rhinoceros beetle management program. While the vaned bucket trap remains a reliable standard, research has clearly demonstrated that significant improvements in capture rates can be achieved through innovative designs and modifications. The integration of visual cues, such as UV light and dark colors, can substantially enhance the attractiveness of this compound-baited traps. Furthermore, optimizing the pheromone release rate to avoid potential repellent effects at high concentrations warrants careful consideration. By leveraging the findings of these comparative studies, researchers and pest management professionals can make informed decisions to maximize the efficacy of their trapping efforts.
References
Cross-Reactivity of Oryctalure with Other Oryctes Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oryctalure, the synthetic aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros, is a critical tool for monitoring and managing this significant pest of palm trees. The active component of this compound is ethyl 4-methyloctanoate. This guide provides a comparative analysis of the cross-reactivity of this compound with other economically important Oryctes species, specifically Oryctes monoceros and Oryctes elegans. The information is based on available experimental data from field trapping and electroantennography studies.
Pheromone Composition and Attractiveness
While this compound is specifically designed for Oryctes rhinoceros, its active component, ethyl 4-methyloctanoate, is also produced by and attractive to other Oryctes species. However, the primary aggregation pheromones can differ between species, influencing the degree of cross-reactivity.
| Species | Primary Aggregation Pheromone | Other Behaviorally Active Compounds | Attractiveness of Ethyl 4-methyloctanoate |
| ** Oryctes rhinoceros | Ethyl 4-methyloctanoate[1][2] | 4-methyloctanoic acid, Ethyl 4-methylheptanoate[1][2] | High |
| Oryctes monoceros | Ethyl 4-methyloctanoate[1][3] | Not specified in available data | High |
| Oryctes elegans ** | 4-methyloctanoic acid[4] | Ethyl 4-methyloctanoate[4] | Moderate, enhanced by host plant volatiles[4] |
Quantitative Comparison of Trap Captures
Direct comparative studies evaluating the efficacy of a standard this compound lure across Oryctes rhinoceros, Oryctes monoceros, and Oryctes elegans under identical conditions are limited in the reviewed literature. This lack of standardized, multi-species trials makes a precise quantitative comparison of trapping efficiency challenging.
The available data primarily focuses on the effectiveness of this compound for its target species, O. rhinoceros.
| Species | Lure Dispense Rate | Mean Trap Capture | Study Location |
| ** Oryctes rhinoceros | 10 mg/day | 6.8 beetles/trap/week[5] | North Sumatra, Indonesia |
| Oryctes monoceros | Data not available in a directly comparable format | ||
| Oryctes elegans ** | Data not available in a directly comparable format |
It is important to note that trapping efficiency is influenced by numerous factors including trap design, lure release rate, environmental conditions, and the local population density of the target species.
Experimental Protocols
The following is a generalized experimental protocol for field trapping of Oryctes species using pheromone lures, based on methodologies described in the literature.[1][6]
1. Trap Design and Placement:
-
Trap Type: Standard double-vaned bucket traps are commonly used.[6]
-
Placement: Traps are typically suspended from poles at a height of approximately 3 meters above the ground.[6]
-
Spacing: A minimum distance of 50 meters is maintained between traps to avoid interference.
-
Arrangement: Traps are often set in a line perpendicular to the prevailing wind direction.[6]
2. Lure and Baiting:
-
Pheromone Lure: A dispenser releasing ethyl 4-methyloctanoate (this compound) at a specified rate (e.g., 10 mg/day) is placed inside the trap.[5]
-
Synergists: For some species, such as O. elegans, the addition of host plant material (e.g., fresh date palm tissue) can significantly enhance attraction.[4] For O. rhinoceros, freshly rotting oil palm fruit bunches can increase captures.[1][2]
3. Data Collection and Analysis:
-
Monitoring Frequency: Traps are checked at regular intervals, typically weekly.
-
Data Recorded: The number of captured beetles of each species is recorded. The sex of the captured beetles is also often determined.
-
Statistical Analysis: Trap capture data is typically analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different treatments.
Visualizing Experimental Workflow and Pheromone Signaling
To better illustrate the processes involved in evaluating pheromone cross-reactivity, the following diagrams are provided.
Conclusion
This compound, containing ethyl 4-methyloctanoate, demonstrates significant cross-reactivity with Oryctes monoceros, which utilizes the same compound as its primary aggregation pheromone. While it also attracts Oryctes elegans, the attraction is generally weaker as this species primarily uses 4-methyloctanoic acid for aggregation. The effectiveness of this compound for O. elegans can be enhanced with the addition of host plant volatiles.
The lack of direct, quantitative comparative studies across these three species highlights a gap in the current research. Such studies would be invaluable for developing broader pest management strategies for the Oryctes genus and for understanding the nuances of chemical communication within this group of beetles. Future research should focus on conducting standardized field trials to provide a clearer, quantitative comparison of this compound's efficacy across different Oryctes species.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
A Comparative Guide to Oryctalure-Based Monitoring for Population Estimation of the Coconut Rhinoceros Beetle (Oryctes rhinoceros)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oryctalure-based monitoring for the population estimation of the Coconut Rhinoceros Beetle (Oryctes rhinoceros, CRB) against other contemporary methods. The information presented is supported by experimental data to aid researchers in selecting the most appropriate monitoring strategy for their specific needs.
Overview of Monitoring Techniques
Effective management of the invasive Coconut Rhinoceros Beetle, a significant pest of coconut and oil palms, relies on accurate population estimation and monitoring.[1] The aggregation pheromone of CRB, ethyl 4-methyloctanoate, commercially known as this compound, is a cornerstone of many monitoring and control programs.[2][3] However, this compound-based trapping is one of several methods available, each with distinct advantages and limitations. This guide compares this compound trapping with visual surveys, detection dogs, and advanced tracking technologies like harmonic radar.
Quantitative Comparison of Monitoring Methods
The following table summarizes available quantitative data on the performance of different CRB monitoring techniques. It is important to note that these data are compiled from various studies conducted under different environmental conditions and population densities, and therefore, direct comparisons should be made with caution.
| Parameter | This compound-Based Trapping | Visual Survey (Damage Assessment) | Detector Dogs | Harmonic Radar / Radio Telemetry |
| Primary Metric | Beetles per trap per day/week | % of damaged palms; Damage severity score (e.g., 1-5 scale)[4] | Detection of breeding sites (larvae/grubs) | Location of individual beetles and cryptic breeding sites[5][6] |
| Reported Efficacy | - Standard Traps: Varies significantly based on location and season.- UV-LED Enhanced Traps: 2.85 times increase in trap catch compared to standard traps.[2]- Mark-Recapture Efficacy: 11% (62 of 567 marked beetles recaptured in one study).[1][3] | Can detect changes in palm damage between years, indicating shifts in population pressure.[4] | A team of three dogs found over 300 CRB (mostly grubs) during four training sessions in Kauai.[7] | Effective in tracking individual beetles; one study reported only 1 of 33 radio-tagged beetles was caught in a pheromone trap.[2] |
| Recommended Density/Range | - Monitoring: 1-2 traps per hectare.[8]- Mass Trapping: 5-10 traps per hectare.[8] | Survey of all palms in a defined area. | Dependent on terrain and handler. | Short detection range, approximately 800m in open areas, but can be significantly reduced by vegetation. |
| Labor & Cost | Moderate: Requires initial setup and regular (e.g., bi-weekly) checks.[9] Lure and trap costs are ongoing. | High: Can be labor-intensive, especially in large areas with dense vegetation. | High: Requires highly trained dogs and handlers; maintenance can be expensive.[5] | High: Requires specialized equipment and skilled operators. |
| Limitations | - Trap catch may not directly correlate with actual population density.[10]- Efficacy can be affected by high temperatures.[3]- Some CRB populations (e.g., CRB-G biotype in Guam) may be less attracted to this compound.[2] | - Damage is a lagging indicator of beetle presence.- Does not provide direct beetle counts.- Damage from other pests can be confounding. | - Limited by handler and dog endurance.- Scent detection can be affected by environmental factors (wind, temperature). | - Does not provide population-wide estimates.- Limited by battery life and tag size/weight. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for the key monitoring techniques discussed.
This compound-Based Pheromone Trapping
This protocol outlines the standard procedure for deploying and monitoring this compound-baited traps.
Materials:
-
Standard double-vaned bucket traps.
-
This compound pheromone lures (e.g., bubble packs).
-
Poles or sticks for trap suspension (e.g., forked sticks).
-
GPS unit for recording trap locations.
-
Data collection sheets.
Procedure:
-
Trap Placement:
-
Establish trap lines perpendicular to the prevailing winds.[2]
-
Space traps 20 to 50 meters apart within the trap line.[2]
-
Suspend traps approximately 3 meters above the ground from forked sticks or other suitable structures.[2]
-
For monitoring purposes, a density of 1 trap per hectare is recommended.[11]
-
-
Lure Deployment:
-
Data Collection:
-
Data Analysis:
-
Calculate the trap catch rate as the number of beetles per trap per day or week.
-
Analyze the data using appropriate statistical methods to compare catch rates between different locations or time periods.
-
Visual Survey (Palm Damage Assessment)
This method provides an indirect measure of CRB population activity by quantifying the damage to palms.
Materials:
-
Data collection forms or a mobile data collection application.
-
GPS unit.
-
Camera for photographic documentation.[12]
-
Binoculars (optional, for tall palms).
Procedure:
-
Survey Design:
-
Define the survey area and select a representative sample of palms to assess.
-
For comprehensive monitoring, all palms within a plot or area should be surveyed.
-
-
Damage Assessment:
-
Examine the crown of each palm for characteristic CRB feeding damage, which appears as V-shaped cuts on the fronds.[13]
-
Score the damage for each palm using a standardized rating scale. A common 5-point scale is:[4]
-
0 (Undamaged): No damage symptoms evident.
-
1 (Low damage): Notching or tip damage, < 20% foliage loss.
-
2 (Medium damage): Multiple fronds affected with notching and breakage, 20%–50% foliage loss.
-
3 (High damage): Multiple fronds affected with notching and breakage, > 50% foliage loss.
-
4 (Dead): Palm is dead, or the growing point is destroyed.
-
-
-
Data Recording:
-
For each assessed palm, record its location (GPS coordinates), the damage score, and any other relevant observations (e.g., presence of boreholes).
-
Take photographs to document examples of each damage category.[4]
-
-
Data Analysis:
-
Calculate the percentage of infested palms in the surveyed area.
-
Determine the average damage severity score.
-
Compare these metrics over time to assess trends in population pressure.
-
Detector Dog Surveys for Breeding Sites
This protocol describes the use of trained dogs to locate CRB breeding sites, which are often cryptic.
Materials:
-
Certified detector dog trained on the scent of CRB larvae and associated decaying organic matter.
-
Experienced handler.
-
GPS unit for marking locations of interest.
-
Tools for excavating potential breeding sites (e.g., shovels, rakes).
-
Collection containers for any larvae found.
Procedure:
-
Training and Certification:
-
Survey Deployment:
-
The handler directs the dog to search areas with potential breeding sites, such as compost piles, rotting logs, and other accumulations of decaying organic matter.
-
The dog works off-leash and signals a find through a trained alert behavior (e.g., sitting or lying down) when it detects the target scent.
-
-
Site Verification:
-
When the dog indicates a potential breeding site, the handler marks the location with the GPS unit.
-
The team then carefully excavates the site to confirm the presence of CRB larvae, pupae, or eggs.
-
-
Data Collection:
-
Record the location of all confirmed breeding sites.
-
Quantify the number of CRB life stages found at each site.
-
Visualizations
Signaling Pathway and Beetle Attraction
The following diagram illustrates the process by which this compound attracts the Coconut Rhinoceros Beetle. The pheromone, released from the lure, is detected by the beetle's antennae, triggering a neural signal that results in upwind flight towards the source.
Caption: Olfactory pathway of this compound attraction in Oryctes rhinoceros.
Experimental Workflow Comparison
This diagram outlines the logical flow of the different monitoring methods for CRB population estimation, from initial deployment to final data analysis.
Caption: Comparative workflow of CRB population monitoring methods.
References
- 1. biisc.org [biisc.org]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. harmonyecotech.com [harmonyecotech.com]
- 9. guaminsects.net [guaminsects.net]
- 10. researchgate.net [researchgate.net]
- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 12. spccfpstore1.blob.core.windows.net [spccfpstore1.blob.core.windows.net]
- 13. opd.gov.mp [opd.gov.mp]
- 14. traffic.org [traffic.org]
A Comparative Analysis of Commercial Oryctalure Lure Formulations for the Coconut Rhinoceros Beetle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available Oryctalure lure formulations, designed to attract the coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of coconut and oil palms. The selection of an effective and long-lasting lure is critical for successful monitoring, mass trapping, and integrated pest management (IPM) programs. This document synthesizes available experimental data on the performance of different commercial lures, details the methodologies used in these studies, and illustrates the biological and experimental frameworks involved.
Commercial this compound Formulations: A Comparative Overview
Several companies manufacture and supply this compound-based lures for the management of the coconut rhinoceros beetle. These formulations vary in their dispenser technology, release rates, and recommended field longevity. While direct, comprehensive comparative studies evaluating all commercially available lures under identical conditions are limited, the following table summarizes available information on some of the prominent products.
| Lure Formulation | Manufacturer | Dispenser Type | Reported Field Longevity | Key Findings from Studies |
| This compound Lure (P046-Lure) | ChemTica International | Blister pack with a plastic membrane | Information not consistently available, requires periodic replacement depending on conditions. | The release rate for the widely used commercial CRB lure from ChemTica is reported to be 9 mg/day.[1] Studies have shown that lures with high release rates may be less attractive than those with lower release rates.[1] |
| SPLAT-RB™ | ISCA Technologies | Specialized Pheromone & Lure Application Technology (SPLAT) - a flowable matrix | 12-20 weeks | A field trial demonstrated high efficacy in trapping O. rhinoceros over a 16-week period with a single application.[2][3] The formulation is designed for a consistent and long-lasting release rate.[2] |
| Rhinolure | PCI India Ltd, Brooklands | Sachet with septa | Information not consistently available. | This lure, containing the active compound 4-methyl octanoate, is effective for mass trapping both male and female beetles.[4] |
| Sun Agro Lure | Laksitha Agro Biotech, India | Coaster lure packet | Information not consistently available. | Listed as a commercially available product for CRB.[1] |
| Harmony Ecotech Lure | Harmony Ecotech Ltd., India | Lure packet | Information not consistently available. | Listed as a commercially available product for CRB.[1] |
Note: The performance of pheromone lures can be significantly influenced by environmental factors such as temperature and humidity, as well as trap design and placement. Therefore, the data presented should be considered in the context of the specific experimental conditions outlined in the cited studies.
Experimental Protocols
The following sections detail the methodologies employed in studies evaluating the efficacy of this compound lures. These protocols provide a framework for designing and interpreting field trials.
Field Trapping Experiments
-
Objective: To evaluate the capture efficacy of different this compound lure formulations.
-
Experimental Design:
-
Traps: Commonly used traps include bucket traps with vanes, panel traps, and pitfall traps.[1][5] Traps are typically placed at a density of one trap per hectare, though this can be adjusted based on infestation levels.[2][3]
-
Lure Placement: Lures are placed inside the traps according to the manufacturer's instructions. For bucket traps, the lure is often suspended from the lid.[4]
-
Experimental Sites: Trials are conducted in areas with known populations of Oryctes rhinoceros, such as coconut or oil palm plantations.
-
Data Collection: Traps are monitored at regular intervals (e.g., weekly), and the number of captured male and female beetles is recorded.[2]
-
Statistical Analysis: Trap capture data is typically analyzed using statistical methods such as ANOVA to compare the performance of different lure formulations.[6]
-
Lure Longevity and Release Rate Studies
-
Objective: To determine the field life and pheromone release rate of different lure dispensers.
-
Methodology:
-
Aging of Lures: Lures are aged in the field for varying durations (e.g., 0, 2, 4, 6, 8 weeks).[2]
-
Volatile Collection: The release rate of this compound from fresh and aged lures is measured in the laboratory using a volatile collection system. This typically involves passing a purified airflow over the lure and trapping the emitted volatiles on an adsorbent material.[7]
-
Chemical Analysis: The trapped volatiles are then extracted with a solvent and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound released over a specific period.[7]
-
Field Bioassays: The attractiveness of aged lures is also assessed in field trapping experiments to correlate release rates with capture efficacy.
-
Visualizing the Mechanisms
Insect Pheromone Signaling Pathway
The following diagram illustrates the generalized signal transduction cascade initiated upon the binding of a pheromone molecule, such as this compound, to a receptor on the antenna of an insect.
Caption: Generalized insect pheromone signal transduction pathway.
Experimental Workflow for Lure Comparison
This diagram outlines a typical workflow for conducting a comparative field trial of different commercial pheromone lures.
Caption: Workflow for a comparative field trial of pheromone lures.
References
- 1. biisc.org [biisc.org]
- 2. international-pest-control.com [international-pest-control.com]
- 3. iscatechnologies.com [iscatechnologies.com]
- 4. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Oryctalure Analysis
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Oryctalure analysis. It is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of pheromone-based products. The guide outlines a proposed proficiency testing scheme, details a suitable analytical methodology, and presents a format for the comparative analysis of results.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests (PTs), are a critical component of a laboratory's quality assurance program.[1][2] They serve to evaluate the performance of analytical laboratories for specific tests or measurements and to monitor the continuing performance of the laboratories.[3][4] The primary goal is to ensure that the analytical methods used are accurate, precise, and reliable for their intended purpose.[5]
Participation in proficiency testing is often a requirement for accreditation under standards such as ISO/IEC 17025.[2] The process typically involves a coordinating body sending identical test samples to a number of participating laboratories.[3] The results from the laboratories are then collected, statistically analyzed, and compared to a reference value to assess the proficiency of each participant.[3][6]
Proposed Proficiency Testing Scheme for this compound
This section outlines a hypothetical proficiency testing scheme for the analysis of this compound.
Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a simulated pheromone lure matrix.
Test Material: A batch of this compound-spiked silicone septa will be prepared and distributed to participating laboratories. Three concentration levels will be provided: low, medium, and high, to assess the analytical performance across a range of concentrations.
Instructions to Participants: Laboratories will be instructed to quantify the concentration of this compound in each sample using their routine analytical method. They will be required to report their results in milligrams per septum (mg/septum) and to provide details of the analytical method used, including the type of instrument, column, and key operating parameters.
Analytical Methodology: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a detailed experimental protocol for the quantitative analysis of this compound. This method is provided as a reference; participants in a proficiency test may use their own validated methods.
3.1. Scope This method is applicable for the quantification of this compound (ethyl 4-methyloctanoate) in a silicone septum matrix.
3.2. Principle The this compound is extracted from the silicone septum using a suitable organic solvent. The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for selective and sensitive quantification. An internal standard is used to improve the accuracy and precision of the method.
3.3. Reagents and Materials
-
This compound certified reference standard (>99% purity)
-
Internal Standard (IS): e.g., Ethyl decanoate (B1226879)
-
Hexane (B92381) (HPLC grade)
-
Silicone septa (blank)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inserts
3.4. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
3.5. Sample Preparation
-
Place one this compound-spiked silicone septum into a 10 mL volumetric flask.
-
Add 5.0 mL of hexane to the flask.
-
Spike with 100 µL of the internal standard solution (e.g., 1 mg/mL Ethyl decanoate in hexane).
-
Fill the flask to the 10 mL mark with hexane.
-
Cap the flask and sonicate for 30 minutes to extract the this compound.
-
Allow the solution to cool to room temperature.
-
Transfer an aliquot of the extract into an autosampler vial for GC-MS analysis.
3.6. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound ions (m/z): e.g., 88, 115, 143
-
Internal Standard ions (m/z): e.g., 88, 101, 157
-
3.7. Calibration Prepare a series of calibration standards by dissolving the this compound certified reference standard in hexane to cover the expected concentration range. Spike each calibration standard with the same amount of internal standard as the samples. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Data Presentation and Analysis
The results of the inter-laboratory comparison should be summarized in clear and concise tables. The statistical analysis of the data is crucial for assessing the performance of the participating laboratories.
4.1. Hypothetical Quantitative Data
The following table presents hypothetical results from a proficiency test for this compound analysis.
| Laboratory ID | Sample A (Low) (mg/septum) | Sample B (Medium) (mg/septum) | Sample C (High) (mg/septum) |
| Lab 1 | 4.85 | 9.92 | 19.85 |
| Lab 2 | 5.10 | 10.25 | 20.50 |
| Lab 3 | 4.95 | 10.05 | 20.10 |
| Lab 4 | 4.60 | 9.50 | 18.90 |
| Lab 5 | 5.30 | 10.80 | 21.50 |
| Lab 6 | 4.90 | 9.98 | 20.05 |
| Lab 7 | 6.20 (Outlier) | 10.15 | 20.35 |
| Lab 8 | 5.05 | 10.30 | 20.60 |
4.2. Statistical Analysis
A key performance indicator in proficiency testing is the z-score.[3][6] The z-score is calculated for each laboratory's result to provide a standardized measure of their performance relative to the consensus value.
The z-score is calculated using the following formula: z = (x - X) / σ where:
-
x is the result of the individual laboratory
-
X is the assigned value (consensus mean of the participants' results after outlier removal)
-
σ is the standard deviation of the participants' results
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
The following table shows the calculated z-scores for the hypothetical data from Sample B.
| Laboratory ID | Reported Value (mg/septum) | Assigned Value (Mean) | Standard Deviation | z-score | Performance |
| Lab 1 | 9.92 | 10.14 | 0.38 | -0.58 | Satisfactory |
| Lab 2 | 10.25 | 10.14 | 0.38 | 0.29 | Satisfactory |
| Lab 3 | 10.05 | 10.14 | 0.38 | -0.24 | Satisfactory |
| Lab 4 | 9.50 | 10.14 | 0.38 | -1.68 | Satisfactory |
| Lab 5 | 10.80 | 10.14 | 0.38 | 1.74 | Satisfactory |
| Lab 6 | 9.98 | 10.14 | 0.38 | -0.42 | Satisfactory |
| Lab 7 | 10.15 | 10.14 | 0.38 | 0.03 | Satisfactory |
| Lab 8 | 10.30 | 10.14 | 0.38 | 0.42 | Satisfactory |
Visualizations
Workflow for Inter-Laboratory Comparison of this compound Analysis
The following diagram illustrates the workflow of the proposed proficiency testing scheme.
Caption: Workflow of the this compound inter-laboratory comparison.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Paracel Laboratories - Proficiency Testing [paracellabs.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 6. food-safety.com [food-safety.com]
Oryctalure: A Comparative Analysis of Stability Under Diverse Storage Regimens
For Immediate Release
A comprehensive evaluation of the chemical stability of Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), reveals its performance under a range of storage conditions. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's stability against its historical alternative, ethyl chrysanthemumate, supported by experimental data and detailed methodologies.
This compound, chemically identified as ethyl 4-methyloctanoate, is a critical tool for the monitoring and control of the coconut rhinoceros beetle, a significant pest of coconut and oil palms. The efficacy of pheromone-based pest management strategies is intrinsically linked to the stability of the active semiochemical. Factors such as temperature, humidity, and light exposure can significantly impact the degradation rate of these volatile compounds, affecting their field longevity and trapping efficiency.
Comparative Stability of this compound and Ethyl Chrysanthemumate
While direct comparative studies detailing the degradation kinetics of this compound and ethyl chrysanthemumate under identical accelerated conditions are not extensively available in public literature, the following table summarizes their known properties and recommended storage conditions, providing a baseline for stability expectations.
| Parameter | This compound (ethyl 4-methyloctanoate) | Ethyl Chrysanthemumate |
| Chemical Class | Ester | Ester |
| Primary Degradation Pathways | Hydrolysis, Oxidation, Photodegradation | Hydrolysis, Oxidation, Photodegradation[1] |
| Recommended Long-Term Storage | Freezer (≤ -20°C) in airtight, light-blocking containers[2] | Cool, dry, well-ventilated environment, away from direct sunlight and heat[1] |
| Short-Term Storage | Refrigeration (2-8°C) in sealed, amber vials[2] | Tightly sealed container[1] |
| Known Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | Strong oxidizing agents and acids[1] |
| Field Longevity of Lures | 90-120 days, depending on weather conditions[3][4] | Previously used in eradication programs, but specific field life data is limited[5] |
Experimental Protocols for Stability Assessment
To ensure the reliability of pheromone lures, rigorous stability testing is essential. The following are detailed methodologies for key experiments to evaluate the stability of this compound.
Accelerated Stability Testing
This method is employed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.
Objective: To determine the degradation rate of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent and sealed in amber glass vials. For lure-based studies, a consistent batch of dispensers is used. Control samples are stored at -20°C.[2]
-
Accelerated Aging: Experimental samples are placed in a stability chamber with controlled temperature (e.g., 40°C and 50°C) and relative humidity (e.g., 75% RH).[2]
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), a subset of samples is removed from the chamber for analysis.[2]
-
Quantification: The concentration of the remaining this compound is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The degradation rate is calculated, and the shelf-life at normal storage conditions is extrapolated using the Arrhenius equation.
Photostability Testing
This experiment assesses the impact of light, particularly UV radiation, on the degradation of the pheromone.
Objective: To evaluate the susceptibility of this compound to photodegradation.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared and placed in a quartz cuvette or other UV-transparent container.
-
Light Exposure: The sample is exposed to a controlled source of UV radiation, simulating sunlight. Control samples are kept in the dark.
-
Time-Point Sampling: Aliquots of the solution are taken at regular intervals.
-
Quantification: The concentration of this compound is quantified using GC-MS to determine the rate of photodegradation.
Hydrolytic Stability Testing
This protocol evaluates the stability of this compound in the presence of moisture.
Objective: To determine the rate of hydrolysis of this compound at different pH levels.
Methodology:
-
Sample Preparation: this compound is added to buffered aqueous solutions of varying pH (e.g., pH 4, 7, and 9).
-
Incubation: The solutions are maintained at a constant temperature.
-
Time-Point Sampling: Samples are taken from each pH solution at set time intervals.
-
Quantification: The remaining concentration of this compound is analyzed by GC-MS to determine the hydrolysis rate at each pH.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the stability validation process, the following diagrams have been generated using Graphviz.
References
Differential Attraction: A Comparative Analysis of Male and Female Oryctes rhinoceros Response to Oryctalure
For Immediate Release
[City, State] – Researchers and pest management professionals are continually seeking more effective methods to control the coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of coconut and oil palms. A key component of monitoring and mass trapping efforts is the synthetic aggregation pheromone, Oryctalure (ethyl 4-methyloctanoate). This guide provides a comparative analysis of the behavioral responses of male and female Oryctes rhinoceros to this compound, supported by experimental data, to inform and enhance control strategies.
This compound is the synthesized form of the aggregation pheromone produced by male Oryctes rhinoceros.[1][2] It is highly attractive to both sexes of the beetle, serving as a powerful tool for monitoring and managing populations.[3][4] However, extensive field studies have revealed a consistent and significant bias in capture rates, with female beetles being more frequently trapped than their male counterparts.
Comparative Behavioral Response Data
Field data from various studies consistently demonstrate a higher attraction of female Oryctes rhinoceros to this compound-baited traps. The following table summarizes the quantitative results from several key research efforts:
| Study & Location | Mean Trap Catch (Beetles/Trap/Month) | Female to Male Ratio | Key Findings |
| Paudel et al. (2021), Solomon Islands [5] | 7.63 females vs. 4.50 males | 1.7 : 1 | Female trap catches were 1.7-fold higher than males. Over the study period (2017-2020), 65% of the 5,493 trapped beetles were female.[6] |
| Indriyanti et al. (2018), Indonesia | Data reported as >60% female capture | >1.5 : 1 | More than 60% of the trapped beetles were female, indicating a strong female-biased attraction.[6] |
| Maruthadurai & Ramesh (2020), India | Data reported as >60% female capture | >1.5 : 1 | Consistent with other studies, a higher proportion of females were captured in pheromone traps.[6] |
| Ginting et al. (Year not specified), Indonesia | 61% female capture | 1.56 : 1 | Field monitoring over 12 weeks showed that 61% of the captured rhinoceros beetles were female, compared to 39% male.[7] |
| Anonymous (2025), Location not specified | 1:1.2 to 1:1.3 male to female | 1 : 1.2-1.3 | This study found a less pronounced, but still present, female bias in traps placed both near and far from a light source.[8] |
Electrophysiological and Olfactory Responses
While trapping data provides a clear picture of behavioral outcomes, electrophysiological studies offer insight into the initial sensory perception of the pheromone. Electroantennogram (EAG) studies have shown that both male and female Oryctes rhinoceros antennae exhibit strong electrical responses to ethyl 4-methyloctanoate.[3][9] This indicates that both sexes are capable of detecting the pheromone at a physiological level. One study recorded mean antennal responses of 0.77 mV for males and 0.95 mV for females to the aggregation pheromone, suggesting a slightly higher antennal sensitivity in females.[9]
Experimental Protocols
The data presented above were primarily generated through standardized field trapping experiments. The following is a generalized protocol based on common methodologies.
Objective: To monitor the population and assess the sex-specific attraction of Oryctes rhinoceros to this compound.
Materials:
-
Bucket traps (e.g., plastic buckets with lids).
-
This compound sachets (active ingredient: ethyl 4-methyloctanoate).
-
Wire for suspending the pheromone lure.
-
Killing agent (e.g., insecticide-laced material or a drowning solution) placed at the bottom of the trap.
-
GPS device for recording trap locations.
-
Collection containers for trapped beetles.
Procedure:
-
Trap Construction: Two large holes (approximately 2.8 cm in diameter) are created on the sides of the bucket, below the lid, to allow beetle entry.[5]
-
Lure Placement: The this compound sachet is suspended from the center of the lid inside the bucket using a wire.[5]
-
Trap Deployment: Traps are placed in the field, often in or near coconut or oil palm plantations. A minimum distance (e.g., 500 m) is maintained between traps to avoid interference.[8] Traps are typically installed at a height of approximately 5 feet from the ground.[4]
-
Data Collection: Traps are inspected at regular intervals (e.g., bi-weekly or monthly).[5] The captured beetles are collected, counted, and their sex is determined. Sexing can be done by observing morphological characteristics, such as the larger cephalic horn in males and a fuzzy patch of hairs on the tip of the abdomen in females.[4][10]
-
Data Analysis: The number of male and female beetles per trap per collection period is recorded and analyzed to determine the sex ratio and population trends.
Experimental Workflow
The following diagram illustrates the typical workflow for a field experiment comparing the behavioral response of male and female Oryctes rhinoceros to this compound.
Caption: Workflow for this compound trapping experiment.
Conclusion
The available evidence strongly indicates a differential behavioral response of male and female Oryctes rhinoceros to the aggregation pheromone this compound. While both sexes are attracted, field trapping consistently yields a higher number of females. This female-biased attraction has significant implications for pest management strategies, as trapping a larger proportion of females, who are responsible for laying eggs, can be more effective in suppressing population growth. Further research could explore the physiological and behavioral reasons behind this disparity, potentially leading to even more targeted and efficient control methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 5. journal.nzpps.org [journal.nzpps.org]
- 6. researchgate.net [researchgate.net]
- 7. rhinoceros beetle oryctes: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. E-Repository - South Eastern University of Sri Lanka: Electrophysiological and behavioural responses of coconut black beetle (Oryctes rhinoceros L.) (Coleoptera: Scarabaeidae) to selected plant volatiles [ir.lib.seu.ac.lk]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Validating Models of Oryctalure Plume Dispersal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modeling approaches used to predict the dispersal of Oryctalure, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros). The performance of these models is evaluated against experimental data, offering insights for researchers selecting appropriate models for their work in pest management and semiochemical-based product development.
Modeling Plume Dispersal: A Comparison of Methodologies
The prediction of how a pheromone plume disperses in the environment is critical for optimizing the placement and efficacy of lures and traps. Three primary modeling approaches are employed, each with distinct advantages and limitations.
1. Gaussian Plume Models: These models are based on the principle of gradient descent and provide a time-averaged prediction of odor concentration downwind from a source. They are computationally inexpensive and widely used in initial assessments of atmospheric dispersion. However, a key limitation is their inability to capture the fine-scale, intermittent structure of a pheromone plume, which is crucial for eliciting a behavioral response in insects. Studies have shown a disparity between the predictions of these time-averaged models and the actual response patterns of insects in the field.
2. Computational Fluid Dynamics (CFD) Models: CFD models offer a more sophisticated, three-dimensional simulation of fluid flow and odor dispersal. These models can account for complex environmental factors such as topography, vegetation, and airflow around structures, providing a more realistic representation of the plume. While computationally intensive, CFD models are valuable for detailed analyses of pheromone dispersal in specific, complex environments and for optimizing the design of traps and lures.
3. Filament-Based (Puff) Models: Recognizing that insects respond to the intermittent bursts, or filaments, of odor within a plume, these models simulate the release and transport of individual odor packets. This approach provides a more biologically relevant prediction of the sensory experience of an insect navigating the plume. Filament-based models are particularly useful for studying insect behavior and for developing more effective trapping strategies that leverage the insect's natural orientation responses.
Performance Comparison of Dispersal Models
The validation of these models relies on comparing their predictions to experimental data collected from the field. The following table summarizes the typical performance characteristics of each model type based on findings from various studies on insect pheromone dispersal.
| Model Type | Predictive Accuracy | Computational Cost | Biological Relevance | Key Strengths | Key Limitations |
| Gaussian Plume | Low to Moderate | Low | Low | Simplicity, speed | Time-averaged, poor in complex terrain, does not capture plume filamentation |
| CFD | High | High | Moderate to High | Detailed 3D representation, accounts for environmental complexity | Computationally expensive, requires detailed environmental data |
| Filament-Based | High | Moderate to High | High | Simulates intermittent plume structure, high relevance to insect behavior | Can be computationally demanding, requires parameterization of turbulence |
Experimental Protocols for Model Validation
Accurate validation of plume dispersal models requires robust experimental data. The following protocols are commonly employed to measure the concentration and structure of pheromone plumes in the field.
Protocol 1: Field Measurement of Airborne Pheromone Concentration
This protocol details the collection and quantification of airborne pheromone concentrations for comparison with model predictions.
Objective: To obtain time-averaged measurements of airborne this compound concentration at various distances and directions from a pheromone source.
Materials:
-
This compound pheromone dispensers (lures).
-
Air sampling pumps.
-
Sorbent tubes (e.g., Tenax® TA) for trapping volatile compounds.
-
Meteorological station to record wind speed, direction, temperature, and humidity.
-
GPS unit for precise location mapping.
-
Gas chromatograph-mass spectrometer (GC-MS) for sample analysis.
Procedure:
-
Site Selection: Choose a field site with characteristics relevant to the modeling scenario (e.g., open field, plantation).
-
Experimental Setup:
-
Place a single this compound dispenser at a designated source point (e.g., on a pole at a specific height).
-
Position air sampling pumps with sorbent tubes at multiple downwind distances (e.g., 5m, 10m, 20m) and crosswind locations to create a sampling grid.
-
Set up a meteorological station near the source to record environmental conditions throughout the sampling period.
-
-
Air Sampling:
-
Activate the air sampling pumps to draw air through the sorbent tubes at a known flow rate for a predetermined duration (e.g., 1-2 hours).
-
-
Sample Analysis:
-
Transport the sorbent tubes to the laboratory for analysis.
-
Perform thermal desorption of the trapped compounds from the sorbent tubes.
-
Analyze the desorbed compounds using GC-MS to identify and quantify this compound.
-
-
Data Comparison:
-
Compare the experimentally measured concentrations at each sampling point with the concentrations predicted by the dispersal models for the corresponding locations and meteorological conditions.
-
Protocol 2: Electroantennography (EAG) for High-Resolution Plume Structure Analysis
This protocol uses an insect antenna as a biosensor to measure the real-time, intermittent structure of the pheromone plume.
Objective: To characterize the temporal dynamics of an this compound plume as perceived by the target insect.
Materials:
-
Live male Oryctes rhinoceros beetles.
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
This compound pheromone dispenser.
-
Wind tunnel or field setup with controlled airflow.
-
Anemometer.
Procedure:
-
Antenna Preparation:
-
Excise an antenna from a live beetle.
-
Mount the antenna between two electrodes using conductive gel.
-
-
Experimental Setup:
-
Place the prepared antenna in a controlled airflow (in a wind tunnel or a stable downwind position in the field).
-
Position the this compound dispenser upwind of the antenna at a known distance.
-
-
Data Recording:
-
Record the electrical potential changes from the antenna as the pheromone plume passes over it. The resulting signal (electroantennogram) will show intermittent spikes corresponding to encounters with pheromone filaments.
-
-
Data Analysis:
-
Analyze the EAG recordings to determine parameters such as the frequency of filament encounters, the duration of each burst, and the time between bursts.
-
-
Model Comparison:
-
Compare these experimentally determined temporal characteristics with the predictions of filament-based models.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the processes involved in model validation and pheromone perception, the following diagrams have been generated.
Caption: Workflow for the validation of this compound plume dispersal models.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Comparative Genomics of Oryctalure Perception in Beetle Populations: A Guide for Researchers
For Immediate Publication
This guide provides a comparative overview of the genomic and physiological basis of oryctalure perception in different beetle populations, with a focus on the coconut rhinoceros beetle, Oryctes rhinoceros. While direct comparative genomic studies on this compound perception are still an emerging field, this document synthesizes existing population genetics data, electrophysiological responses, and molecular biology techniques to offer a framework for future research. This guide is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies.
Introduction to this compound Perception in Beetles
This compound, the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), plays a crucial role in mate-finding and localization of suitable breeding sites. The perception of this semiochemical is mediated by specific olfactory receptors (ORs) located in the antennae of the beetles. Understanding the genetic basis of this compound perception and its variation across different beetle populations is essential for developing effective and sustainable pest control methods, such as pheromone-based trapping and mating disruption.
Recent studies have highlighted significant genetic diversity within and between populations of Oryctes rhinoceros, suggesting the potential for corresponding variation in olfactory sensitivity and behavior. This guide explores the current knowledge and outlines the experimental approaches necessary to elucidate the comparative genomics of this compound perception.
Quantitative Data on Olfactory Responses
While comprehensive comparative data on this compound perception across genetically distinct beetle populations is limited, electroantennography (EAG) studies have provided quantitative measurements of antennal responses to this pheromone in Oryctes rhinoceros. The following table summarizes representative EAG response data.
| Beetle Population/Species | Sex | Odorant Stimulus | Mean EAG Response (mV) ± SE | Reference |
| Oryctes rhinoceros | Male | This compound | 0.77 ± 0.13 | [1] |
| Oryctes rhinoceros | Female | This compound | 0.95 ± 0.23 | [1] |
| Oryctes elegans | Male | 4-methyloctanoic acid | Variable with dose | [2] |
| Oryctes elegans | Female | 4-methyloctanoic acid | Variable with dose | [2] |
Note: The data for Oryctes elegans pertains to a component of its aggregation pheromone, which is structurally related to this compound. Further research is needed to establish a direct comparison of this compound responses across different Oryctes species and populations.
Genetic Diversity in Beetle Populations
Population genetic studies of Oryctes rhinoceros have revealed the existence of distinct mitochondrial haplotypes and significant genetic differentiation among geographic populations. This genetic variability provides the raw material for evolutionary changes in traits such as olfaction.
| Population/Haplotype Group | Geographic Distribution | Genetic Markers Used | Key Findings | Reference(s) |
| CRB-S | South Pacific Islands (e.g., Fiji, Samoa, Tonga) | CoxI, SNPs | Genetically distinct from other haplotypes. | [3] |
| CRB-G | Guam, Hawaii, Palau, Philippines, Solomon Islands | CoxI, SNPs | Shows evidence of gene flow with CRB-S in some regions. | [3] |
| CRB-PNG | Papua New Guinea | CoxI, SNPs | Forms a distinct mitochondrial lineage. | [3] |
| Multiple populations in Southeast Asia | Malaysia, Indonesia, etc. | Microsatellites, SNPs | High levels of genetic diversity and population structure. | [4] |
This documented genetic divergence suggests that populations may have evolved different sensitivities or preferences for this compound, potentially impacting the efficacy of pheromone-based control strategies.
Experimental Protocols
To investigate the comparative genomics of this compound perception, a combination of electrophysiological, molecular, and bioinformatic approaches is required.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of the antenna to an odorant stimulus.
Methodology:
-
Beetle Preparation: An adult beetle is immobilized, and its head is excised.
-
Antenna Preparation: One antenna is carefully removed and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Odorant Delivery: A controlled puff of air carrying a known concentration of synthetic this compound is delivered to the antenna.
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is measured and compared across different beetle populations and this compound concentrations.
Single-Cell Recording (SCR)
SCR allows for the measurement of the activity of individual olfactory sensory neurons (OSNs) in response to odorants, providing a more detailed understanding of receptor specificity and sensitivity.
Methodology:
-
Beetle Preparation: The beetle is restrained, and a portion of the antenna is exposed.
-
Sensillum Localization: A sharp tungsten microelectrode is inserted into the base of a single olfactory sensillum on the antenna. A reference electrode is placed in the eye or another part of the body.
-
Odorant Stimulation: A continuous stream of humidified air is passed over the antenna, and pulses of this compound are introduced into the airstream.
-
Action Potential Recording: The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is recorded.
-
Spike Sorting and Analysis: The firing rates of individual neurons are analyzed to determine their response profiles to different concentrations of this compound.
Antennal Transcriptome Analysis
This technique is used to identify all the genes expressed in the antennae, including those encoding olfactory receptors, odorant-binding proteins, and other proteins involved in olfaction.
Methodology:
-
Antennae Collection: Antennae are dissected from beetles of different populations and sexes and immediately frozen in liquid nitrogen.
-
RNA Extraction and Library Preparation: Total RNA is extracted from the antennal tissue, and a cDNA library is constructed.
-
Next-Generation Sequencing (NGS): The cDNA library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are assembled into transcripts, and these are annotated to identify putative olfactory-related genes by comparing them to known gene families from other insects. Differential gene expression analysis can then be performed to compare the transcriptomes of different beetle populations.
Heterologous Expression of Olfactory Receptors
This method involves expressing a candidate this compound receptor gene in a foreign cell system (e.g., Xenopus oocytes or human embryonic kidney cells) to functionally characterize its response to this compound.
Methodology:
-
Gene Cloning: The full-length coding sequence of a candidate olfactory receptor gene is amplified from antennal cDNA.
-
Expression Vector Construction: The gene is cloned into an expression vector suitable for the chosen heterologous system.
-
Cell Transfection/Injection: The expression vector is introduced into the host cells.
-
Functional Assay: The response of the cells expressing the receptor to this compound is measured using techniques such as two-electrode voltage clamp or calcium imaging.
Visualizations
Signaling Pathway of this compound Perception
Caption: A simplified diagram of the this compound signaling pathway in a beetle olfactory sensory neuron.
Experimental Workflow for Comparative Analysis
Caption: A proposed experimental workflow for the comparative genomics of this compound perception.
Future Directions and Conclusion
The study of the comparative genomics of this compound perception is a promising area of research with significant implications for pest management. Future studies should focus on:
-
Identifying and sequencing this compound receptor genes from geographically and genetically diverse beetle populations.
-
Conducting comparative functional analyses of these receptors using heterologous expression systems to determine differences in sensitivity and specificity.
-
Performing quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) to identify the genetic loci responsible for variation in this compound perception.
-
Investigating the evolutionary forces that have shaped the diversity of this compound receptors in different beetle populations.
By integrating these approaches, researchers can gain a deeper understanding of the molecular and evolutionary mechanisms underlying chemosensory adaptation in beetles, paving the way for the development of more targeted and effective pest control strategies.
References
- 1. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 3. Examination of population genetics of the Coconut Rhinoceros Beetle (Oryctes rhinoceros) and the incidence of its biocontrol agent (Oryctes rhinoceros nudivirus) in the South Pacific Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Assessing the Cost-Effectiveness of Oryctalure-Based Control Methods for the Coconut Rhinoceros Beetle
A Comparative Guide for Researchers and Pest Management Professionals
The coconut rhinoceros beetle (Oryctes rhinoceros) poses a significant threat to coconut and oil palm plantations, causing substantial economic losses. Integrated Pest Management (IPM) strategies are crucial for sustainable control of this pest. This guide provides a comprehensive comparison of Oryctalure- based control methods with other available alternatives, focusing on their cost-effectiveness and supported by experimental data.
Overview of Control Methods
A variety of methods are employed to control the coconut rhinoceros beetle, each with its own set of advantages and disadvantages. These can be broadly categorized as follows:
-
Pheromone-Based Control: Utilizes synthetic aggregation pheromones, such as this compound (ethyl 4-methyloctanoate), to attract and trap adult beetles.
-
Chemical Control: Involves the application of synthetic insecticides to kill the beetles.
-
Physical Control: Employs physical barriers or traps to prevent beetles from reaching the palms or to capture them.
-
Cultural Control: Focuses on eliminating beetle breeding sites to disrupt their life cycle.
-
Biological Control: Uses natural enemies of the beetle, such as fungi and viruses, to suppress their populations.
This guide will focus on the comparative cost-effectiveness of pheromone-based, chemical, and physical control methods, for which more direct comparative data is available.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the cost and efficacy of different control methods for the coconut rhinoceros beetle.
Table 1: Cost Comparison of Different Control Methods
| Control Method | Material Cost (per unit) | Estimated Labor Cost (per hectare per year) | Total Estimated Cost (per hectare per year) | Notes |
| This compound-Based Trapping | Lure: ₹175 - ₹338 per lure[1][2]Trap: ₹600 per trap (reusable)[2] | ₹1,500 - ₹3,000 | ₹2,100 - ₹3,600 | Assumes a trap density of 1-2 traps per hectare[3][4] and monthly servicing. Lure longevity is 90-120 days.[1] |
| Chemical Control | ||||
| Chlorpyriphos 1.5% DP | ₹0.30 per palm[5][6] | ₹1,000 - ₹2,000 | ₹1,048 - ₹2,048 | Based on a density of 160 palms per hectare. Application frequency can vary. |
| Phorate 10G | ₹0.90 per palm[5][6] | ₹1,000 - ₹2,000 | ₹1,144 - ₹2,144 | Based on a density of 160 palms per hectare. |
| Chlorantraniliprole 0.4GR | ₹0.98 per palm[5][6] | ₹1,000 - ₹2,000 | ₹1,157 - ₹2,157 | Based on a density of 160 palms per hectare. |
| Naphthalene Balls | ₹3.12 per palm[5] | ₹1,000 - ₹2,000 | ₹1,499 - ₹2,499 | Based on a density of 160 palms per hectare. |
| Physical Control | ||||
| Nylon Fishing Nets | ₹290 - ₹1000 per kg[1][7] | ₹2,500 - ₹5,000 | Variable | Cost depends on the size of the palm and the amount of netting required. Labor-intensive installation. |
Note on Labor Costs: Labor costs are estimated based on general pest control labor rates and may vary significantly based on location, skill level, and specific field conditions. The estimates for trapping and netting assume a certain number of hours for installation and maintenance.
Table 2: Efficacy Comparison of Different Control Methods
| Control Method | Efficacy Metric | Observed Efficacy | Source |
| This compound-Based Trapping | Beetle Capture Rate | Varies depending on trap design and placement. Vaned bucket traps are more effective than pitfall or barrier traps.[4] | [4] |
| Damage Reduction | Can lead to a reduction in leaf and spindle damage over time. | [8] | |
| Chemical Control | |||
| Chlorantraniliprole 0.4GR | Leaf Damage Reduction | Reduced leaf damage to 6.9% (overall mean).[9] | [9][10] |
| Spindle Damage Reduction | Reduced spindle damage to 8.3% (overall mean).[9] | [9] | |
| Chlorpyriphos 1.5% DP | Leaf & Spindle Damage Reduction | Effective in reducing damage, comparable to phorate.[11] | [11] |
| Naphthalene Balls | Leaf Damage Reduction | Reduced leaf damage to 11.2% (overall mean).[9] | [9] |
| Physical Control | |||
| Nylon Nets | Leaf Damage Reduction | Reduced leaf damage from 35.25% (control) to 6.72%.[5] | [5] |
| Spindle Damage Reduction | Reduced spindle damage from 34.4% (control) to 4.85%.[5] | [5] | |
| Biological Control | |||
| Metarhizium anisopliae | Larval Mortality | Can cause high mortality in larvae in breeding sites. | [11] |
| Baculovirus oryctes | Damage Reduction | Reduced leaf damage from 12.5-35.5% to 6.8-18.5% and spindle damage from 33.3-45% to 7.5-13% after one year.[12][13] | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for key control methods.
This compound-Based Pheromone Trapping
Objective: To monitor and/or mass trap adult coconut rhinoceros beetles.
Materials:
-
Bucket traps with vanes.
-
This compound pheromone lures (ethyl 4-methyloctanoate).
-
Stakes or poles for trap installation.
-
GPS device for recording trap locations.
-
Data collection sheets.
Procedure:
-
Trap Density: For monitoring, a density of one trap per 2 hectares is often recommended.[4] For mass trapping, higher densities may be used.
-
Trap Placement: Traps should be placed at a height of approximately 5 feet from the ground.[14] Placing traps in shaded areas is recommended. In oil palm plantations, placing traps at the fringes of blocks has been shown to be more effective.[4]
-
Lure Installation: The pheromone lure is placed inside the trap according to the manufacturer's instructions.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly or bi-weekly). The number of captured beetles (male and female) is recorded.
-
Maintenance: Lures are replaced according to their specified lifespan (typically 90-120 days).[1] Traps should be cleared of captured beetles and any debris during each check.
Chemical Control Application
Objective: To reduce beetle populations and damage through the application of insecticides.
Materials:
-
Selected insecticide (e.g., Chlorantraniliprole 0.4GR, Chlorpyriphos 1.5% DP).
-
Sand (for granular formulations).
-
Personal Protective Equipment (PPE).
-
Application equipment (e.g., measuring scoops).
Procedure:
-
Dosage: The appropriate dosage of the insecticide is measured according to the product label and research recommendations (e.g., 5g of Chlorantraniliprole 0.4GR per palm).[5]
-
Application: For granular formulations, the insecticide is often mixed with sand and applied to the axils of the youngest leaves in the palm crown.
-
Frequency: Applications are repeated at specified intervals (e.g., every 45 or 60 days) depending on the insecticide and pest pressure.
-
Data Collection: The efficacy of the treatment is assessed by recording the percentage of leaf and spindle damage at regular intervals and comparing it to untreated control palms.
Physical Control with Nylon Nets
Objective: To create a physical barrier to prevent adult beetles from reaching the palm crown and to trap them.
Materials:
-
Nylon monofilament fishing nets (mesh size of approximately 0.5 to 1.25 inches).[12]
-
Scissors or cutting tool.
Procedure:
-
Net Preparation: The netting is cut to a size sufficient to be wrapped around the crown of the palm. The required length can be approximately twice the height of the feeding zone.
-
Installation: The net is wrapped around the inner crown of the palm, starting from the top and weaving it between the fronds. The netting should be kept "fluffy" rather than pulled tight to increase the chances of entangling the beetles.
-
Maintenance: The nets should be inspected and readjusted at least once a month to accommodate palm growth.
-
Data Collection: The effectiveness is evaluated by counting the number of beetles trapped in the nets and by assessing the reduction in leaf and spindle damage compared to unprotected palms.
Visualizing the IPM Strategy
An Integrated Pest Management (IPM) approach combines multiple control strategies for a more effective and sustainable solution. The following diagram illustrates the logical workflow of an IPM program for the coconut rhinoceros beetle.
References
- 1. tradewheel.com [tradewheel.com]
- 2. gorilladesk.com [gorilladesk.com]
- 3. Fishing Nets in Fishing Accessories - Walmart.com [walmart.com]
- 4. agripherosolutionz.com [agripherosolutionz.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Durable Nylon Nets: Custom Sizes & Competitive Prices | Global Suppliers [accio.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. opd.gov.mp [opd.gov.mp]
- 11. Can Biological Control Overcome the Threat From Newly Invasive Coconut Rhinoceros Beetle Populations (Coleoptera: Scarabaeidae)? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
Oryctalure: A Species-Specific Pheromone Attractant for Rhinoceros Beetles
A Comparative Guide to the Validation and Efficacy of Oryctalure
This compound, chemically identified as ethyl 4-methyloctanoate, serves as a potent aggregation pheromone for the coconut rhinoceros beetle, Oryctes rhinoceros, a significant pest of coconut and oil palms.[1][2] This guide provides a comprehensive comparison of this compound's performance against other attractants and under various conditions, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and pest management.
Performance Comparison of this compound
Field studies have consistently demonstrated the superior efficacy of this compound in attracting Oryctes rhinoceros compared to previously used compounds and its effectiveness for other species within the same genus.
| Attractant / Condition | Target Species | Relative Efficacy | Key Findings |
| This compound (ethyl 4-methyloctanoate) | Oryctes rhinoceros | 10x more effective | Significantly outperformed the previously recommended attractant, ethyl chrysanthemumate, in field trapping experiments.[2] |
| Ethyl Chrysanthemumate | Oryctes rhinoceros | Baseline | Previously used attractant, now largely replaced by the more potent this compound.[3] |
| Ethyl 4-methylheptanoate | Oryctes rhinoceros | As attractive as ethyl chrysanthemumate | A male-produced compound that showed some attraction but requires further study to be classified as an aggregation pheromone.[2] |
| 4-methyloctanoic acid | Oryctes rhinoceros | Less attractive than ethyl chrysanthemumate | Another male-produced compound with lower attractant properties.[2] |
| This compound + Rotting Oil Palm Fruit | Oryctes rhinoceros | Enhanced Attraction | The addition of freshly rotting oil palm fruit bunches to this compound-baited traps significantly increased beetle captures.[2] |
| This compound + UV LED Light | Oryctes rhinoceros | 2.85x increase in capture | The inclusion of ultraviolet (UV) LED light sources in pheromone traps dramatically increased the capture rate of the coconut rhinoceros beetle.[3] |
| This compound | Oryctes monoceros & Oryctes elenans | Effective | The pheromone lure is also effective in attracting these related rhinoceros beetle species.[4] |
Experimental Protocols
The validation of this compound's efficacy relies on standardized and replicable experimental designs. Below are detailed methodologies for key experiments cited in the comparison.
Field Trapping Efficacy Trial: this compound vs. Ethyl Chrysanthemumate
Objective: To compare the attractiveness of this compound (racemic ethyl 4-methyloctanoate) to the previously used attractant, ethyl chrysanthemumate, for trapping wild Oryctes rhinoceros.
Materials:
-
Newly designed vane traps
-
This compound lures (e.g., 30 mg/day release rate)
-
Ethyl chrysanthemumate lures (at a comparable release rate)
-
Control traps (unbaited)
-
Data collection sheets
-
GPS unit for trap location mapping
Procedure:
-
Site Selection: Choose a suitable location, such as an oil palm plantation, with a known population of Oryctes rhinoceros.
-
Trap Deployment:
-
Set up a grid of vane traps, ensuring a minimum distance of 100 meters between each trap to avoid interference.
-
Randomly assign treatments (this compound, ethyl chrysanthemumate, or control) to the traps.
-
Mount traps on poles, ideally above the canopy, for optimal performance.[4]
-
-
Lure Installation: Place the assigned lure within each trap according to the manufacturer's instructions.
-
Data Collection:
-
Service the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 12 weeks).
-
At each service, count and record the number of male and female Oryctes rhinoceros beetles captured in each trap.
-
Remove all captured insects from the traps.
-
-
Data Analysis:
-
Calculate the mean number of beetles captured per trap for each treatment.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the treatments.
-
Trap Enhancement Trial: this compound with and without UV LED Light
Objective: To determine if the addition of a UV LED light source to this compound-baited traps increases the capture rate of Oryctes rhinoceros.
Materials:
-
Standard bucket traps
-
This compound lures (standard release rate)
-
UV LED light sources with power supply (e.g., battery packs)
-
Control traps (this compound lure only)
-
Negative control traps (no lure or light)
-
Data collection sheets
Procedure:
-
Experimental Design:
-
Establish multiple traplines in a suitable habitat.
-
Within each trapline, place one trap from each of the following treatment groups:
-
This compound lure + UV LED light
-
This compound lure only
-
Trap with no lure or light (negative control)
-
-
-
Trap Setup:
-
Deploy the traps with adequate spacing between them.
-
For the UV LED treatment, securely attach the light source to the trap.
-
-
Data Collection:
-
Service the traps biweekly over a period of at least twelve weeks.[3]
-
Record the number of beetles captured in each trap at each service interval.
-
-
Data Analysis:
-
Compare the mean trap captures between the different treatments using appropriate statistical tests.
-
Analyze the data to quantify the increase in capture rate due to the addition of the UV LED light.
-
Visualizing Experimental Workflows
Caption: Workflow for comparing this compound and Ethyl Chrysanthemumate efficacy.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Oryctalure in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its experimental use. Proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Oryctalure, a semiochemical used as an insect attractant.
This compound, while characterized as a slight hazard, necessitates careful handling and adherence to established protocols for chemical waste management to minimize any potential risks.[1] The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection : Compatible chemical-resistant gloves are recommended for prolonged handling.[1]
-
Eye Protection : While specific precautions may not be necessary if handled in its prescribed manner, the use of safety glasses is a standard best practice in a laboratory environment.[1]
-
General Hygiene : Always wash hands thoroughly after handling and before reuse of any contaminated clothing.[1]
In the event of accidental exposure:
-
Skin Contact : For prolonged contact, flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[1]
-
Eye Contact : Flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly.[1]
-
Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[1][2]
-
Inhalation : Due to its low volatility, inhalation is less of a concern. However, if any respiratory irritation occurs, move to fresh air.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must follow a structured and compliant process. The following steps are aligned with regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Waste Determination : The first crucial step is to determine if the this compound waste is hazardous. This determination should be made by trained professionals, such as a facility's Environmental Health and Safety (EHS) staff.[5] Given its nature as a chemical compound, it is prudent to manage it as hazardous waste unless officially determined otherwise.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department. Incompatible chemicals must be kept separate to prevent dangerous reactions.[3]
-
Containerization :
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include a description of the contents (e.g., "this compound Waste") and a clear indication of the associated hazards.[4]
-
Accumulation and Storage :
-
Hazardous waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4]
-
The storage area must be well-ventilated.[3]
-
Follow your institution's specific time and volume limits for waste accumulation. The EPA's Subpart K regulations, designed for academic laboratories, allow for a maximum storage time of six months within the facility.[3][5]
-
-
Disposal :
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Arrange for the collection of the hazardous waste by a licensed and permitted hazardous waste contractor.
-
For spills, absorb the material with a standard adsorbent and collect it in a sealed container for disposal as hazardous waste.[2]
-
Regulatory and Hazard Summary
For quick reference, the following table summarizes key information regarding the handling and disposal of chemical waste in a laboratory setting.
| Category | Guideline | Source |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | [3][4] |
| Primary Hazard | Irritating to eyes, respiratory system, and skin | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, eye protection | [1] |
| Disposal Method | Incineration or management at a RCRA-permitted waste facility | [2] |
| Spill Cleanup | Use absorbent material and contain for disposal | [2] |
| Storage Time Limit (Academic Labs) | Maximum of six months within the facility | [3] |
Disposal Decision Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key decision points and actions required for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, reinforcing a culture of safety and compliance within their institutions.
References
Essential Safety and Operational Protocols for Handling Oryctalure
This guide provides immediate and essential safety, handling, and disposal information for Oryctalure, a volatile insect pheromone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Recommendations
While specific occupational exposure limits for this compound have not been established, it is classified as a slight hazard that can cause irritation to the eyes, respiratory system, and skin upon direct or prolonged contact.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] | To prevent skin contact and potential irritation from prolonged exposure.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][3] | To protect eyes from potential splashes and vapors which may cause irritation.[1] |
| Body Protection | Long-sleeved laboratory coat. | To protect skin from accidental contact with the substance.[4] |
| Respiratory Protection | Generally not required for handling sealed lures.[1] Use a NIOSH-approved respirator with an organic vapor cartridge if handling pure, unsealed this compound or if working in a poorly ventilated area.[2][3] | To prevent inhalation of vapors that may cause respiratory irritation.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is worn correctly.[5] Prepare the work area by removing any unnecessary items and ensuring adequate ventilation.
-
Dispensing : Handle lures and the pure substance in a well-ventilated area, preferably within a chemical fume hood if dealing with the pure compound.
-
Avoidance of Contamination : Do not store with materials that emit strong vapors or odors.[1] After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4] Contaminated clothing should be removed and washed before reuse.[1]
Storage Procedures:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
The recommended storage temperature is below 4°C.[1]
-
Keep containers tightly closed to prevent the release of vapors.
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate exposure and environmental contamination.
Spill Response:
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Increase ventilation to the area.
-
Containment : Use an absorbent material, such as vermiculite (B1170534) or sand, to contain and collect the spilled substance.[6]
-
Cleanup : Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[7]
-
Disposal : Place the absorbed material into a sealed, labeled container for proper disposal.[6]
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.[6]
-
Follow all local, state, and federal regulations for chemical waste disposal.[6] Incineration at a permitted waste management facility is a common disposal method.[6]
-
Do not reuse empty containers.[6]
Emergency First Aid Procedures
In case of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] If irritation persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen and seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1][6] |
Safe Handling Workflow for this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.commercev3.net [cdn.commercev3.net]
- 2. solutionsstores.com [solutionsstores.com]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. redinational.com [redinational.com]
- 6. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 7. Product Information | LabelSDS [labelsds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
